Cinobufotalin
Description
This compound is a bufadienolide isolated from toad venom and utilized in traditional Chinese medicine (TCM) for its cardiotonic, diuretic and hemostatic effects, with potential cytotoxic and antineoplastic activities. Upon administration and although the exact mechanism of action(s) (MoAs) through which this agent exerts its effects have yet to be fully discovered, this compound causes DNA fragmentation, decreases mitochondrial membrane potential (MMP), increases intracellular calcium (Ca2+) ion concentrations and reactive oxygen species (ROS) production, upregulates Fas protein and activates cytochrome C, various caspases, Bid and Bax. This causes cell cycle arrest, induces apoptosis and inhibits tumor cell growth and survival. In addition, this compound inhibits the activity of sphingosine kinase 1 (SphK1) and induces pro-apoptotic ceramide production, which further promotes tumor cell apoptosis. This compound also induces mitochondrial protein cyclophilin D (Cyp-D)-dependent opening of the mitochondrial permeability transition pore (mPTP), which may contribute to this compound-induced non-apoptotic death of certain tumor cells.
RN given refers to (3beta,5beta,15beta,16beta)-isomer; RN for cpd without isomeric designation not avail 4/90
Propriétés
IUPAC Name |
[(1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3/t16-,17-,18+,20-,21+,22+,23+,24+,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKUJJFDSHBPPA-ZNCGZLKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5(C3(CCC(C5)O)C)O)C)C6=COC(=O)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@]5([C@@]3(CC[C@@H](C5)O)C)O)C)C6=COC(=O)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026581 | |
| Record name | 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108-68-5 | |
| Record name | Cinobufotalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1108-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinobufotalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001108685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinobufotalin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinobufotalin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINOBUFOTALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0QBZ37386 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Cinobufotalin: A Technical Guide
Introduction
Cinobufotalin is a bufadienolide, a type of cardiotonic steroid, isolated from the traditional Chinese medicine known as 'ChanSu', which is derived from the skin secretions of toads such as Bufo bufo gargarizans.[1][2] Historically used for its cardiotonic, diuretic, and hemostatic properties, this compound has garnered significant attention in recent years for its potent cytotoxic and antineoplastic activities against a range of cancers, including lung, liver, and colon cancer.[3][4][5] This guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its therapeutic effects, with a focus on its anticancer properties.
Core Mechanisms of Action
This compound's anticancer activity is not attributed to a single mode of action but rather to its ability to modulate multiple, interconnected cellular processes. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that govern cell survival and proliferation.
Induction of Apoptosis
A predominant mechanism of this compound's antitumor effect is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of several key signaling cascades:
-
Activation of the ATM/CHK2/p53 Signaling Pathway: In intrahepatic cholangiocarcinoma cells, this compound has been shown to induce DNA damage, leading to the activation of the ATM/CHK2/p53 signaling pathway.[1] This activation results in increased phosphorylation of ATM at Ser1981, CHK2 at Thr68, and p53 at Ser15.[1] Activated p53 then upregulates the expression of death receptors such as FAS, DR4, and DR5, triggering the extrinsic apoptosis pathway.[1]
-
Mitochondrial (Intrinsic) Apoptosis Pathway: this compound can induce apoptosis through the mitochondrial pathway by decreasing the mitochondrial membrane potential.[2][3] It promotes the translocation of pro-apoptotic proteins like Bax to the mitochondria, which in turn facilitates the release of cytochrome c into the cytosol.[6] Cytosolic cytochrome c then activates the caspase cascade, leading to the cleavage and activation of caspase-9 and the executioner caspase-3.[6][7]
-
Generation of Reactive Oxygen Species (ROS) and Calcium Overload: The compound has been observed to increase the production of intracellular reactive oxygen species (ROS) and elevate intracellular calcium (Ca2+) concentrations.[2][3] This oxidative stress and ionic imbalance can further contribute to mitochondrial dysfunction and the initiation of apoptosis.[8]
-
Inhibition of Sphingosine Kinase 1 (SphK1): this compound inhibits the activity of SphK1, an enzyme that produces the pro-survival signaling lipid sphingosine-1-phosphate.[2][3] This inhibition leads to an accumulation of pro-apoptotic ceramide, further promoting cell death.[2][3]
Cell Cycle Arrest
This compound can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases:
-
G2/M Phase Arrest: In malignant melanoma cells, cinobufagin (B1669057), a related bufadienolide, induces G2/M arrest by increasing the levels of ATM and Chk2, and decreasing the levels of cell division cycle 25C (CDC25C), cyclin-dependent kinase 1 (CDK1), and cyclin B.[7]
-
S Phase Arrest: In nasopharyngeal carcinoma cells, cinobufagin has been shown to cause S phase arrest by downregulating the expression of CDK2 and cyclin E.[9][10]
Modulation of Key Signaling Pathways
This compound has been found to interfere with several signaling pathways that are crucial for cancer cell growth and survival:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in many cancers.[11][12][13] Network pharmacology studies have predicted that this compound targets key components of the PI3K/Akt signaling pathway, such as PIK3R1 and PIK3CA.[4][14] Its inhibitory effect on this pathway contributes to its anti-proliferative and pro-apoptotic actions. In lung adenocarcinoma, this compound has been shown to induce ENKUR expression by suppressing PI3K/AKT signaling.[15]
-
MAPK Signaling Pathway: The MAPK pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. This compound has been suggested to inhibit the MAPK signaling pathway, thereby impeding extracellular signal transduction in cancer cells.[4][14]
-
Na+/K+-ATPase Inhibition: As a cardiotonic steroid, a classical mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump.[4][14] This inhibition alters intracellular ion concentrations, which can trigger various downstream signaling events, including those leading to apoptosis.[16]
Other Anticancer Mechanisms
-
Inhibition of Lipogenesis: In hepatocellular carcinoma, this compound has been identified as a novel inhibitor of sterol regulatory element-binding protein 1 (SREBP1).[17] By interacting with SREBP1 and preventing its binding to sterol regulatory elements, it inhibits the expression of lipogenic enzymes, thereby suppressing lipogenesis and tumor growth.[17]
-
Induction of Autophagy: Some studies have suggested that cinobufagin can induce autophagy-mediated cell death in cancer cells through the ROS/JNK/p38 signaling pathway.[18] However, it is important to note that some key publications in this specific area have been retracted, warranting a cautious interpretation of these findings.[19][20] Other studies suggest that inhibiting autophagy can enhance cinobufagin-induced apoptosis in gastric cancer cells.[21]
-
Synergistic Effects with Chemotherapeutics: this compound has been shown to enhance the efficacy of conventional chemotherapy drugs. For instance, it can synergize with gefitinib (B1684475) in lung cancer cells and can attenuate resistance to cisplatin (B142131) (DDP) in lung adenocarcinoma.[15][22]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Duration (h) | Reference |
| RBE | Intrahepatic Cholangiocarcinoma | 0.342 | Not Specified | [1] |
| HCCC-9810 | Intrahepatic Cholangiocarcinoma | 0.421 | Not Specified | [1] |
| A549 | Lung Cancer | 2.3 - 6.7 | Not Specified | [23] |
| NCI-H460 | Lung Cancer | 2.3 - 6.7 | Not Specified | [23] |
| H1299 | Lung Cancer | 2.3 - 6.7 | Not Specified | [23] |
| Sk-mes-1 | Lung Cancer | 2.3 - 6.7 | Not Specified | [23] |
| Calu-3 | Lung Cancer | 2.3 - 6.7 | Not Specified | [23] |
| BEAS-2B | Normal Bronchial Epithelial | 22.3 | Not Specified | [23] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to investigate the mechanism of action of this compound.
Cell Viability Assay (CCK-8/MTT)
-
Principle: These are colorimetric assays that measure cell metabolic activity, which is an indicator of cell viability.
-
Methodology:
-
Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well.[15]
-
After cell adherence, they are treated with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).[1][22]
-
A solution of CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.[15][22]
-
The absorbance is measured using a microplate reader at a specific wavelength to determine the number of viable cells.
-
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membranes.
-
Methodology:
-
Cells are treated with this compound for a designated time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC (or another fluorophore) and PI according to the manufacturer's protocol.[1][22]
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a sample.
-
Methodology:
-
Cells are treated with this compound and then lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[24]
-
The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[24]
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., p53, caspase-3, Akt).[24]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[24]
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).
-
Methodology:
-
Cells are treated with this compound, harvested, and fixed in cold 70% ethanol.
-
The fixed cells are washed and then incubated with a solution containing RNase A and PI.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
-
Co-immunoprecipitation (Co-IP) Assay
-
Principle: This technique is used to identify protein-protein interactions.
-
Methodology:
-
Cells are lysed under non-denaturing conditions to preserve protein complexes.
-
A primary antibody specific to a known "bait" protein is added to the cell lysate and incubated to form an antibody-protein complex.
-
Protein A/G-agarose beads are added to precipitate the antibody-protein complex.
-
The beads are washed to remove non-specifically bound proteins.
-
The precipitated proteins (the "bait" and its interacting partners) are eluted and analyzed by Western blotting.[15]
-
Cycloheximide (B1669411) (CHX) Chase Assay
-
Principle: This assay is used to determine the stability or degradation rate of a specific protein.
-
Methodology:
-
Cells are treated with cycloheximide (CHX), a protein synthesis inhibitor.[15]
-
Cells are collected at different time points after the addition of CHX.
-
The level of the protein of interest at each time point is analyzed by Western blotting.[15]
-
The rate of disappearance of the protein band indicates its degradation rate.
-
Visualizations of Mechanisms and Workflows
Signaling Pathways
Caption: this compound-induced apoptosis signaling pathways.
References
- 1. Phosphoproteomics reveals that this compound promotes intrahepatic cholangiocarcinoma cell apoptosis by activating the ATM/CHK2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C26H34O7 | CID 259776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Frontiers | The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology [frontiersin.org]
- 5. acquaintpublications.com [acquaintpublications.com]
- 6. Apoptotic signaling in bufalin‐ and cinobufagin‐treated androgen‐dependent and ‐independent human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 8. This compound injection combined with chemotherapy for the treatment of advanced NSCLC in China: A PRISMA-compliant meta-analysis of 29 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinobufagin induces cell cycle arrest at the S phase and promotes apoptosis in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The small molecule chemical compound this compound attenuates resistance to DDP by inducing ENKUR expression to suppress MYH9-mediated c-Myc deubiquitination in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel SREBP1 inhibitor this compound suppresses proliferation of hepatocellular carcinoma by targeting lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cinobufagin induces autophagy-mediated cell death in human osteosarcoma U2OS cells through the ROS/JNK/p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Retracted] Cinobufagin induces autophagy‑mediated cell death in human osteosarcoma U2OS cells through the ROS/JNK/p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Retracted] Cinobufagin induces autophagy-mediated cell death in human osteosarcoma U2OS cells through the ROS/JNK/p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of autophagy enhances cinobufagin‑induced apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Combined Treatment of this compound and Gefitinib Exhibits Potent Efficacy against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cinobufagin, a bufadienolide, activates ROS-mediated pathways to trigger human lung cancer cell apoptosis in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Validation of Core Ingredients and Molecular Mechanism of this compound Injection Against Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cinobufotalin: A Bufadienolide Compound for Cancer Therapy - A Technical Guide
Abstract: Cinobufotalin, a key bufadienolide compound isolated from the traditional Chinese medicine Chan'su (toad venom), is gaining significant attention for its potent anticancer activities.[1][2] Historically used for its cardiotonic, diuretic, and hemostatic effects, recent research has illuminated its complex molecular mechanisms targeting cancerous cells.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents for oncology. The guide summarizes key quantitative data, details critical experimental methodologies, and visualizes the complex biological pathways modulated by this compound.
Introduction
Bufadienolides are a class of C-24 cardioactive steroids characterized by an α-pyrone ring at the C-17 position.[4] Found in toad venom and certain plants, these compounds have demonstrated a wide range of biological activities, including significant cytotoxic and antitumor effects.[4][5][6] this compound is a primary active component of this compound injection, a preparation used clinically, often in combination with chemotherapy, for various cancers including liver, gastric, and lung cancer.[7][8][9][10] Its multifaceted mechanism of action, which involves the inhibition of crucial cellular pumps, modulation of key signaling pathways, and induction of programmed cell death, makes it a promising candidate for further oncological research and development.[6][7][11] However, challenges such as cardiotoxicity and low bioavailability need to be addressed for its successful clinical translation.[4][6]
Chemical Properties
This compound is a polyhydroxy steroid compound with a well-defined chemical structure.
-
Chemical Name: 14,15β-epoxy-3β,5α,16β-trihydroxy-5β,20(22)-bufadienolide 16-acetate[1]
-
Molecular Weight: 458.6 g/mol [12]
-
Class: Bufadienolide[1]
Mechanism of Action
This compound exerts its anticancer effects through a multi-targeted approach, affecting fundamental cellular processes from ion transport to signal transduction and cell death pathways.
Inhibition of Na+/K+-ATPase
The primary and most well-established mechanism of action for this compound and other cardiotonic steroids is the inhibition of the Na+/K+-ATPase pump.[11][12][13] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane.
Inhibition of the Na+/K+-ATPase pump by this compound leads to:
-
Increased Intracellular Sodium: Disruption of sodium export causes an accumulation of Na+ inside the cell.[14]
-
Increased Intracellular Calcium: The elevated intracellular Na+ alters the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentrations.[1][11]
-
Reactive Oxygen Species (ROS) Production: The ionic imbalance and mitochondrial stress contribute to the generation of ROS.[1]
These initial events trigger a cascade of downstream signaling that contributes to the compound's cytotoxic effects.
Figure 1: Core mechanism of this compound via Na+/K+-ATPase inhibition.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a wide range of cancer cells.[1][5] It activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
-
Extrinsic Pathway: this compound upregulates the expression of Fas, a death receptor protein, leading to the activation of caspase-8 and caspase-10.[1][15]
-
Intrinsic Pathway: The compound causes a decrease in the mitochondrial membrane potential (MMP).[1][2] This is associated with the upregulation of pro-apoptotic proteins like Bax and Bid and the downregulation of anti-apoptotic proteins like Bcl-2.[1][15][16] The subsequent release of cytochrome c from the mitochondria activates caspase-9.[1][17]
-
Caspase Cascade: Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleaves key cellular substrates like poly(ADP-ribose)polymerase (PARP), ultimately leading to DNA fragmentation and cell death.[1][17][18]
Modulation of Key Signaling Pathways
This compound has been shown to inhibit several critical signaling pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and metastasis.[6][7]
-
PI3K/Akt Pathway: This pathway is crucial for cell growth and survival. This compound inhibits the phosphorylation of key components like PI3K and Akt, thereby suppressing downstream signaling.[7][19][20] This inhibition can reverse chemotherapy resistance in some cancer cells.[19]
-
MAPK/ERK Pathway: The MAPK/ERK pathway regulates cell proliferation and differentiation. This compound impedes this pathway by reducing the phosphorylation of MEK1/2 and ERK1/2.[7][19]
-
JAK/STAT Pathway: This pathway is involved in inflammation and immune response and is implicated in cancer progression. This compound has been identified as an inhibitor of the JAK/STAT signaling pathway.[7]
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C26H34O7 | CID 259776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of bufadienolides and their novel strategies for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bufadienolide's anticancer effects on breast cancer: a chemical-quantum analysis. [wisdomlib.org]
- 6. Bufadienolides as bioorganic anticancer agents: Mechanistic insights into apoptosis, cell cycle arrest and signal pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Evaluation of Bufadienolides as the Main Antitumor Components in Cinobufacin Injection for Liver and Gastric Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as an effective adjuvant therapy for advanced gastric cancer: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Cinobufacin? [synapse.patsnap.com]
- 12. scbt.com [scbt.com]
- 13. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas- and mitochondria-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of autophagy enhances cinobufagin‑induced apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cinobufagin induces autophagy-mediated cell death in human osteosarcoma U2OS cells through the ROS/JNK/p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cinobufagin Enhances the Sensitivity of Cisplatin‐Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cinobufagin Enhances the Sensitivity of Cisplatin-Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Antitumor Efficacy of Cinobufotalin: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of the in vitro antitumor activities of Cinobufotalin, a bufadienolide derived from toad venom. Designed for researchers, scientists, and drug development professionals, this document details the cytotoxic and cytostatic effects of this compound across a range of cancer cell lines, outlines key experimental protocols for its study, and elucidates the underlying molecular mechanisms of action through detailed signaling pathway diagrams.
Abstract
This compound has demonstrated significant promise as a potential anticancer agent, exhibiting a multifaceted approach to inhibiting tumor cell growth and survival in preclinical in vitro studies. Its mechanisms of action include the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at various phases, and the suppression of cancer cell migration and invasion. These effects are mediated through the modulation of critical cellular signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways. This guide synthesizes the current in vitro data on this compound, offering a valuable resource for its further investigation and development as a novel cancer therapeutic.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of this compound has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined through various cell viability assays, most commonly the MTT assay. The data presented in Table 1 summarizes the IC50 values of this compound in different cancer cell lines as reported in the scientific literature. It is important to note that these values can vary depending on the specific cell line, the duration of exposure to the compound, and the assay conditions.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |
| Hepatocellular Carcinoma | HepG2 | 0.12 - 1.03 | 24, 48, 72 |
| Huh-7 | 0.56 | Not Specified | |
| LM3 | 0.64 | Not Specified | |
| Hep3b | 0.48 | Not Specified | |
| Ovarian Cancer | SK-OV-3 | ≥ 0.5 (effective concentration) | Not Specified |
| CRL-1978 | ≥ 0.5 (effective concentration) | Not Specified | |
| CRL-11731 | ≥ 0.5 (effective concentration) | Not Specified | |
| Intrahepatic Cholangiocarcinoma | RBE | 0.342 | Not Specified |
| HCCC-9810 | 0.421 | Not Specified | |
| Colon Cancer | HCT8 | Dose-dependent inhibition | Not Specified |
| Human Lymphoma | U937 | Dose-dependent cytotoxicity | Not Specified |
| HeLa Cells | HeLa | Dose-dependent cytotoxicity | Not Specified |
Key In Vitro Experimental Protocols
The following sections provide detailed methodologies for the key experiments commonly used to assess the in vitro antitumor activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (PI Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Cell Migration and Invasion Assay (Transwell Assay)
The Transwell assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix like Matrigel (invasion).
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed serum-starved cancer cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound to the upper and/or lower chamber depending on the experimental design.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.
-
Quantification: Count the stained cells under a microscope in several random fields to determine the average number of migrated/invaded cells.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Molecular Mechanisms of Action: Signaling Pathways
This compound exerts its antitumor effects by modulating key signaling pathways that regulate cell survival, proliferation, and death. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.
Experimental Workflow for In Vitro Analysis
Figure 1. General experimental workflow for in vitro evaluation of this compound.
This compound-Induced Apoptosis Pathways
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Figure 2. this compound-induced intrinsic and extrinsic apoptosis pathways.
Inhibition of PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Figure 3. Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, is also modulated by this compound.
Figure 4. Modulation of the MAPK signaling pathway by this compound.
Conclusion
The in vitro evidence strongly supports the potent antitumor activities of this compound against a variety of cancer cell types. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit cell migration and invasion, coupled with its modulation of key oncogenic signaling pathways, positions it as a compelling candidate for further preclinical and clinical development. This technical guide provides a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound in oncology.
Cinobufotalin: A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinobufotalin, a bufadienolide derived from toad venom, has emerged as a promising natural compound with potent cytotoxic and antineoplastic activities. A significant body of research demonstrates its ability to induce apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, detailed experimental protocols for its investigation, and a summary of its efficacy. The information presented herein is intended to support further research and development of this compound as a potential chemotherapeutic agent.
Introduction
This compound is a cardiotonic steroid that has been utilized in traditional Chinese medicine for its diverse pharmacological effects.[1][2] Recent studies have increasingly focused on its anticancer properties, revealing its capacity to inhibit tumor cell growth and survival by inducing programmed cell death, or apoptosis.[1][3] This process is critical for tissue homeostasis and the elimination of damaged or cancerous cells. This compound triggers apoptosis through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] Understanding the precise molecular interactions and signaling cascades activated by this compound is paramount for its clinical development.
Molecular Mechanisms of this compound-Induced Apoptosis
This compound orchestrates apoptosis in cancer cells by modulating a complex network of signaling pathways. Key events include the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, activation of caspases, and regulation of pro- and anti-apoptotic proteins.[1][4]
Induction of the Intrinsic Apoptotic Pathway
The intrinsic pathway is a major mechanism through which this compound exerts its pro-apoptotic effects. This pathway is centered on the mitochondria and is regulated by the Bcl-2 family of proteins.
-
Mitochondrial Disruption: this compound treatment leads to a significant decrease in mitochondrial membrane potential (MMP).[1][4] This disruption is a critical early event in apoptosis.
-
Bcl-2 Family Regulation: The compound upregulates the expression of pro-apoptotic Bax and downregulates the expression of anti-apoptotic Bcl-2.[5] The increased Bax/Bcl-2 ratio is a key determinant in promoting mitochondrial outer membrane permeabilization.[5]
-
Cytochrome c Release and Caspase Activation: The compromised mitochondrial membrane allows for the release of cytochrome c into the cytoplasm.[4][5] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase in the intrinsic pathway.[4][5] Activated caspase-9 then activates executioner caspases, such as caspase-3.[4][5]
Activation of the Extrinsic Apoptotic Pathway
This compound also initiates apoptosis through the extrinsic pathway, which is triggered by the activation of death receptors on the cell surface.
-
Fas Receptor Upregulation: Studies have shown that this compound induces a time-dependent upregulation of the Fas protein, a key death receptor.[2][4]
-
Caspase-8 Activation: The engagement of Fas by its ligand (FasL) leads to the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). This proximity induces the auto-activation of caspase-8.[4]
-
Bid Cleavage and Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly activate executioner caspases. Additionally, it can cleave Bid, a BH3-only protein, into its truncated form (tBid).[4] tBid then translocates to the mitochondria to promote Bax activation, thus amplifying the apoptotic signal through the intrinsic pathway.[4]
Key Signaling Pathways Modulated by this compound
Several critical signaling pathways are implicated in the apoptotic response to this compound.
-
PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway.[6] The PI3K/Akt pathway is a major survival pathway that, when active, promotes cell growth and inhibits apoptosis. By inhibiting this pathway, this compound shifts the cellular balance towards apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also modulated by this compound.[7] The specific effects on different MAPK family members (ERK, JNK, p38) can be cell-type dependent and contribute to the overall apoptotic outcome.
-
NF-κB Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival.[8] In some contexts, this compound has been shown to suppress NF-κB activity, which can contribute to the sensitization of cancer cells to apoptosis.[8]
-
STAT3 Pathway: Cinobufagin (B1669057), a closely related bufadienolide, has been shown to suppress the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[9] This inhibition contributes to its pro-apoptotic and anti-proliferative effects.[9]
Quantitative Data on this compound's Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key data points from published studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.12 - 0.81 | 24, 48, 72 | [5] |
| A549 | Non-small Cell Lung Cancer | 2.3 - 6.7 | Not Specified | |
| NCI-H460 | Non-small Cell Lung Cancer | 2.3 - 6.7 | Not Specified | |
| H1299 | Non-small Cell Lung Cancer | 2.3 - 6.7 | Not Specified | |
| Sk-mes-1 | Non-small Cell Lung Cancer | 2.3 - 6.7 | Not Specified | |
| Calu-3 | Non-small Cell Lung Cancer | 2.3 - 6.7 | Not Specified | |
| U2OS | Osteosarcoma | Not Specified | Not Specified | [10] |
| MG63 | Osteosarcoma | Not Specified | Not Specified | [10] |
| SaOS-2 | Osteosarcoma | Not Specified | Not Specified | [10] |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified | [10] |
| RKO | Colorectal Cancer | Not Specified | Not Specified | [10] |
| SW480 | Colorectal Cancer | Not Specified | Not Specified | [10] |
Table 2: Apoptosis Rates Induced by this compound
| Cell Line | This compound Concentration | Treatment Duration | Apoptosis Rate (%) | Reference |
| A549 | 0.5 mg/mL | Not Specified | 9.34 ± 0.37 | [11] |
| A549 (with Gefitinib) | 0.5 mg/mL | Not Specified | 44.8 ± 0.62 | [11] |
| HepG2 | 100 ng/L | 12 h | 13.6 | [10] |
| HepG2 | 100 ng/L | 24 h | 25.5 | [10] |
Table 3: Modulation of Key Apoptotic Proteins by this compound
| Cell Line | Protein | Effect | Reference |
| HepG2 | Bax | Upregulation | [5] |
| HepG2 | Bcl-2 | Downregulation | [5] |
| HepG2 | Cytochrome c | Release from mitochondria | [5] |
| HepG2 | Cleaved Caspase-9 | Increase | [5] |
| HepG2 | Cleaved Caspase-3 | Increase | [5] |
| HepG2 | Cleaved PARP | Increase | [5] |
| U937 | Fas | Upregulation | [4] |
| U937 | Activated Caspase-2 | Increase | [4] |
| U937 | Activated Caspase-3 | Increase | [4] |
| U937 | Activated Caspase-8 | Increase | [4] |
| U937 | Activated Caspase-9 | Increase | [4] |
| U937 | Activated Bid | Increase | [4] |
| U937 | Activated Bax | Increase | [4] |
| HCT116, RKO, SW480 | BAX | Increase | [9] |
| HCT116, RKO, SW480 | BCL-2 | Decrease | [9] |
| HCT116, RKO, SW480 | Cleaved Caspase 3 | Increase | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., HepG2, A549, U937).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates, T25 flasks) and allow them to adhere and reach 70-80% confluency.[12]
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with varying concentrations of this compound for the desired time periods. Include a vehicle-treated control group.[12]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells.[13][14]
-
Cell Collection: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[15]
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).[14]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[15] Live cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[16]
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect and quantify changes in the expression and phosphorylation status of key proteins involved in apoptosis and related signaling pathways.[17][18]
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Scrape the cells and incubate the lysate on ice for 30 minutes, with periodic vortexing.[19]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.[19]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit.[20]
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[8]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[8]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).[8]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis and a general experimental workflow.
Caption: this compound-induced apoptosis signaling pathways.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is a potent inducer of apoptosis in a range of cancer cells, acting through the coordinated activation of both the intrinsic and extrinsic apoptotic pathways. Its ability to modulate key signaling cascades, such as the PI3K/Akt and MAPK pathways, underscores its potential as a multi-targeted anticancer agent. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore the therapeutic utility of this compound. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic studies, and the identification of predictive biomarkers to facilitate its translation into clinical practice.
References
- 1. Facebook [cancer.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. acquaintpublications.com [acquaintpublications.com]
- 4. Apoptotic cell death by the novel natural compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined Treatment of this compound and Gefitinib Exhibits Potent Efficacy against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Cinobufotalin: A Deep Dive into its Molecular Targets and Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinobufotalin, a major bioactive bufadienolide derived from the traditional Chinese medicine Chan'su (toad venom), has garnered significant interest in the scientific community for its potent anti-cancer properties.[1] This technical guide provides a comprehensive overview of the molecular targets of this compound and its intricate interactions with key signaling pathways. By summarizing quantitative data, detailing experimental protocols, and visualizing complex biological processes, this document aims to equip researchers and drug development professionals with the core knowledge required to further explore the therapeutic potential of this promising natural compound.
Molecular Targets of this compound
This compound exerts its cytotoxic and anti-tumor effects by engaging with multiple molecular targets, leading to the modulation of critical cellular processes.
Primary Target: Na+/K+-ATPase
The primary and most well-characterized molecular target of this compound is the Na+/K+-ATPase, an essential ion pump found on the plasma membrane of most animal cells.[1][2] this compound binds to the α-subunit of the Na+/K+-ATPase, inhibiting its pumping function. This inhibition disrupts the cellular ion homeostasis, leading to an increase in intracellular Na+ and subsequently Ca2+ concentrations.[3] This disruption of ion gradients is a key initiating event in the signaling cascades that ultimately lead to apoptosis and cell cycle arrest in cancer cells.
While direct experimental determination of the binding affinity (Ki or Kd) of this compound to Na+/K+-ATPase is not widely reported, studies on similar bufadienolides and related compounds provide valuable insights. For instance, the potassium-competitive acid blocker TAK-438, which also targets a P-type ATPase, exhibits a Ki of 10 nM for the gastric H+,K+-ATPase.[4] Molecular docking studies have shown that this compound can effectively bind to the active pocket of Na+/K+-ATPase.
Secondary Targets in Cancer Signaling
Beyond its primary interaction with the Na+/K+-ATPase, network pharmacology and molecular docking studies have identified several other potential protein targets for this compound that are crucial components of cancer-related signaling pathways. These include:
-
SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.
-
PIK3R1 (Phosphatidylinositol 3-kinase regulatory subunit alpha): The regulatory subunit of PI3K, a key enzyme in the PI3K/Akt signaling pathway.
-
MAPK1 (Mitogen-activated protein kinase 1, also known as ERK2): A critical component of the MAPK/ERK pathway that regulates cell growth and differentiation.
-
PIK3CA (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha): The catalytic subunit of PI3K.[1]
Molecular docking studies have indicated that this compound can fit into the binding pockets of these proteins, suggesting a direct interaction.[1] The binding energies from these computational studies provide a qualitative measure of the potential interaction strength.
Modulation of Signaling Pathways
This compound's interaction with its molecular targets triggers a cascade of events that significantly impact several key signaling pathways implicated in cancer progression.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit the PI3K/Akt signaling pathway.[5] This inhibition is likely a downstream consequence of its interaction with targets such as PIK3R1 and PIK3CA, as well as potentially through the modulation of upstream signaling events initiated by Na+/K+-ATPase inhibition. The suppression of Akt phosphorylation leads to decreased survival signals and can sensitize cancer cells to apoptosis.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial signaling route that governs cell proliferation, differentiation, and survival. This compound has been demonstrated to suppress the MAPK/ERK pathway.[1] This inhibitory effect is likely mediated through its interaction with MAPK1 (ERK2) and potentially upstream regulators. By downregulating the phosphorylation of key kinases in this pathway, this compound can halt the uncontrolled proliferation of cancer cells.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to inhibit the activation of the NF-κB pathway. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.
References
- 1. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Naturally occurring neomorphic PIK3R1 mutations activate the MAPK pathway dictating therapeutic response to MAPK pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoproteomics reveals that this compound promotes intrahepatic cholangiocarcinoma cell apoptosis by activating the ATM/CHK2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cinobufotalin's Impact on Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinobufotalin, a bufadienolide derived from the traditional Chinese medicine Chan’su (toad venom), has garnered significant attention for its potential as an anti-cancer agent.[1] Accumulating evidence demonstrates its ability to inhibit tumor cell growth and survival through various mechanisms, including the induction of cell cycle arrest and apoptosis.[1] This technical guide provides an in-depth overview of the core mechanisms by which this compound regulates the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism: Induction of Cell Cycle Arrest
This compound exerts its anti-proliferative effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases. The precise phase of arrest (G0/G1, S, or G2/M) appears to be dependent on the cancer cell type and the specific molecular context.[2][3][4] This targeted disruption of the cell division process is a key strategy in cancer therapy.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its active component, cinobufagin (B1669057), on cancer cell lines.
Table 1: IC50 Values of this compound and Cinobufagin in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| This compound | RBE | Intrahepatic Cholangiocarcinoma | 0.342 | Not Specified |
| This compound | HCCC-9810 | Intrahepatic Cholangiocarcinoma | 0.421 | Not Specified |
| Cinobufagin | SW480 | Colorectal Adenocarcinoma | 0.1036 | 24 |
| Cinobufagin | SW480 | Colorectal Adenocarcinoma | 0.03547 | 48 |
| Cinobufagin | SW480 | Colorectal Adenocarcinoma | 0.02051 | 72 |
| Cinobufagin | SW1116 | Colorectal Adenocarcinoma | 0.2675 | 24 |
| Cinobufagin | SW1116 | Colorectal Adenocarcinoma | 0.0602 | 48 |
| Cinobufagin | SW1116 | Colorectal Adenocarcinoma | 0.03319 | 72 |
Table 2: Effect of Cinobufagin on Cell Cycle Phase Distribution in A375 Malignant Melanoma Cells
| Treatment | Concentration | % G0/G1 | % S | % G2/M |
| Control | - | 55.1 ± 2.3 | 25.4 ± 1.8 | 19.5 ± 1.5 |
| Cinobufagin | 20 nM | 48.2 ± 2.1 | 23.1 ± 1.7 | 28.7 ± 1.9 |
| Cinobufagin | 40 nM | 41.3 ± 2.0 | 20.5 ± 1.6 | 38.2 ± 2.1 |
Signaling Pathways and Molecular Mechanisms
This compound's influence on the cell cycle is mediated through the modulation of several key signaling pathways and regulatory proteins.
G2/M Phase Arrest: The ATM/Chk2/Cdc25C Pathway
In several cancer cell lines, such as malignant melanoma, cinobufagin, a major active component of this compound, has been shown to induce G2/M phase arrest.[3][5] This is primarily achieved through the activation of the Ataxia Telangiectasia Mutated (ATM)/Checkpoint Kinase 2 (Chk2) signaling pathway.[1][3] Activated Chk2 phosphorylates and inactivates Cdc25C, a phosphatase required for the activation of the Cyclin B1/CDK1 complex, which is the master regulator of the G2/M transition.[3] The inhibition of this complex prevents cells from entering mitosis.
S Phase Arrest: Downregulation of Cyclin E/CDK2
In nasopharyngeal carcinoma cells, cinobufagin has been observed to induce S phase arrest.[4] This effect is attributed to the downregulation of Cyclin E and Cyclin-Dependent Kinase 2 (CDK2) levels.[4] The Cyclin E/CDK2 complex is crucial for the initiation and progression of DNA synthesis during the S phase. Its inhibition prevents cells from replicating their DNA, thereby halting cell cycle progression.
G0/G1 Phase Arrest: Activation of p38 MAPK
This compound can also induce cell cycle arrest at the G0/G1 phase, as seen in cytotrophoblast cells.[2] This is mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] The p38 MAPK pathway is a key regulator of cellular responses to stress and can lead to the activation of cell cycle inhibitors, thereby preventing the transition from G1 to S phase.
References
- 1. Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. researchhub.com [researchhub.com]
- 4. Cinobufagin induces cell cycle arrest at the S phase and promotes apoptosis in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Screening of Cinobufotalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinobufotalin, a bufadienolide derived from the traditional Chinese medicine Chan'su (toad venom), has garnered significant interest for its potential as an anti-cancer agent.[1] Preliminary studies have demonstrated its cytotoxic effects across a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This technical guide provides a consolidated overview of the preliminary cytotoxicity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.
Data Presentation
The cytotoxic effects of this compound and its related compound, Cinobufagin, have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.
Table 1: IC50 Values of this compound and Cinobufagin in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| This compound | RBE | Intrahepatic Cholangiocarcinoma | 0.342 | Not Specified |
| This compound | HCCC-9810 | Intrahepatic Cholangiocarcinoma | 0.421 | Not Specified |
| Cinobufagin | A549/DDP | Cisplatin-Resistant Lung Cancer | ~1.23 | 24 |
| Cinobufagin | A549 | Lung Cancer | Not explicitly stated, but DDP IC50 was 4.45 ± 0.35 | 24 |
Note: The IC50 value for Cinobufagin in A549 cells was not directly provided in the searched literature, but the study did report the IC50 of cisplatin (B142131) (DDP) in this cell line.[2]
Table 2: Dose-Dependent Effect of this compound on A549 Lung Cancer Cell Viability
| Concentration (mg/mL) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0.005 | Not Specified | Not Specified | Not Specified |
| 0.01 | Not Specified | Not Specified | Not Specified |
| 0.05 | Not Specified | Not Specified | Not Specified |
| 0.1 | Not Specified | Not Specified | Not Specified |
| 0.5 | Not Specified | Not Specified | Not Specified |
Note: While a study reported treating A549 cells with these concentrations and measuring viability via MTT assay, the precise percentage values were presented graphically and not in a tabular format in the available search results.[1]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the preliminary cytotoxicity screening of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol is a composite based on standard MTT procedures and specific details mentioned in studies involving this compound.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on cancer cells by assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range for initial screening is 0.005 to 0.5 mg/mL.[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the same percentage of DMSO used to dissolve the highest concentration of this compound) and an untreated control group.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Signaling Pathways of this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, involving multiple signaling pathways.
Caption: this compound-induced apoptosis via extrinsic and intrinsic pathways.
Caption: Signaling pathways involved in this compound-induced cell cycle arrest.
References
Role of Cinobufotalin in regulating immune function
An In-Depth Technical Guide to the Immunomodulatory Role of Cinobufotalin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a key active component derived from the traditional Chinese medicine Chan'su, has demonstrated a complex and multifaceted role in the regulation of the immune system. Primarily recognized for its anti-tumor properties, its efficacy is significantly intertwined with its ability to modulate both innate and adaptive immune responses.[1][2] This document provides a comprehensive overview of the current understanding of this compound's immunomodulatory mechanisms, detailing its effects on key immune cells, associated signaling pathways, and cytokine production. Experimental protocols and quantitative data are presented to offer a thorough resource for researchers in immunology and drug development.
Modulation of Macrophage Function
Macrophages, key players in the tumor microenvironment (TME), can be polarized into a pro-inflammatory M1 phenotype or an immunosuppressive M2 phenotype. This compound and its active compound, cinobufagin (B1669057), have been shown to significantly influence this balance.
Inhibition of Pro-inflammatory Macrophage Activation
In states of excessive inflammation, such as a cytokine storm, this compound can suppress the over-activation of macrophages.[3] It significantly inhibits the proliferation of activated macrophages and induces their apoptosis.[3][4] This action is accompanied by a marked downregulation of pro-inflammatory cytokines.[3]
Reprogramming of M2-Polarized Tumor-Associated Macrophages (TAMs)
The immunosuppressive TME is often characterized by a high prevalence of M2-polarized TAMs, which support tumor progression.[5][6] Cinobufagin has been found to counter this by inhibiting M2 polarization.[5][7] It reduces the expression of M2 markers such as CD206, Arginase-1 (Arg-1), and the secretion of immunosuppressive cytokines IL-10 and TGF-β.[6][7] The underlying mechanism involves the regulation of glucose metabolism reprogramming in M2 TAMs by targeting Hypoxia-Inducible Factor-1α (HIF-1α).[5][6] Cinobufagin increases HIF-1α hydroxylation and ubiquitination, leading to its degradation and a subsequent decrease in glycolysis, which is crucial for M2 polarization.[5][6]
Regulation of T-Cell and Dendritic Cell Activity
This compound also exerts significant effects on the adaptive immune system, particularly on T-cell and dendritic cell (DC) functions.
T-Cell Modulation
Clinical and preclinical studies have consistently shown that this compound can bolster T-cell mediated immunity. In cancer patients, combination therapy with this compound significantly increases the peripheral blood proportions of CD3+ and CD4+ T-cells, and elevates the CD4+/CD8+ ratio, indicating a restoration of immune function.[8] In murine models, cinobufagin stimulates the proliferation of splenocytes and increases CD4+CD8+ double-positive T-cell populations.[9][10] This points towards a Th1-polarizing effect, which is beneficial for anti-tumor immunity.[9]
Dendritic Cell (DC) Modulation
Cinobufagin's effect on DCs, the most potent antigen-presenting cells, is context-dependent. It has been shown to potently inhibit the lipopolysaccharide (LPS)-induced maturation of human monocyte-derived DCs and the production of several associated cytokines.[11][12] However, in the same context, it significantly enhances the production of IL-1β via caspase-1 activation, suggesting a specific modulation of the inflammasome pathway in these cells.[11][12][13]
Impact on Cytokine and Inflammatory Mediator Production
The immunomodulatory effects of this compound are largely mediated by its influence on cytokine secretion profiles.
-
Pro-inflammatory Cytokines: In models of macrophage-driven hyperinflammation, this compound significantly downregulates the release of IL-6, TNF-α, IL-1β, and IL-8.[3]
-
Immunosuppressive Cytokines: Cinobufagin treatment reduces the secretion of IL-10 and TGF-β from M2-polarized macrophages.[6][7]
-
Th1/Th2 Balance: Cinobufagin promotes a shift towards a Th1 immune response by significantly increasing the secretion of Th1 cytokines (IFN-γ, TNF-α) while decreasing Th2 cytokines (IL-4, IL-10).[9]
-
Inflammasome-Related Cytokines: this compound can induce the production of mature IL-1β and IL-18 by activating the NLRP3 inflammasome, a process linked to pyroptotic cell death in cancer cells.[11][14]
Table 1: Quantitative Effects of this compound/Cinobufagin on Immune Markers
| Immune Cell/Marker | Model System | Treatment | Observed Effect | Significance | Reference |
| Activated Macrophages | THP-1 cells + PMA + LPS | This compound (1:25) | Significant inhibition of proliferation & induction of apoptosis | P < 0.001 | [3] |
| Pro-inflammatory Cytokines | Activated THP-1 Macrophages | This compound (1:25) | Significant downregulation of IL-6, TNF-α, IL-1β, IL-8 | P < 0.001 | [3] |
| M2 Marker (CD206) | THP-1 derived M2 Macrophages | Cinobufagin | Reduction in the percentage of CD206+ cells | - | [7] |
| M2 Cytokines (IL-10, TGF-β) | THP-1 derived M2 Macrophages | Cinobufagin | Reduction in secreted protein levels | - | [7] |
| T-Cell Subsets (CD3+, CD4+) | NSCLC Patients | Cinobufacini + Chemo | Increased proportion in peripheral blood | P < 0.00001 | [8] |
| CD4+/CD8+ Ratio | NSCLC Patients | Cinobufacini + Chemo | Increased ratio in peripheral blood | P < 0.00001 | [8] |
| Th1 Cytokines (IFN-γ, TNF-α) | Murine Splenocytes | Cinobufagin | Significantly increased levels | - | [9] |
| Th2 Cytokines (IL-4, IL-10) | Murine Splenocytes | Cinobufagin | Significantly decreased levels | - | [9] |
Key Signaling Pathways
This compound regulates immune function by targeting several critical intracellular signaling pathways.
TLR4/MYD88/NF-κB Pathway
This compound exerts its anti-inflammatory effects on macrophages by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[3] It suppresses the downstream signaling cascade involving MYD88 and the phosphorylation of IκBα, which ultimately prevents the nuclear translocation of the NF-κB transcription factor.[3] This blockade is a key mechanism for the observed reduction in pro-inflammatory cytokine production.[3]
NLRP3 Inflammasome Pathway
In contrast to its inhibitory role in the TLR4 pathway, this compound can also act as an activator of the NLRP3 inflammasome in certain contexts, particularly within cancer cells.[14] This activation, mediated by NOX4, leads to the assembly of the inflammasome complex (NLRP3, ASC, pro-caspase-1), resulting in the cleavage and activation of caspase-1.[14] Active caspase-1 then processes pro-IL-1β, pro-IL-18, and Gasdermin D (GSDMD) into their mature, active forms.[14] The cleavage of GSDMD is a critical step in inducing pyroptosis, a highly inflammatory form of programmed cell death that can promote anti-tumor immune responses.[14]
PI3K/Akt Pathway
The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. In the context of liver cancer, this compound has been shown to inhibit this pathway.[15] This inhibition is linked to an increase in the expression of the pro-apoptotic Fas receptor, suggesting that this compound can sensitize cancer cells to apoptosis while simultaneously enhancing immune function.[15]
Experimental Protocols
Macrophage Polarization and Treatment
-
Cell Line: Human monocytic THP-1 cells.
-
Differentiation to M0 Macrophages: THP-1 cells are cultured with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 200 ng/mL for 24 hours.[5][7]
-
M1 Polarization (Activation): M0 macrophages are treated with Lipopolysaccharide (LPS) to establish an activated inflammatory model.[3]
-
M2 Polarization: M0 macrophages are rinsed and incubated with human IL-4 at 20 ng/mL for 24 hours.[5][7]
-
This compound/Cinobufagin Treatment: Polarized macrophages are treated with this compound (e.g., 1:25 dilution of stock solution) or cinobufagin (e.g., 2 µM) for a specified duration (e.g., 24 hours).[3][6]
-
Analysis: Cell proliferation is assessed using CCK-8 assays. Apoptosis is measured by Annexin V/PI staining via flow cytometry. Cytokine levels in the supernatant are quantified using ELISA or cytometric bead arrays.[3] Cell surface markers (e.g., CD86 for M1, CD206 for M2) are analyzed by flow cytometry.[7]
In Vivo Tumor Models
-
Model: H22 hepatocellular carcinoma model in Kunming mice.[15]
-
Establishment: Mice are subcutaneously inoculated with H22 cells.[15]
-
Treatment Groups: Animals are typically divided into a model control group, a chemotherapy group (e.g., cisplatin), a this compound group (low and high dose), and a combination therapy group.[15]
-
Analysis: Tumor growth is monitored, and at the end of the study, tumor mass and inhibition rates are calculated. Immune organs, such as the thymus and spleen, are weighed to calculate organ indices. Apoptotic rates and protein expression (e.g., PI3K, Akt, Fas) in tumor tissues are analyzed via TUNEL staining and Western blot, respectively.[15]
Conclusion and Future Directions
This compound is a potent immunomodulatory agent with a dual capacity to either suppress hyperinflammation or bolster anti-tumor immunity. Its ability to inhibit the TLR4/NF-κB pathway in macrophages makes it a potential therapeutic for inflammatory disorders.[3] Conversely, its capacity to reprogram immunosuppressive M2 macrophages, enhance Th1 responses, and induce immunogenic cell death (pyroptosis) in cancer cells underscores its significant potential in oncology, particularly as an adjuvant to chemotherapy and immunotherapy.[7][8][9]
Future research should focus on elucidating the precise molecular targets of this compound within different immune cell subsets. Investigating its effects on other key immune cells like NK cells and regulatory T cells would provide a more complete picture of its immunomodulatory profile. Furthermore, well-designed clinical trials are necessary to translate these promising preclinical findings into effective therapeutic strategies for immune-related diseases and cancer.[16][17]
References
- 1. acquaintpublications.com [acquaintpublications.com]
- 2. Combined Treatment of this compound and Gefitinib Exhibits Potent Efficacy against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Inhibitory Effect of this compound on Macrophage Inflammatory Factor Storm and Its Mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cinobufagin Inhibits Invasion and Migration of Non-Small Cell Lung Cancer via Regulating Glucose Metabolism Reprogramming in Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinobufagin Inhibits Invasion and Migration of Non-Small Cell Lung Cancer via Regulating Glucose Metabolism Reprogramming in Tumor-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinobufagin inhibits M2-like tumor-associated macrophage polarization to attenuate the invasion and migration of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Cinobufacini plus platinum-based chemotherapy regimen on the immune function of patients with non-small-cell lung cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory effects of cinobufagin isolated from Chan Su on activation and cytokines secretion of immunocyte in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cinobufagin Modulates Human Innate Immune Responses and Triggers Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cinobufagin Modulates Human Innate Immune Responses and Triggers Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Cinobufagin Modulates Human Innate Immune Responses and Triggers Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 14. This compound inhibits proliferation, migration and invasion in hepatocellular carcinoma by triggering NOX4/NLRP3/GSDMD-dependent pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Anti-tumor effect and its related mechanisms of this compound combined with cisplatin on H22 liver cancer mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound as an effective adjuvant therapy for advanced gastric cancer: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound injection combined with chemotherapy for the treatment of advanced NSCLC in China: A PRISMA-compliant meta-analysis of 29 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Cinobufotalin: A Technical Guide to its Mechanisms in Detoxification and Swelling Relief
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinobufotalin, a bufadienolide derived from traditional Chinese medicine, has long been utilized for its purported detoxification and swelling relief properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying these traditional uses, tailored for researchers, scientists, and drug development professionals. Through a comprehensive review of experimental data, this document elucidates the core signaling pathways modulated by this compound, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols for key assays. Visual representations of signaling cascades and experimental workflows are included to facilitate a deeper understanding of this compound's multifaceted pharmacological effects.
Introduction
This compound is a major active component isolated from Venenum Bufonis, the dried venom of the giant toad.[1] In traditional Chinese medicine, it is credited with properties such as "detoxification" and reducing swelling.[1] Modern scientific inquiry has begun to unravel the complex molecular mechanisms that form the basis of these traditional claims, revealing a spectrum of activities primarily centered on anti-inflammatory and cytotoxic effects. This guide synthesizes the current scientific understanding of this compound, focusing on the molecular pathways and experimental evidence that substantiate its roles in mitigating inflammation (swelling) and inducing cellular processes that can be interpreted as a form of detoxification.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-target approach, influencing several key cellular signaling pathways. The primary mechanisms identified are the inhibition of the Na+/K+-ATPase pump, induction of apoptosis, and modulation of inflammatory responses.
Inhibition of Na+/K+-ATPase and Induction of Apoptosis
A fundamental mechanism of action for this compound, and other cardiotonic steroids, is the inhibition of the Na+/K+-ATPase enzyme.[2] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.
Signaling Pathway:
Inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular sodium concentration. This disrupts the function of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium. Elevated intracellular calcium can trigger the mitochondrial apoptosis pathway. This involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria.[3][4][5][6][7] Cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-9, ultimately leading to programmed cell death or apoptosis.[3][4][5][6][7]
Anti-Inflammatory Effects and Swelling Relief
The traditional use of this compound for "swelling relief" is strongly supported by its potent anti-inflammatory properties. Chronic inflammation is a key driver of many diseases, and its resolution is critical for tissue homeostasis. This compound has been shown to suppress the production of pro-inflammatory cytokines.
Signaling Pathway:
This compound can inhibit the TLR4/MYD88/NF-κB signaling pathway.[8] Lipopolysaccharide (LPS), a component of gram-negative bacteria, can activate Toll-like receptor 4 (TLR4). This activation recruits the adaptor protein MyD88, leading to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation. This frees the nuclear factor kappa B (NF-κB) to translocate to the nucleus, where it promotes the transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).[8][9][10][11][12] this compound has been shown to down-regulate the expression of these cytokines, thereby mitigating the inflammatory response.[8]
The Concept of "Detoxification" in a Molecular Context
In traditional Chinese medicine, "detoxification" is a broad concept that can refer to the neutralization and removal of harmful substances, as well as the resolution of pathological states like inflammation and infection.[3][13][14] From a modern scientific perspective, this can be interpreted through several of this compound's known mechanisms:
-
Induction of Apoptosis in Cancer Cells: By eliminating malignant cells, this compound can be seen as "detoxifying" the body from a harmful internal threat.
-
Anti-inflammatory Action: By reducing the production of pro-inflammatory cytokines, this compound helps to resolve inflammation, which can be considered a "toxic" state for tissues.
-
Modulation of Antioxidant Pathways: this compound may influence the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[[“]][16][17][18] Activation of this pathway leads to the production of antioxidant enzymes that neutralize reactive oxygen species (ROS), thereby "detoxifying" the cell from oxidative damage.
-
Influence on Drug-Metabolizing Enzymes: this compound and its metabolites are known to interact with cytochrome P450 enzymes, particularly the CYP3A family.[19][20][21][22][23] These enzymes are central to the metabolism and detoxification of a wide range of xenobiotics and endogenous compounds. By modulating the activity of these enzymes, this compound could influence the body's overall detoxification capacity.
Quantitative Data
The following tables summarize the quantitative effects of this compound observed in various experimental studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RBE | Intrahepatic Cholangiocarcinoma | 0.342 | [24] |
| HCCC-9810 | Intrahepatic Cholangiocarcinoma | 0.421 | [24] |
| RT112 | Bladder Cancer (luminal-type) | Submicromolar | [25] |
| RT4 | Bladder Cancer (luminal-type) | Submicromolar | [25] |
| T24 | Bladder Cancer (basal-type) | Submicromolar | [25] |
| J82 | Bladder Cancer (basal-type) | Submicromolar | [25] |
| UM-UC-3 | Bladder Cancer (basal-type) | Submicromolar | [25] |
| 5637 | Bladder Cancer (basal-type) | Submicromolar | [25] |
| HCT116 | Colon Cancer | Not specified | [1] |
| LoVo | Colon Cancer | Not specified | [1] |
| HCT8 | Colon Cancer | Not specified | [1] |
Table 2: Effects of this compound on Inflammatory Cytokines and Apoptotic Proteins
| Target Molecule | Cell/System | Effect | Quantitative Change | Reference |
| IL-6 | Activated Macrophages | Down-regulation | Significantly reduced (P<0.001) | [8] |
| TNF-α | Activated Macrophages | Down-regulation | Significantly reduced (P<0.001) | [8] |
| IL-1β | Activated Macrophages | Down-regulation | Significantly reduced (P<0.001) | [8] |
| IL-8 | Activated Macrophages | Down-regulation | Significantly reduced (P<0.001) | [8] |
| Bax | AD293 cells | Up-regulation | Not specified | [4] |
| Bcl-2 | AD293 cells | Down-regulation | Not specified | [4] |
| Caspase-3 (cleaved) | AD293 cells | Up-regulation | Not specified | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability and proliferation.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.[26][27][28]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell adherence.
-
Treatment: Prepare a serial dilution of this compound in culture medium and add it to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the cells with this compound for the desired time points (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells after subtracting the absorbance of the blank wells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
Detailed Protocol:
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent, with its traditional uses for "detoxification" and "swelling relief" being substantiated by modern scientific evidence. Its mechanisms of action, including the inhibition of Na+/K+-ATPase, induction of apoptosis, and modulation of inflammatory pathways, provide a solid foundation for further research and drug development. This technical guide offers a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this promising natural compound. The continued investigation into this compound's multifaceted effects is crucial for translating its traditional applications into evidence-based clinical therapies.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of innate inflammatory cytokines TNFα, IL-1β, or IL-6 overcomes virotherapy-induced cancer equilibrium to promote tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of IL-1, IL-6, and TNF-α in immune-mediated inflammatory diseases | springermedicine.com [springermedicine.com]
- 11. Expression of IL-1β, IL-6, TNF-α, and a-MMP-8 in sites with healthy conditions and with periodontal and peri-implant diseases: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]
- 13. Tips for Diluting Antibodies | Rockland [rockland.com]
- 14. researchgate.net [researchgate.net]
- 15. consensus.app [consensus.app]
- 16. mdpi.com [mdpi.com]
- 17. Small molecule activators of the Nrf2-HO-1 antioxidant axis modulate heme metabolism and inflammation in BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cytochrome P450 3A Enzymes Are Key Contributors for Hepatic Metabolism of Bufotalin, a Natural Constitute in Chinese Medicine Chansu - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Exploring the roles of cytochrome P450 enzymes and their inhibitors in cancers and non-neoplastic human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 27. apexbt.com [apexbt.com]
- 28. ezbioscience.com [ezbioscience.com]
- 29. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 30. bosterbio.com [bosterbio.com]
Early Research on Cinobufotalin's Cardiotonic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinobufotalin, a bufadienolide and a major component isolated from the traditional Chinese medicine Chan’su (toad venom), has long been recognized for its cardiotonic effects. Early research, dating back to the mid-20th century, established its role as a cardiac glycoside, a class of compounds known for their positive inotropic action on the heart. This technical guide provides an in-depth overview of the foundational research on this compound's cardiotonic properties, focusing on its mechanism of action, quantitative data from early experiments, and the signaling pathways involved.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary mechanism underlying the cardiotonic effects of this compound is its inhibition of the Na+/K+-ATPase enzyme, a transmembrane protein crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of cardiomyocytes.[1][2][3] Inhibition of this pump leads to a cascade of events that ultimately enhances cardiac contractility.
The binding of this compound to the Na+/K+-ATPase pump results in an increase in the intracellular sodium concentration.[1] This elevation of intracellular sodium alters the function of the sodium-calcium (Na+/Ca2+) exchanger, which normally expels calcium from the cell. The reduced sodium gradient across the sarcolemma decreases the driving force for calcium extrusion, leading to an accumulation of intracellular calcium ions.[3] The increased availability of intracellular calcium enhances the contractility of the heart muscle by allowing more calcium to bind to the troponin C complex, initiating a stronger and more forceful contraction of the sarcomeres.[4][5]
Quantitative Data from Early Experimental Studies
Na+/K+-ATPase Inhibition
A key study comparing the inhibitory effects of various bufadienolides on myocardial Na+/K+-ATPase activity provided a rank order of potency. This research is crucial for understanding the relative strength of this compound as a cardiac glycoside.
| Compound | Relative Potency for Na+/K+-ATPase Inhibition |
| Bufalin | > Digoxin |
| Digoxin | > Digitoxin |
| Digitoxin | > Telocinobufagin (B1681253) |
| Telocinobufagin | > Gamabufotalin |
| Gamabufotalin | > This compound |
| This compound | > Cinobufagin (B1669057) |
| Cinobufagin | > g-Strophanthin |
| g-Strophanthin | > Digitoxigenin |
| Digitoxigenin | > Resibufogenin |
| Table 1: Relative Potency of Bufadienolides and other Cardiac Glycosides on Myocardial Na+/K+-ATPase Inhibition. This table is an interpretation of the relative potency described in the literature.[6] |
Positive Inotropic Effect
The pioneering work of Chen et al. in 1951 was among the first to systematically evaluate the cardiac actions of this compound, alongside other bufadienolides like bufalin, cinobufagin, and telocinobufagin.[7][8] These early studies, often conducted on isolated animal hearts or heart muscle preparations (such as guinea pig papillary muscles), were fundamental in characterizing its positive inotropic effects.[6][9] While specific concentration-effect data from these seminal papers are sparse in contemporary literature, they laid the groundwork for understanding this compound as a potent cardiotonic agent.
Experimental Protocols
The following are generalized methodologies typical of early research investigating the cardiotonic properties of compounds like this compound.
Isolated Heart Preparation (Langendorff Apparatus)
-
Heart Isolation: The animal was euthanized, and the heart was rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart was retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Measurement of Contractility: A force transducer was attached to the apex of the ventricle to measure the force of contraction. Parameters such as heart rate and coronary flow were also monitored.
-
Drug Administration: this compound, dissolved in a suitable solvent, was added to the perfusion solution at various concentrations to establish a dose-response relationship.
Isolated Papillary Muscle Preparation
-
Tissue Preparation: Papillary muscles were dissected from the ventricles of euthanized animals (e.g., guinea pigs).[6]
-
Experimental Setup: The muscle was mounted in an organ bath containing oxygenated physiological salt solution and electrically stimulated at a constant frequency.
-
Measurement of Contractile Force: One end of the muscle was fixed, and the other was attached to a force transducer to record isometric contractions.
-
Data Acquisition: The effects of increasing concentrations of this compound on the developed tension were recorded to determine its inotropic effect.
Signaling Pathway and Experimental Workflow
The cardiotonic effect of this compound follows the well-established signaling pathway for cardiac glycosides. The experimental workflow to determine this effect is a standard pharmacological approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Effect of Cinobufagin on L-Type Ca2+ Currents, Contractility, and Ca2+ Homeostasis of Isolated Adult Rat Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Analysis of Cardiac Contractile Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effectiveness and Safety of this compound Injection as an Adjunctive Treatment for Lung Cancer: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Elucidation of the Differences in this compound’s Pharmacokinetics Between Normal and Diethylnitrosamine-Injured Rats: The Role of P-Glycoprotein [frontiersin.org]
- 7. Pharmacological actions of various inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of cardiac action of bufalin, this compound, and telocinobufagin with cinobufagin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Methodological & Application
Preparation of Cinobufotalin for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinobufotalin, a bufadienolide extracted from toad venom, has garnered significant interest in oncological research for its potential cytotoxic and antineoplastic activities.[1][2] It has been shown to impede cancer cell proliferation, migration, and invasion, and induce apoptosis and cell cycle arrest across various cancer cell lines.[3][4] The proposed mechanisms of action involve the modulation of several key signaling pathways, including the PI3K-AKT, MAPK, and ATM/CHK2/p53 pathways.[5][6][7] This document provides detailed application notes and protocols for the preparation and use of this compound in in vitro studies to ensure reliable and reproducible results.
Data Presentation: Solubility and In Vitro Efficacy
Successful in vitro studies with this compound hinge on its proper dissolution and the use of appropriate concentrations. The following tables summarize its solubility and reported IC50 values in various cancer cell lines.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~125 mg/mL (~272.60 mM) | Prepare a concentrated stock solution in DMSO. | [8] |
| Dimethylformamide (DMF) | ~10 mg/mL | - | [9] |
| Ethanol | ~5 mg/mL | - | [9] |
| Aqueous Buffer (DMF:PBS pH 7.2, 1:1) | ~0.5 mg/mL | For final working concentrations, dilute the DMF stock with aqueous buffer. It is not recommended to store the aqueous solution for more than one day. | [9] |
Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| RBE | Intrahepatic Cholangiocarcinoma | 0.342 | Not Specified | [6][7] |
| HCCC-9810 | Intrahepatic Cholangiocarcinoma | 0.421 | Not Specified | [6][7] |
| SK-OV-3 | Ovarian Cancer | Therapeutic range: 0.5 - 5 µM | 48 | [3] |
| A549 | Lung Cancer | Cytotoxic at 0.1-10 µM | Not Specified | [9] |
| H460 | Lung Cancer | Cytotoxic at 0.1-10 µM | Not Specified | [9] |
| HTB-58 | Lung Cancer | Cytotoxic at 0.1-10 µM | Not Specified | [9] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Protocol:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 458.6 g/mol .
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.586 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using sterile cell culture medium or PBS immediately before use. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Mix well by gentle pipetting.
-
Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. An equivalent concentration of DMSO should be used as a vehicle control in all experiments.
-
Cell Viability Assay (CCK-8 or MTT)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[10]
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO).[3]
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[11] For MTT assays, add MTT reagent and incubate, followed by the addition of a solubilizing agent.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[10]
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to attach overnight.[12]
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 48 hours).[12]
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 500 µL of binding buffer provided in the kit.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Incubate the cells in the dark at room temperature for 5-15 minutes.[12]
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for in vitro studies with this compound.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C26H34O7 | CID 259776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound as a Novel Agent to Inhibit in Vitro Epithelial Ovarian Cancer Cell Proliferation, Migration and Invasion [scirp.org]
- 4. dovepress.com [dovepress.com]
- 5. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoproteomics reveals that this compound promotes intrahepatic cholangiocarcinoma cell apoptosis by activating the ATM/CHK2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoproteomics reveals that this compound promotes intrahepatic cholangiocarcinoma cell apoptosis by activating the ATM/CHK2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Disease Research Fields | CAS 1108-68-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Validation of Core Ingredients and Molecular Mechanism of this compound Injection Against Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The small molecule chemical compound this compound attenuates resistance to DDP by inducing ENKUR expression to suppress MYH9-mediated c-Myc deubiquitination in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined Treatment of this compound and Gefitinib Exhibits Potent Efficacy against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Cinobufotalin Injection Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of cinobufotalin injections for in vivo experiments. The information is compiled to ensure safe and effective use in animal models, with a focus on solubility, stability, and appropriate administration routes.
Physicochemical Properties of this compound
This compound is a bufadienolide steroid glycoside with demonstrated anti-tumor properties. Understanding its physical and chemical characteristics is crucial for the successful preparation of injectable solutions for in vivo studies.
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Source |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~5 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water (pH 7.0) | 117.43 mg/L (0.117 mg/mL) | [2][3] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.17 mg/mL | [4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.17 mg/mL | [4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.17 mg/mL | [4] |
Table 2: Stability of this compound
| Condition | Stability | Source |
| Crystalline Solid (-20°C) | ≥ 4 years | [1] |
| Aqueous Solution | Not recommended for storage > 1 day | [1] |
| In Plasma (-80°C) | Stable for 10 days | [2][3] |
| In Plasma (3 freeze-thaw cycles) | Stable | [2][3] |
| 50% Acetonitrile Solution (4°C and 25°C) | Stable for at least 24 hours | [2][3] |
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution in an organic solvent is the first step for preparing various injection formulations.
Materials:
-
This compound (crystalline solid, ≥98% purity)[1]
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL in DMF).[1]
-
Purge the vial with an inert gas to prevent oxidation.[1]
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Preparation of Injectable Formulations
The choice of vehicle for the final injection preparation depends on the desired concentration, administration route, and animal model.
This formulation is suitable for intravenous administration where organic solvents should be minimized.
Materials:
-
This compound stock solution (in DMF)
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filter
Protocol:
-
Based on the desired final concentration (up to ~0.5 mg/mL), calculate the required volumes of stock solution and PBS.[1]
-
In a sterile vial, add the calculated volume of PBS.
-
While vortexing the PBS, slowly add the calculated volume of the this compound stock solution. This method of diluting the organic solvent into the aqueous buffer can help maintain solubility.[1]
-
Ensure the final solution is clear. If precipitation occurs, the concentration may be too high.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
This aqueous solution should be used immediately and not stored for more than one day.[1]
This formulation allows for higher concentrations of this compound and is suitable for various administration routes.
Materials:
-
This compound stock solution (in DMSO)
-
PEG300
-
Tween80
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
Protocol:
-
To prepare a working solution, sequentially add the co-solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.[4]
-
For example, to prepare 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween80, and 450 µL Saline.
-
To this vehicle, add the appropriate volume of a high-concentration this compound stock solution to achieve the desired final concentration.
-
Vortex until the solution is clear and homogenous.
-
This formulation should be prepared fresh before each experiment.
In Vivo Administration
The route and volume of administration should be chosen carefully based on the animal model and experimental design.
Table 3: Recommended Administration Routes and Dosages for this compound
| Animal Model | Route of Administration | Dosage | Source |
| Mice (xenograft model) | Intravenous (IV) or Intraperitoneal (IP) | 1-5 mg/kg | [1] |
| Rats (pharmacokinetic study) | Intravenous (IV) | 2.5 mg/kg | [2][5] |
Table 4: General Guidelines for Injection Volumes in Rodents
| Route | Mouse | Rat | Source |
| Intravenous (IV) | 5 mL/kg (bolus) | 5 mL/kg (bolus) | [6][7] |
| Intraperitoneal (IP) | 10 mL/kg | 10 mL/kg | [6] |
| Subcutaneous (SC) | 10 mL/kg | 5 mL/kg | [6] |
Experimental Protocol: Xenograft Tumor Model in Mice
-
Cell Implantation: Subcutaneously inject A549 human lung cancer cells into the flank of nude mice.[1]
-
Tumor Growth: Allow tumors to reach a palpable size before starting treatment.
-
Drug Administration: Prepare this compound injection at the desired concentration (e.g., 1 mg/kg or 5 mg/kg) using an appropriate vehicle.[1]
-
Treatment Schedule: Administer the this compound solution via intravenous or intraperitoneal injection, for example, twice daily for one week.[4]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualized Workflows and Pathways
Experimental Workflow for In Vivo Studies
Caption: Workflow for this compound in vivo experiments.
Signaling Pathways of this compound
Caption: Key signaling pathways affected by this compound.
Vehicle Selection Logic
Caption: Decision tree for selecting a this compound vehicle.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Elucidation of the Differences in this compound’s Pharmacokinetics Between Normal and Diethylnitrosamine-Injured Rats: The Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Elucidation of the Differences in this compound’s Pharmacokinetics Between Normal and Diethylnitrosamine-Injured Rats: The Role of P-Glycoprotein [frontiersin.org]
- 4. This compound | Disease Research Fields | CAS 1108-68-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. Elucidation of the Differences in this compound's Pharmacokinetics Between Normal and Diethylnitrosamine-Injured Rats: The Role of P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Evaluating Cell Viability in Response to Cinobufotalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinobufotalin, a bufadienolide derived from the venom of the Bufo gargarizans toad, has garnered significant interest in oncological research.[1][2] Utilized in traditional Chinese medicine, recent studies have highlighted its potential as a cytotoxic and antineoplastic agent.[1][2] this compound has been shown to inhibit tumor cell growth and survival by inducing cell cycle arrest and apoptosis.[1] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways, including the PI3K-AKT, MAPK, and JAK-STAT pathways.[3] Furthermore, it has been observed to induce DNA damage and promote apoptosis through the ATM/CHK2/p53 signaling cascade.[4][5]
These application notes provide a comprehensive guide to assessing the cytotoxic effects of this compound on cancer cell lines, with a primary focus on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for determining cell viability.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RBE | Intrahepatic Cholangiocarcinoma | 0.342 | [4][5] |
| HCCC-9810 | Intrahepatic Cholangiocarcinoma | 0.421 | [4][5] |
| RT112 | Luminal-type Bladder Cancer | Submicromolar | [6] |
| RT4 | Luminal-type Bladder Cancer | Submicromolar | [6] |
| T24 | Basal-type Bladder Cancer | Submicromolar | [6] |
| J82 | Basal-type Bladder Cancer | Submicromolar | [6] |
| UM-UC-3 | Basal-type Bladder Cancer | Submicromolar | [6] |
| 5637 | Basal-type Bladder Cancer | Submicromolar | [6] |
| SK-OV-3 | Ovarian Cancer | Inhibition at 0.5 µM | [7] |
| CRL-1978 | Ovarian Cancer | Inhibition at 0.5 µM | [7] |
| CRL-11731 | Ovarian Cancer | Inhibition at 0.5 µM | [7] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[9][10][11] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile plates
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is above 90% using a method like Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Include wells for blank controls (medium only) and vehicle controls (cells treated with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM).[7]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Place the plate on an orbital shaker for about 15 minutes to ensure the complete dissolution of the crystals, resulting in a homogenous purple solution.[8]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from the absorbance values of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow and Signaling Pathways
To visually represent the experimental process and the molecular mechanisms of this compound, the following diagrams have been generated using the DOT language.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C26H34O7 | CID 259776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoproteomics reveals that this compound promotes intrahepatic cholangiocarcinoma cell apoptosis by activating the ATM/CHK2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoproteomics reveals that this compound promotes intrahepatic cholangiocarcinoma cell apoptosis by activating the ATM/CHK2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchhub.com [researchhub.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Cinobufotalin
Introduction
Cinobufotalin, a bufadienolide derived from toad venom, has demonstrated potential as a cytotoxic and antineoplastic agent in traditional Chinese medicine.[1][2] Recent studies have highlighted its ability to induce apoptosis in various cancer cell lines, making it a compound of interest for cancer research and drug development.[3][4] Flow cytometry, a powerful technique for single-cell analysis, is an essential tool for quantifying apoptosis and elucidating the cellular mechanisms of action of compounds like this compound.[5][6] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells.[7] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA.[7] By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.[7]
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.[7]
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.[7]
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (rarely observed in this assay).
Data Presentation
The following tables summarize the quantitative data on the apoptotic effects of this compound on various cancer cell lines as determined by flow cytometry.
Table 1: Effect of this compound on Apoptosis in Intrahepatic Cholangiocarcinoma (ICC) Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| RBE | 0 | 48 | (Control Value) | (Control Value) |
| 0.25 | 48 | Increased | Increased | |
| 0.5 | 48 | Further Increased | Further Increased | |
| HCCC-9810 | 0 | 48 | (Control Value) | (Control Value) |
| 0.25 | 48 | Increased | Increased | |
| 0.5 | 48 | Further Increased | Further Increased | |
| Source: Phosphoproteomics reveals that this compound promotes intrahepatic cholangiocarcinoma cell apoptosis by activating the ATM/CHK2/p53 signaling pathway.[8] |
Table 2: Effect of Cinobufagin (B1669057) (a major active ingredient in this compound) on Apoptosis in Colorectal Cancer (CRC) Cell Lines
| Cell Line | Cinobufagin Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) |
| HCT116 | 0 | 24 | (Control Value) |
| (Not specified) | 24 | Significantly Increased | |
| RKO | 0 | 24 | (Control Value) |
| (Not specified) | 24 | Significantly Increased | |
| SW480 | 0 | 24 | (Control Value) |
| (Not specified) | 24 | Significantly Increased | |
| Source: Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition.[9] |
Experimental Protocols
This section provides a detailed protocol for inducing apoptosis with this compound and subsequent analysis using Annexin V/PI staining and flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., RBE, HCCC-9810, SK-OV-3)[8][10]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.25, 0.5 µM) for a predetermined time (e.g., 48 hours).[8] Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
-
Annexin V/PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex the tube.
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated control cells.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways involved in this compound-induced apoptosis and the experimental workflow for its analysis.
Caption: this compound induces apoptosis via both extrinsic and intrinsic pathways.
Caption: Workflow for analyzing this compound-induced apoptosis using flow cytometry.
Mechanisms of this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted mechanism involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][11]
-
Extrinsic Pathway: this compound has been shown to upregulate the expression of the Fas protein, a death receptor.[1][4] This leads to the activation of caspase-8, which can then directly activate downstream effector caspases like caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.[4][11]
-
Intrinsic Pathway: The compound can decrease the mitochondrial membrane potential (MMP).[1][4] It also promotes the activation of the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria into the cytosol.[1][4][11] Released cytochrome c then activates caspase-9, which in turn activates caspase-3.[4]
-
Other Signaling Pathways: Studies have also implicated the inhibition of signaling pathways such as MAPK, PI3K-AKT, and JAK-STAT in the pro-apoptotic effects of this compound.[3] Furthermore, it can induce an increase in intracellular calcium ions and the production of reactive oxygen species (ROS), which also contribute to the apoptotic process.[1][4] The activation of caspase-2 and -3 further confirms the induction of caspase-dependent cell death.[4]
References
- 1. Facebook [cancer.gov]
- 2. This compound | C26H34O7 | CID 259776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic cell death by the novel natural compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aipublications.com [aipublications.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoproteomics reveals that this compound promotes intrahepatic cholangiocarcinoma cell apoptosis by activating the ATM/CHK2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Effects of In Vitro Treatment with this compound on Three Types of Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Protein Expression Changes Induced by Cinobufotalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinobufotalin, a bufadienolide derived from the traditional Chinese medicine Chan'Su (toad venom), has demonstrated significant cytotoxic and antineoplastic activities.[1] Emerging research indicates that its therapeutic effects stem from its ability to modulate critical cellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][2][3] Western blot analysis is an indispensable immunodetection technique for elucidating the molecular mechanisms of this compound. It allows for the precise detection and quantification of changes in the expression and phosphorylation status of key proteins, providing direct insight into the compound's mechanism of action.[4]
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of this compound on protein expression. Included are detailed experimental protocols, a summary of known protein expression changes, and diagrams of key signaling pathways and workflows.
Key Applications
-
Mechanistic Studies: Elucidating the molecular pathways through which this compound exerts its anticancer effects.
-
Target Validation: Confirming the modulation of specific protein targets by this compound.
-
Drug Development: Assessing the efficacy and dose-response of this compound and its derivatives in preclinical models.
-
Cancer Research: Investigating this compound-induced apoptosis, cell cycle regulation, and inhibition of survival pathways in various cancer cell lines.[2][5]
Summary of this compound-Induced Protein Expression Changes
The following tables summarize quantitative and qualitative changes in protein expression and phosphorylation observed in various cancer cell lines after treatment with this compound, as determined by Western blot analysis.
Table 1: Modulation of Apoptosis and DNA Damage Response Pathways by this compound
| Target Protein | Upstream Regulator/Pathway | Effect of this compound Treatment | Cell Line Examples | References |
| p-ATM (Ser1981) | DNA Damage Response | Increased Phosphorylation | RBE, HCCC-9810 | [2] |
| p-CHK2 (Thr68) | ATM/CHK2 Signaling | Increased Phosphorylation | RBE, HCCC-9810 | [2] |
| p-p53 (Ser15) | ATM/CHK2/p53 Signaling | Increased Phosphorylation | RBE, HCCC-9810 | [2] |
| Fas, DR4, DR5 | p53 Signaling | Upregulated Expression | RBE, HCCC-9810 | [2] |
| Caspase-3 | Apoptosis Cascade | Increased Cleavage/Activation | RBE, HCCC-9810, A549/DDP | [2][6][7] |
| Bax | Apoptosis (Bcl-2 family) | Upregulated Expression | U937, A549/DDP | [6][7][8] |
| Bcl-2 | Apoptosis (Bcl-2 family) | Downregulated Expression | A549/DDP | [6][7] |
| Cytochrome c | Mitochondrial Apoptosis | Increased Release/Activation | U937 | [8] |
Table 2: Modulation of Pro-Survival and Proliferation Pathways by this compound
| Target Protein | Signaling Pathway | Effect of this compound Treatment | Cell Line Examples | References |
| p-PI3K | PI3K/Akt Signaling | Decreased Phosphorylation | A549/DDP | [6] |
| p-Akt (Ser473) | PI3K/Akt Signaling | Decreased Phosphorylation | A549, H1299, A549/DDP | [6][9] |
| p-mTOR (Ser2448) | PI3K/Akt/mTOR Signaling | Increased Phosphorylation* | RBE | [2] |
| p-MEK1/2 | MAPK/ERK Signaling | Decreased Phosphorylation | A549/DDP | [6] |
| p-ERK1/2 | MAPK/ERK Signaling | Decreased Phosphorylation | A549/DDP | [6] |
| c-Myc | MYH9/USP7-mediated deubiquitination | Decreased Expression | A549, SPC-A1 | [10] |
| Caveolin-1 (B1176169) | Lipid Raft Stability | Downregulated Expression | A549, H1299 | [9] |
| Hsp90 | Protein Folding/Stability | Downregulated Expression | A549 | [11] |
*Note: In some contexts, such as in response to DNA damage, pro-survival pathways like Akt/mTOR can be transiently activated, but the predominant effect of this compound is pro-apoptotic.[2]
Signaling Pathways and Experimental Workflow
Caption: this compound-induced apoptosis via the ATM/CHK2/p53 pathway.[2]
Caption: Inhibition of PI3K/Akt and MAPK/ERK survival pathways by this compound.[6]
Caption: Standard experimental workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess protein expression changes following this compound treatment.[12][13]
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., A549, HCCC-9810) in 6-well plates and allow them to grow to 70-80% confluency in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 0, 0.25, 0.5, 1.0 µM).[2]
-
Vehicle Control: Include a vehicle control group treated with DMSO at the same final concentration as the highest this compound dose (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).[2]
Protocol 2: Protein Extraction and Quantification
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[12]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitor cocktails to each well (e.g., 100-150 µL for a 6-well plate).
-
Harvesting: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[14]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay kit, following the manufacturer’s instructions.[13]
-
Normalization: Normalize the protein concentration of all samples with lysis buffer and Laemmli sample buffer to ensure equal loading for electrophoresis. Heat the samples at 95-100°C for 5-10 minutes.[4]
Protocol 3: SDS-PAGE and Western Blot Analysis
-
Gel Electrophoresis: Load 20-40 µg of protein per lane into a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The gel percentage (e.g., 8-15%) should be chosen based on the molecular weight of the target proteins. Include a pre-stained protein ladder in one lane.[13]
-
Protein Transfer: After electrophoresis, transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[15]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Caspase-3, anti-β-actin) diluted in the blocking buffer. The optimal dilution should be determined based on the antibody datasheet. Incubate overnight at 4°C with gentle agitation.[13][16]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[16]
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.[12]
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.[4]
References
- 1. Facebook [cancer.gov]
- 2. Phosphoproteomics reveals that this compound promotes intrahepatic cholangiocarcinoma cell apoptosis by activating the ATM/CHK2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Network Pharmacology Prediction: The Possible Mechanisms of this compound against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinobufagin Enhances the Sensitivity of Cisplatin‐Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinobufagin Enhances the Sensitivity of Cisplatin-Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptotic cell death by the novel natural compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cinobufagin disrupts the stability of lipid rafts by inhibiting the expression of caveolin-1 to promote non-small cell lung cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The small molecule chemical compound this compound attenuates resistance to DDP by inducing ENKUR expression to suppress MYH9-mediated c-Myc deubiquitination in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Identifying Cinobufotalin Targets Using Network Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing network pharmacology to identify and validate the molecular targets of Cinobufotalin, a bufadienolide with demonstrated anti-cancer properties.
Introduction to Network Pharmacology for this compound
Network pharmacology is an interdisciplinary approach that combines systems biology, bioinformatics, and pharmacology to understand the complex interactions between drugs and biological systems.[1][2] For multi-component drugs like this compound, derived from traditional Chinese medicine, this approach is invaluable for elucidating their mechanisms of action.[3][4] The core principle is to move from a "one drug, one target" paradigm to a "multi-component, multi-target, multi-pathway" perspective.
The typical workflow for a network pharmacology study of this compound involves:
-
Identification of Active Compounds: Determining the bioactive constituents of this compound.
-
Target Prediction: Predicting the protein targets of these active compounds using various databases.
-
Disease-Associated Gene Collection: Gathering genes known to be associated with a specific disease, such as a particular cancer.
-
Network Construction: Building protein-protein interaction (PPI) networks to identify key hub genes and modules.
-
Enrichment Analysis: Performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to understand the biological processes and signaling pathways affected.
-
Experimental Validation: Verifying the computational predictions through in vitro and in vivo experiments.
Predicted Targets and Affected Signaling Pathways
Network pharmacology studies have identified numerous potential targets of this compound in various cancers, including colon, lung, osteosarcoma, and liver cancer.[1][3][5][6] These targets are often key nodes in critical signaling pathways that regulate cell proliferation, apoptosis, and metastasis.
Key Protein Targets of this compound
Several studies have identified hub genes that are central to the therapeutic effects of this compound. These include:
-
In Colon Adenocarcinoma: SRC, PIK3R1, MAPK1, PIK3CA, HSP90AA1, CTNNB1, GRB2, RHOA, PTPN11, and EGFR.[1][2]
-
In Osteosarcoma: TP53, ACTB, AKT1, MYC, CASP3, JUN, TNF, VEGFA, HSP90AA1, and STAT3.[3][8]
-
In Liver Cancer: Core targets include CDK1, CDK4, PLK1, CHEK1, and TTK.[6][9][10]
Major Signaling Pathways Modulated by this compound
Enrichment analyses consistently show that this compound's targets are involved in crucial cancer-related signaling pathways:
-
PI3K-Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway.[1][5]
-
MAPK Signaling Pathway: This pathway transduces extracellular signals to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[1][3]
-
JAK-STAT Signaling Pathway: This pathway is involved in immunity, cell division, and apoptosis, and its dysregulation is common in cancer.[1]
-
ATM/CHK2/p53 Signaling Pathway: This pathway is a critical DNA damage response system that can trigger cell cycle arrest and apoptosis. This compound has been found to activate this pathway.[11][12]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, including the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines and molecular docking scores with key protein targets.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RBE | Intrahepatic Cholangiocarcinoma | 0.342 | [11][12] |
| HCCC-9810 | Intrahepatic Cholangiocarcinoma | 0.421 | [11][12] |
Table 2: Molecular Docking Scores of this compound with Target Proteins
| Target Protein | Docking Score (kcal/mol) | Reference |
| CDK1 | ≤ -8.0 | [13] |
| CDK4 | ≤ -8.0 | [13] |
| PLK1 | ≤ -8.0 | [13] |
| CHEK1 | ≤ -8.0 | [13] |
| TTK | ≤ -8.0 | [13] |
| EGFR | Not specified | [10] |
| MAPK1 | Not specified | [10] |
| PIK3CA | Not specified | [10] |
Detailed Experimental Protocols
This section provides detailed protocols for the experimental validation of the computationally predicted targets of this compound.
Network Pharmacology Analysis Protocol
-
Compound and Target Identification:
-
Disease-Associated Gene Collection:
-
Intersection of Targets:
-
Identify the common genes between the predicted drug targets and the disease-associated genes. These are the potential therapeutic targets.
-
-
Protein-Protein Interaction (PPI) Network Construction:
-
Input the potential therapeutic targets into the STRING database to construct a PPI network.[8]
-
-
Network Visualization and Analysis:
-
Import the PPI network into Cytoscape software for visualization.[8]
-
Use plugins like NetworkAnalyzer to calculate network topology parameters (e.g., degree, betweenness) and identify hub genes.
-
-
Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the potential targets using tools like DAVID or Metascape to elucidate the underlying biological mechanisms.[8]
-
Molecular Docking Protocol
-
Preparation of Receptor and Ligand:
-
Download the 3D structure of the target protein (receptor) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Obtain the 3D structure of this compound (ligand) and optimize its geometry.
-
-
Docking Simulation:
-
Use software like AutoDock to perform the molecular docking.
-
Define the grid box around the active site of the protein.
-
Run the docking algorithm to predict the binding conformation and affinity (docking score) of the ligand to the receptor. A more negative score generally indicates a stronger binding affinity.[13]
-
-
Analysis of Results:
-
Visualize the docked complex using software like PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
-
Cell Viability Assay (CCK-8/MTT) Protocol
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
-
Drug Treatment:
-
Treat the cells with a series of concentrations of this compound and a vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Addition of Reagent:
-
For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT assay, add MTT reagent and incubate, followed by the addition of a solubilizing agent (e.g., DMSO).
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
Western Blot Protocol
-
Protein Extraction:
-
Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Surface Plasmon Resonance (SPR) Protocol
-
Ligand Immobilization:
-
Immobilize the purified target protein (ligand) onto a sensor chip.
-
-
Analyte Injection:
-
Inject different concentrations of this compound (analyte) over the sensor chip surface.
-
-
Data Acquisition:
-
Measure the change in the refractive index in real-time as the analyte binds to and dissociates from the ligand. This is recorded in resonance units (RU).
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the binding affinity.
-
Key Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the interactions of its identified targets.
PI3K-Akt Signaling Pathway
MAPK Signaling Pathway
JAK-STAT Signaling Pathway
ATM/CHK2/p53 DNA Damage Response Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. shutterstock.com [shutterstock.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Core Ingredients and Molecular Mechanism of this compound Injection Against Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cinobufotalin in Combination with Chemotherapy for Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinobufotalin, a bufadienolide extracted from the skin secretions of Bufo bufo gargarizans, has garnered significant interest as a potential anti-cancer agent.[1] Emerging evidence from preclinical and clinical studies suggests that this compound, when used in combination with conventional chemotherapy, may enhance therapeutic efficacy and mitigate chemotherapy-induced side effects in lung cancer treatment.[2][3] These application notes provide a comprehensive overview of the scientific rationale, experimental protocols, and clinical data supporting the use of this compound as an adjunct to chemotherapy for lung cancer.
This compound has been shown to induce non-apoptotic death in lung cancer cells and can also trigger apoptosis by increasing the production of reactive oxygen species (ROS).[4][5] Its combination with chemotherapeutic agents has demonstrated potent anticancer effects in various cancers, including lung cancer.[1]
Clinical Efficacy and Safety
Multiple meta-analyses of randomized controlled trials have demonstrated the clinical benefits of combining this compound injection (CFI) with chemotherapy in patients with advanced non-small cell lung cancer (NSCLC).
Quantitative Data Summary
A meta-analysis of 29 randomized controlled trials involving 2300 advanced NSCLC patients revealed that the combination of CFI and chemotherapy significantly improved patient outcomes compared to chemotherapy alone.[2] Similarly, another meta-analysis of 21 trials with 1735 lung cancer patients showed significant improvements in objective response rate and disease control rate.[3]
Table 1: Clinical Efficacy of this compound Injection (CFI) Combined with Chemotherapy in Advanced NSCLC [2]
| Outcome Measure | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value |
| 1-Year Overall Survival | 1.94 | 1.42–2.65 | < .0001 |
| 2-Year Overall Survival | 2.31 | 1.55–3.45 | < .0001 |
| 3-Year Overall Survival | 4.69 | 1.78–12.39 | = .002 |
| Overall Response Rate (ORR) | 1.84 | 1.54–2.18 | < .00001 |
| Disease Control Rate (DCR) | 2.09 | 1.68–2.60 | < .00001 |
| Quality of Life Improvement | 2.64 | 1.98–3.52 | < .00001 |
Table 2: Additional Clinical Efficacy Data from a Meta-Analysis of 21 Trials [3]
| Outcome Measure | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value |
| Objective Response Rate (ORR) | 1.77 | 1.43, 2.21 | < 0.001 |
| Disease Control Rate (DCR) | 2.20 | 1.70, 2.85 | < 0.001 |
| Karnofsky Performance Score (KPS) | 3.10 | 2.23, 4.32 | < 0.001 |
| Pain Relief | 2.68 | 1.30, 5.55 | = 0.008 |
The combination therapy was also found to be safe, with most adverse events caused by chemotherapy being significantly alleviated.[2]
Molecular Mechanisms of Action
This compound and its active component, cinobufagin (B1669057), exert their anti-cancer effects through multiple mechanisms, often in synergy with chemotherapeutic agents. These mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Key Signaling Pathways
-
PI3K/AKT/mTOR Pathway: Cinobufagin has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for tumor cell survival and proliferation.[6][7] By downregulating the phosphorylation of AKT, cinobufagin can induce intrinsic apoptosis in non-small cell lung cancer cells.[6][7] The combination of cinobufagin with cisplatin (B142131) can enhance the sensitivity of cisplatin-resistant lung cancer cells by inhibiting the PI3K/AKT and MAPK/ERK pathways.[8][9]
-
STAT3 Signaling Pathway: Cinobufagin can also exert its antitumor effects by blocking the STAT3 signaling pathway, leading to the induction of apoptosis and suppression of cell proliferation and migration.[10][11]
-
Apoptosis Induction: Cinobufagin induces apoptosis in human NSCLC cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[10] It can also trigger apoptosis through the overproduction of reactive oxygen species (ROS) and the activation of caspases via both intrinsic and extrinsic pathways.[12]
-
Reversal of Chemotherapy Resistance: Cinobufagin can enhance the sensitivity of cisplatin-resistant lung cancer cells to chemotherapy.[8] This is achieved, in part, by down-regulating the expression of multidrug resistance-associated protein 1 (MRP1).[8] Furthermore, this compound can attenuate resistance to cisplatin by inducing ENKUR expression, which suppresses MYH9-mediated c-Myc deubiquitination.[13]
-
Combination with Gefitinib: When combined with the EGFR-tyrosine kinase inhibitor gefitinib, this compound enhances apoptosis and inhibits cell viability in lung cancer cells by downregulating HGF and c-Met protein expression.[1][14]
This compound's synergistic action with chemotherapy.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the scientific literature for studying the effects of this compound in combination with chemotherapy on lung cancer cells.
In Vitro Cell Viability and Apoptosis Assays
This workflow outlines the steps to assess the synergistic cytotoxic and pro-apoptotic effects of this compound and a chemotherapeutic agent on lung cancer cell lines.
References
- 1. Combined Treatment of this compound and Gefitinib Exhibits Potent Efficacy against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound injection combined with chemotherapy for the treatment of advanced NSCLC in China: A PRISMA-compliant meta-analysis of 29 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effectiveness and Safety of this compound Injection as an Adjunctive Treatment for Lung Cancer: A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical evaluation of this compound as a potential anti-lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound injection combined with chemotherapy for the treatment of advanced NSCLC in China: A PRISMA-compliant meta-analysis of 29 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinobufagin Enhances the Sensitivity of Cisplatin‐Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinobufagin Enhances the Sensitivity of Cisplatin-Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinobufagin exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling [jcancer.org]
- 11. Cinobufagin exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cinobufagin, a bufadienolide, activates ROS-mediated pathways to trigger human lung cancer cell apoptosis in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. The small molecule chemical compound this compound attenuates resistance to DDP by inducing ENKUR expression to suppress MYH9-mediated c-Myc deubiquitination in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
Application of Cinobufotalin in Hepatocellular Carcinoma Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinobufotalin, a bufadienolide derived from toad venom, has emerged as a promising natural compound in the field of oncology, particularly in the research of hepatocellular carcinoma (HCC).[1][2] Extensive preclinical studies have demonstrated its potent anti-tumor activities, which include the inhibition of proliferation, migration, and invasion of HCC cells, as well as the induction of programmed cell death through various mechanisms.[3][4] This document provides detailed application notes on the multifaceted mechanisms of this compound in HCC and comprehensive protocols for key in vitro and in vivo experiments, designed to guide researchers in their investigation of this compound.
Mechanisms of Action
This compound exerts its anti-cancer effects on hepatocellular carcinoma through several distinct molecular pathways:
-
Induction of Pyroptosis: this compound triggers a form of inflammatory programmed cell death known as pyroptosis in HCC cells. This process is mediated through the activation of the NOX4/NLRP3/GSDMD signaling pathway.[2][3] this compound increases the production of reactive oxygen species (ROS) and upregulates NOX4 protein expression, which in turn activates the NLRP3 inflammasome, leading to GSDMD-induced pyroptosis.[2]
-
Induction of Apoptosis: this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, and release of cytochrome c.[5][7] This activates a caspase cascade involving caspase-3 and -9.[5] Furthermore, it can increase the expression of the Fas death receptor, activating caspase-8 and -10.[6][8]
-
Cell Cycle Arrest: The compound has been shown to induce G2/M phase cell cycle arrest in HCC cells, thereby inhibiting their proliferation.[4][9]
-
Inhibition of Lipogenesis: this compound acts as a novel inhibitor of Sterol Regulatory Element-Binding Protein 1 (SREBP1).[4] By selectively inhibiting the expression of SREBP1 and preventing its binding to sterol regulatory elements, it suppresses the expression of lipogenic enzymes, thus inhibiting de novo lipid synthesis in HCC cells.[4][9]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): this compound can inhibit the EMT process, which is crucial for cancer metastasis.[10] It achieves this by downregulating β-catenin and its target genes, leading to an upregulation of epithelial markers (like E-cadherin) and a downregulation of mesenchymal markers (like N-cadherin and vimentin).[10]
-
Modulation of Signaling Pathways: this compound has been found to inhibit the PI3K/Akt and STAT3 signaling pathways, both of which are critical for the survival and proliferation of cancer cells.[11][12]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Hepatocellular Carcinoma Cell Lines
| Cell Line | IC50 (µM) | Assay | Duration | Reference |
| Hep3B | 0.48 ± 0.04 | MTT | 48h | [1] |
| Huh-7 | 0.56 ± 0.03 | MTT | 48h | [1] |
| LM3 | 0.64 ± 0.02 | MTT | 48h | [1] |
| HepG2 | 0.37 ± 0.01 | MTT | 48h | [1] |
| LO2 (Normal Hepatocyte) | 1.49 ± 0.04 | MTT | 48h | [1] |
Visualizations
Caption: this compound-induced pyroptosis signaling pathway in HCC.
Caption: this compound-induced apoptosis pathways in HCC.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on HCC cells.
Materials:
-
HCC cell lines (e.g., HepG2, Huh-7, LM3, Hep3B) and a normal hepatocyte cell line (LO2).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed HCC cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 0.2, 0.4, 0.8 µM) for 24, 48, or 72 hours.[1]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.
Colony Formation Assay
This assay evaluates the long-term proliferative capacity of HCC cells after treatment with this compound.
Materials:
-
HCC cell lines.
-
Complete culture medium.
-
This compound.
-
6-well plates.
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol).
Procedure:
-
Seed 500-1000 HCC cells per well in 6-well plates.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Replace the medium with fresh, drug-free medium and culture for 10-14 days, until visible colonies form.
-
Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Wound Healing Assay
This assay is used to assess the effect of this compound on HCC cell migration.
Materials:
-
HCC cell lines.
-
Complete culture medium.
-
This compound.
-
6-well plates.
-
200 µL pipette tip.
Procedure:
-
Seed HCC cells in 6-well plates and grow them to confluence.
-
Create a "wound" or scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and after a defined period (e.g., 24 or 48 hours).
-
Measure the width of the wound at different time points to quantify cell migration.
Transwell Invasion Assay
This assay measures the invasive potential of HCC cells through a basement membrane matrix.
Materials:
-
HCC cell lines.
-
Serum-free medium and complete medium.
-
This compound.
-
Transwell inserts (8 µm pore size) coated with Matrigel.
-
24-well plates.
-
Crystal violet staining solution.
Procedure:
-
Rehydrate the Matrigel-coated Transwell inserts.
-
Seed HCC cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free medium containing this compound.
-
Add complete medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
Treated and untreated HCC cell lysates.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies against target proteins (e.g., NOX4, NLRP3, GSDMD, Bcl-2, Bax, β-catenin, p-Akt, Akt, p-STAT3, STAT3) and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Tumor Model
This protocol is for evaluating the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Nude mice (4-5 weeks old).
-
HCC cells (e.g., Huh-7).
-
This compound.
-
Physiological saline.
-
Calipers.
Procedure:
-
Subcutaneously inject 5 x 10⁶ HCC cells into the flanks of nude mice.[2]
-
When the tumors reach a palpable size, randomly divide the mice into a control group and a treatment group.
-
Administer this compound (e.g., 8 mg/kg) or an equal volume of physiological saline to the mice via intraperitoneal injection daily for a specified period (e.g., 14 days).[2]
-
Measure the tumor volume every few days using the formula: (length × width²) × 0.5.[2]
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
-
All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for hepatocellular carcinoma by targeting multiple key pathways involved in cancer cell proliferation, survival, and metastasis. The provided data and protocols offer a comprehensive resource for researchers to further explore and validate the anti-cancer effects of this promising natural compound. Adherence to these detailed methodologies will facilitate reproducible and robust experimental outcomes, contributing to the development of novel therapeutic strategies for HCC.
References
- 1. Frontiers | this compound inhibits proliferation, migration and invasion in hepatocellular carcinoma by triggering NOX4/NLRP3/GSDMD-dependent pyroptosis [frontiersin.org]
- 2. This compound inhibits proliferation, migration and invasion in hepatocellular carcinoma by triggering NOX4/NLRP3/GSDMD-dependent pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation, migration and invasion in hepatocellular carcinoma by triggering NOX4/NLRP3/GSDMD-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel SREBP1 inhibitor this compound suppresses proliferation of hepatocellular carcinoma by targeting lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas- and mitochondria-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ddtjournal.com [ddtjournal.com]
- 8. Induction of apoptosis by cinobufacini preparation through mitochondria- and Fas-mediated caspase-dependent pathways in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits the epithelial-mesenchymal transition of hepatocellular carcinoma cells through down-regulate β-catenin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinobufagin inhibits proliferation and induces apoptosis of hepatocarcinoma cells by activating apoptosis, AKT, and ERK pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 12. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cinobufotalin for Gastric Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinobufotalin, a cardiotonic steroid extracted from the skin secretions of the giant toad (Bufo gargarizans), has a long history in Traditional Chinese Medicine.[1] Modern research has identified its potent anti-tumor activities, particularly in gastric cancer, which remains a leading cause of cancer-related mortality worldwide.[1][2] this compound and its primary active components, bufadienolides, have been shown to inhibit cancer cell proliferation, induce apoptosis, and enhance the efficacy of conventional chemotherapy.[3][4] Meta-analyses of clinical trials have demonstrated that combining this compound with chemotherapy significantly improves treatment response rates and the quality of life for patients with advanced gastric cancer, while also alleviating chemotherapy-associated side effects.[1][5][6]
These application notes provide a summary of the key findings from preclinical and clinical studies, detailed protocols for essential in vitro and in vivo experiments, and visualizations of the molecular pathways and experimental workflows involved in the study of this compound for gastric cancer.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and modulating key signaling pathways that control cell growth and survival.
-
Induction of Apoptosis: this compound and its derivatives trigger the intrinsic mitochondrial apoptosis pathway. This is characterized by an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, leading to the release of cytochrome c from the mitochondria.[7][8] This activates a cascade of caspase enzymes, including the initiator caspase-9 and the executioner caspase-3, which then cleave critical cellular substrates like Poly (ADP-ribose) polymerase-1 (PARP), ultimately leading to cell death.[7]
-
Modulation of Signaling Pathways:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and is often dysregulated in cancer.[9][10] Studies show that related bufadienolides, like bufalin, can inhibit the PI3K/Akt/mTOR signaling pathway in gastric cancer cells, thereby promoting apoptosis.[8][11]
-
DCN/EGFR Pathway: Recent proteomic studies suggest that this compound may target decorin (DCN). By upregulating DCN, it can reduce the levels of Epidermal Growth Factor Receptor (EGFR) and inhibit downstream signaling, such as Erk phosphorylation, which is involved in cell proliferation.[12][13]
-
-
Cell Cycle Arrest: At various concentrations, this compound and its components can cause cell cycle arrest at the G0/G1 or M phase, preventing cancer cells from dividing.[8][12]
-
Autophagy Interaction: The inhibition of autophagy, a cellular recycling process, has been shown to enhance this compound-induced apoptosis in gastric cancer cells, suggesting a complex interplay between these two cell death-related processes.[7]
Caption: Signaling pathways modulated by this compound in gastric cancer cells.
Data Presentation: Quantitative Summary
In Vitro Efficacy of this compound Components
The primary anti-tumor components of this compound injections are bufadienolides.[3][4][14] Their cytotoxic effects have been evaluated against various gastric cancer cell lines.
| Compound | Cell Line | Assay | Result | Reference |
| Bufadienolides | BGC-823 (Human Gastric Cancer) | MTT | Most effective component compared to alkaloids, nucleosides, and peptides. | [3][4] |
| Cinobufagin (B1669057) | SGC-7901 (Human Gastric Cancer) | Apoptosis Assay | Increased apoptosis; effect enhanced by autophagy inhibition. | [7] |
| Cinobufagin | AGS (Human Gastric Cancer) | Proliferation Assay | Suppressed proliferation and induced apoptosis. | [12] |
| Bufalin | MGC803 (Human Gastric Cancer) | Proliferation Assay | Dose- and time-dependent inhibition of proliferation. | [8] |
In Vivo Efficacy in Gastric Cancer Xenograft Models
Studies using mouse models with implanted human or murine gastric cancer cells demonstrate significant tumor growth inhibition.
| Treatment | Animal Model | Cell Line | Dosage | Tumor Inhibition Rate | Reference |
| Bufadienolides | ICR Mice | MFC (Murine Gastric Carcinoma) | 3 mg/kg | 33.8% | [3] |
| Bufadienolides | ICR Mice | MFC (Murine Gastric Carcinoma) | 2 mg/kg | 25.6% | [3] |
| Bufadienolides | Nude Mice | MKN-45 (Human Gastric Cancer) | 2 mg/kg | 57.6% (vs. control) | [3] |
Clinical Efficacy in Advanced Gastric Cancer (Meta-Analysis Data)
The combination of this compound with standard chemotherapy has shown superior outcomes compared to chemotherapy alone in patients with advanced gastric cancer.[1][5][6]
| Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Interpretation | Reference |
| Overall Response Rate | 1.88 | 1.54–2.31 | <0.00001 | 88% higher odds of response with this compound | [1][5][6] |
| Disease Control Rate | 2.05 | 1.63–2.58 | <0.00001 | 105% higher odds of disease control with this compound | [1][5][6] |
| Quality of Life Improvement | 2.39 | 1.81–3.15 | <0.00001 | 139% higher odds of improved quality of life | [1][5][6] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on gastric cancer cells by measuring metabolic activity.[3][15][16]
Caption: Workflow for assessing cell viability with the MTT assay.
Protocol Steps:
-
Cell Seeding: Plate gastric cancer cells (e.g., SGC-7901, BGC-823) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 10-15 minutes.[16]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Apoptosis Detection (Western Blot)
This protocol is used to detect key protein markers of apoptosis, such as cleaved caspases and PARP, in this compound-treated cells.[17][18]
Protocol Steps:
-
Cell Treatment and Lysis: Culture cells to ~70-80% confluency in 6-well plates or 10 cm dishes. Treat with this compound at the desired concentrations for a specified time (e.g., 24 hours). Harvest the cells and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (typically 15-30 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add an enhanced chemiluminescence (ECL) substrate.[17]
-
Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film. Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH. An increase in cleaved Caspase-3 (~17/19 kDa) and cleaved PARP (~89 kDa) bands indicates apoptosis.[17]
In Vivo Tumor Growth Inhibition Assay
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[3][4][19]
Caption: Workflow for an in vivo gastric cancer xenograft study.
Protocol Steps:
-
Cell Preparation: Culture human gastric cancer cells (e.g., MKN-45) to the logarithmic growth phase. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of approximately 5x10⁷ cells/mL.[4]
-
Tumor Implantation: Subcutaneously inject 0.1-0.2 mL of the cell suspension (5-10 million cells) into the flank of 6- to 8-week-old immunodeficient mice (e.g., BALB/c nude mice).[4]
-
Tumor Growth and Grouping: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Administer this compound or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) according to the planned schedule (e.g., daily for 21 days).[3]
-
Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length × Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Calculate the tumor growth inhibition (TGI) rate. The tumors can also be processed for further analysis, such as immunohistochemistry or Western blotting.
References
- 1. This compound as an effective adjuvant therapy for advanced gastric cancer: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Evaluation of Bufadienolides as the Main Antitumor Components in Cinobufacin Injection for Liver and Gastric Cancer Therapy | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound as an effective adjuvant therapy for advanced gastric cancer: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of autophagy enhances cinobufagin‑induced apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/Akt is involved in bufalin-induced apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K/Akt signaling pathway in gastric carcinoma: A reality for personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR signaling in gastric cancer: Epigenetics and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the mechanism of cinobufagin on gastric cancer based on proteomics, molecular dynamics, in vitro and in vivo experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology [frontiersin.org]
- 14. Evaluation of Bufadienolides as the Main Antitumor Components in Cinobufacin Injection for Liver and Gastric Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tumor growth inhibition Assay in vivo [bio-protocol.org]
Application Notes and Protocols for Developing a Mouse Xenograft Model for Cinobufotalin Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinobufotalin, a bufadienolide derived from toad venom, has demonstrated significant cytotoxic and antineoplastic activities in various cancer types.[1] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways such as PI3K/AKT and MAPK.[1][2] Mouse xenograft models are a cornerstone of preclinical cancer research, providing an in vivo platform to evaluate the efficacy of novel therapeutic agents like this compound against human tumors.[2] This document provides detailed protocols for establishing a subcutaneous xenograft model and conducting in vivo efficacy studies of this compound.
Materials and Reagents
-
Cell Lines: Human cancer cell lines relevant to the study (e.g., HepG2 for liver cancer, A549 for lung cancer, HCT116 for colon cancer, Saos-2 for osteosarcoma).
-
Cell Culture Media: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Animals: 4-6 week old female immunodeficient mice (e.g., BALB/c nude, NOD-SCID).
-
This compound: Purity >98%.
-
Vehicle: Sterile 0.9% NaCl solution or 20% PEG400 in sterile water.
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail.
-
Matrigel® Matrix: (Corning)
-
Phosphate Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Digital Calipers
-
Sterile syringes and needles (27-30 gauge).
Experimental Protocols
Cell Line Culture and Preparation
-
Cell Culture: Culture the selected cancer cell line in its recommended medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in a known volume of serum-free medium. Determine the cell viability and count using a hemocytometer or automated cell counter.
-
Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® Matrix at a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice until injection.
Establishment of the Subcutaneous Xenograft Model
-
Animal Acclimatization: Allow the mice to acclimate to the facility for at least one week before any procedures.
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent.
-
Injection Site Preparation: Shave the fur on the right flank of the mouse and sterilize the skin with an alcohol wipe.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the prepared flank of each mouse.[2]
-
Monitoring: Monitor the animals regularly for tumor formation. Once tumors are palpable, begin measuring their dimensions 2-3 times per week using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[3]
In Vivo Efficacy Study of this compound
-
Animal Grouping: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control: Administer the vehicle solution.
-
Group 2: this compound (Low Dose): e.g., 1 mg/kg.
-
Group 3: this compound (High Dose): e.g., 5 mg/kg.
-
Group 4 (Optional): Positive Control: A standard-of-care chemotherapeutic agent.
-
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A common dosing schedule is once daily or every other day for a period of 14-21 days.[2][4]
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Study Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or if signs of significant toxicity are observed.
-
Tissue Collection: At the end of the study, euthanize all animals, and carefully excise the tumors. Measure the final tumor weight. Tissues can be fixed in formalin for immunohistochemistry or snap-frozen for molecular analysis.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between treatment groups.
Table 1: Mean Tumor Volume Over Time
| Day | Vehicle Control (mm³) | This compound (1 mg/kg) (mm³) | This compound (5 mg/kg) (mm³) |
| 0 | 120 ± 15 | 122 ± 14 | 121 ± 16 |
| 3 | 185 ± 20 | 160 ± 18 | 145 ± 17 |
| 6 | 310 ± 35 | 220 ± 25 | 180 ± 20 |
| 9 | 550 ± 60 | 310 ± 38 | 230 ± 26 |
| 12 | 890 ± 95 | 420 ± 50 | 290 ± 33 |
| 15 | 1350 ± 140 | 540 ± 62 | 360 ± 40 |
Data are presented as mean ± SEM.
Table 2: Final Tumor Weight and Animal Body Weight
| Group | Final Tumor Weight (g) | Initial Body Weight (g) | Final Body Weight (g) | % Body Weight Change |
| Vehicle Control | 1.45 ± 0.20 | 20.5 ± 1.1 | 22.1 ± 1.3 | +7.8% |
| This compound (1 mg/kg) | 0.62 ± 0.11 | 20.3 ± 1.0 | 21.5 ± 1.2 | +5.9% |
| This compound (5 mg/kg) | 0.38 ± 0.08 | 20.6 ± 1.2 | 21.2 ± 1.1 | +2.9% |
Data are presented as mean ± SEM.
Visualization of Signaling Pathways and Experimental Workflow
Experimental Workflow
This compound's Effect on the PI3K/AKT Signaling Pathway
This compound has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for tumor cell proliferation and survival.[1]
This compound's Effect on the MAPK Signaling Pathway
The MAPK signaling pathway is another key regulator of cell growth and differentiation that is often dysregulated in cancer and is inhibited by this compound.[1]
This compound-Induced Apoptosis Pathway
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells through both intrinsic and extrinsic pathways.[5][6]
References
- 1. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation, migration and invasion in hepatocellular carcinoma by triggering NOX4/NLRP3/GSDMD-dependent pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinobufagin exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic cell death by the novel natural compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Cinobufotalin using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinobufotalin, a major bioactive bufadienolide derived from toad venom (Chan'su), has demonstrated significant pharmacological effects, including antitumor activities.[1] The isolation and purification of this compound to a high degree of purity are crucial for its further investigation in preclinical and clinical studies. High-performance liquid chromatography (HPLC) is an indispensable technique for the efficient purification and analysis of this compound from complex biological matrices.[2][3]
This document provides detailed application notes and protocols for the analytical and preparative HPLC purification of this compound. The methodologies described herein are based on established reverse-phase HPLC techniques, ensuring high purity and recovery of the target compound.[4]
Data Presentation
The following tables summarize the quantitative data related to the HPLC purification of this compound.
Table 1: Analytical HPLC Conditions and Performance
| Parameter | Value | Reference |
|---|---|---|
| Column | Inertsil ODS-3 C18 (250 x 4.6 mm, 5 µm) | [4] |
| Mobile Phase | Acetonitrile and 0.3% (v/v) aqueous acetic acid | [4] |
| Gradient | 42% Acetonitrile (0-8 min), 42-50% Acetonitrile (8-32 min), 50% Acetonitrile (32-35 min) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection Wavelength | 296 nm | [4] |
| Column Temperature | Room Temperature | [4] |
| Purity Achieved | 99.8% |[4] |
Table 2: Preparative HPLC Conditions for this compound Purification
| Parameter | Value | Reference |
|---|---|---|
| Initial Purification | High-Speed Counter-Current Chromatography (HSCCC) | [4] |
| HPLC Column | Specific preparative C18 column (dimensions not specified) | [4] |
| Mobile Phase | Acetonitrile and water | [4] |
| Detection Wavelength | 296 nm | [4] |
| Sample Loading | 50 mg of partially purified fraction | [4] |
| Recovery | 18.6 mg of this compound | [4] |
| Final Purity | 99.8% |[4] |
Experimental Protocols
Sample Preparation from Toad Venom (Chan'su)
This protocol describes the initial extraction of a crude fraction containing this compound from toad venom.
-
Grinding: Grind the dried toad venom (e.g., 150 g) into a coarse powder.[5]
-
Solvent Extraction:
-
Extract the powder with dichloromethane (B109758) (7 x 1.5 L) under reflux.[5]
-
Concentrate the extract in vacuo to obtain the dichloromethane extract.[5]
-
-
Water Extraction:
-
Partitioning:
-
Initial Fractionation (HSCCC):
Analytical HPLC Protocol for Purity Analysis
This protocol is for determining the purity of this compound fractions.
-
Sample Preparation: Dissolve a small amount of the dried fraction in methanol (B129727) to a concentration of approximately 1 mg/mL.[6] Filter the sample through a 0.45 µm syringe filter before injection.[7]
-
HPLC System and Conditions:
-
Data Analysis: Identify the this compound peak based on its retention time compared to a standard. Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Preparative HPLC Protocol for this compound Purification
This protocol is for isolating larger quantities of pure this compound from the enriched fractions obtained from HSCCC.
-
Sample Preparation: Dissolve the partially purified fraction (e.g., 50 mg) containing this compound in a minimal amount of the initial mobile phase composition.[4] Ensure the sample is fully dissolved and filter it through a 0.45 µm filter.
-
HPLC System and Conditions:
-
Column: A preparative C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: The gradient will need to be optimized based on the analytical run. A common approach is to start with a shallow gradient around the elution point of this compound to maximize resolution.
-
Flow Rate: The flow rate will depend on the column dimensions, typically in the range of 10-50 mL/min for a 20 mm ID column.[2]
-
Detection: UV at 296 nm.[4]
-
Injection Volume: This will depend on the sample concentration and column capacity. It is advisable to perform a loading study to determine the optimal injection volume without compromising resolution.[8]
-
-
Fraction Collection: Collect the eluent corresponding to the this compound peak using an automated fraction collector.
-
Post-Purification Processing:
-
Combine the collected fractions containing pure this compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
-
Confirm the purity of the final product using the analytical HPLC method described in section 3.2.
-
Visualizations
Caption: Workflow for this compound Purification.
Caption: Analytical HPLC Protocol Overview.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical vs. Semi-Preparative vs. Preparative HPLC: A Strategic Guide to Precision, Scale, and Efficiency - MetwareBio [metwarebio.com]
- 3. Analytical vs. Preparative HPLC: Understanding Key Differences [hplcvials.com]
- 4. scielo.br [scielo.br]
- 5. A New Indole Alkaloid from the Toad Venom of Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
Application Note: Quantitative Analysis of Cinobufotalin in Plasma using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive UPLC-MS/MS method for the quantification of Cinobufotalin in plasma. The described protocol is essential for pharmacokinetic studies, enabling reliable measurement of this compound concentrations in biological matrices. The method demonstrates high selectivity, linearity, accuracy, and precision, making it suitable for drug development and preclinical research.
Introduction
This compound is a major bioactive component isolated from toad venom, which has been utilized in traditional medicine and is under investigation for its anti-tumor properties.[1] Accurate determination of its concentration in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high selectivity and sensitivity for the quantitative analysis of analytes in complex biological samples.[2] This document provides a detailed protocol for the quantitative analysis of this compound in plasma, including sample preparation, UPLC-MS/MS conditions, and method validation.
Experimental Protocols
Materials and Reagents
-
This compound (purity > 98%)
-
Internal Standard (IS), e.g., SNX-2112 (purity > 98%)[3][4][5]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (Analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Blank plasma
Stock and Working Solutions Preparation
-
Stock Solutions: Prepare stock solutions of this compound (e.g., 10 mg/mL) and the internal standard (e.g., 2 mg/mL) in DMSO.[3] Store at -20°C.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with a suitable solvent, such as acetonitrile or 50% methanol.
Sample Preparation
Two primary methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.
Method 1: Protein Precipitation [3][5]
-
Pipette 90 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of this compound working solution.
-
Add 500 µL of the internal standard working solution (e.g., 20 ng/mL in acetonitrile) to precipitate proteins.
-
Vortex the mixture for 60 seconds.
-
Centrifuge at 12,000 x g for 15 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of acetonitrile/water (50:50, v/v).
-
Centrifuge at 12,000 x g for 15 minutes and inject the supernatant for UPLC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction [2][6][7]
-
Pipette 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 10 µL of the internal standard solution (e.g., 345 ng/mL).[2][6]
-
Add 500 µL of ethyl acetate and vortex for 5 minutes to extract the analytes.[2][6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[2][6]
-
Centrifuge at 18,000 rpm for 10 minutes at 4°C, and inject 5 µL of the supernatant for analysis.[2][6]
UPLC-MS/MS Instrumentation and Conditions
UPLC System: Waters ACQUITY UPLC system or equivalent.[3][5] Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).[3][5] Column Temperature: 40°C.[3][5] Autosampler Temperature: 4°C.[3][5] Mobile Phase A: 0.1% formic acid in water.[3][5] Mobile Phase B: 0.1% formic acid in acetonitrile.[3][5] Flow Rate: 0.45 mL/min.[3][5] Gradient Elution: [3][5]
| Time (min) | %B |
|---|---|
| 0.0 - 1.0 | 10 |
| 2.0 - 3.0 | 10 - 40 |
| 3.0 - 5.0 | 40 - 50 |
| 5.0 - 6.0 | 50 - 90 |
| 6.0 - 7.0 | 90 - 10 |
Mass Spectrometer: Waters Xevo G2 QTOF/MS or an equivalent tandem mass spectrometer.[3][5] Ionization Mode: Electrospray Ionization (ESI), Positive.[3][5] Capillary Voltage: 3000 V.[3][5] Sampling Cone Voltage: 40 V.[3][5] Extraction Cone Voltage: 4 V.[3][5] Desolvation Gas Flow: 800 L/h (Nitrogen).[3][5] Cone Gas Flow: 30 L/h.[3][5] Source Temperature: 100°C.[3][5] Desolvation Temperature: 350°C.[3][5] MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| This compound | 459.228 [M+H]⁺ | Specific product ions to be determined |
| SNX-2112 (IS) | 465.207 [M+H]⁺ | Specific product ions to be determined |
Note: The specific product ions for Multiple Reaction Monitoring (MRM) need to be optimized for the specific instrument used.
Data Presentation
Method Validation Summary
The UPLC-MS/MS method should be fully validated according to FDA guidelines.[6] Key validation parameters are summarized below.
| Parameter | Result |
| Linearity | |
| Calibration Curve Range | 1.0 - 200 ng/mL or 2.0 - 200 ng/mL |
| Correlation Coefficient (r) | > 0.995 |
| Precision and Accuracy | |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (RE%) | Within ±15% |
| Recovery | |
| Extraction Recovery | Consistent and reproducible |
| Matrix Effect | |
| Minimal and compensated by IS | |
| Stability | |
| Freeze-Thaw Stability | Stable after three cycles |
| Short-Term Stability (Room Temp) | Stable for processing time |
| Long-Term Stability (-80°C) | Stable for at least 10 days[5] |
Pharmacokinetic Parameters
The validated method can be applied to pharmacokinetic studies. Representative pharmacokinetic parameters of this compound in rats after intravenous administration are presented below.
| Parameter | Units | Normal Rats (Mean ± SD) |
| t₁/₂α (Distribution half-life) | h | 0.3 ± 0.1 |
| t₁/₂β (Elimination half-life) | h | 13.2 ± 1.3 |
| C₀ (Initial concentration) | µg/mL | 1.4 ± 0.4 |
| V (Volume of distribution) | L/kg | 2.1 ± 0.6 |
| CL (Clearance) | L/kg/h | 1.0 ± 0.2 |
| AUC (Area under the curve) | µg·h/mL | 2.6 ± 0.5 |
Data adapted from a study in normal rats.[3]
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound in plasma.
Caption: Logical flow for the development and application of the analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Comparative Pharmacokinetics of Cinobufacini Capsule and Injection by UPLC-MS/MS [frontiersin.org]
- 3. Elucidation of the Differences in this compound’s Pharmacokinetics Between Normal and Diethylnitrosamine-Injured Rats: The Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Elucidation of the Differences in this compound’s Pharmacokinetics Between Normal and Diethylnitrosamine-Injured Rats: The Role of P-Glycoprotein [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Comparative Pharmacokinetics of Cinobufacini Capsule and Injection by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cinobufotalin Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and understanding the mechanisms behind cinobufotalin resistance in cancer cells.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for this compound in the same cell line across experiments. | 1. Variation in cell seeding density. 2. Cells are in different growth phases. 3. Inconsistent incubation time with this compound. 4. Contamination of cell culture. | 1. Ensure consistent cell seeding density for all experiments. 2. Use cells in the logarithmic growth phase for all assays.[1] 3. Standardize the incubation time for this compound treatment. 4. Regularly check cell cultures for any signs of contamination. |
| No significant cell death observed even at high concentrations of this compound. | 1. The cell line may have intrinsic resistance to this compound. 2. Development of acquired resistance during prolonged culture. 3. Overexpression of drug efflux pumps like P-glycoprotein (P-gp/ABCB1) or MRP1 (ABCC1).[2][3] | 1. Test a panel of different cancer cell lines to find a sensitive model. 2. Perform periodic checks of IC50 values to monitor for acquired resistance. 3. Investigate the expression of ABC transporters. Consider co-treatment with an ABC transporter inhibitor.[4] |
| This compound treatment shows high toxicity in animal models, leading to adverse events. | 1. The administered dose is too high. 2. The formulation or delivery method is suboptimal. | 1. Perform a dose-response study to determine the maximum tolerated dose (MTD). 2. Explore alternative formulations or delivery routes to improve the therapeutic index. |
| Reduced tumor growth inhibition in xenograft models over time. | 1. Development of in vivo resistance to this compound. 2. Activation of alternative survival pathways in cancer cells.[5] | 1. Analyze excised tumors for biomarkers of resistance. 2. Consider combination therapy with agents that target alternative survival pathways, such as PI3K/Akt inhibitors.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for this compound?
A1: this compound exerts its anti-cancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), pyroptosis (an inflammatory form of cell death), and cell cycle arrest.[7] It has been shown to inhibit the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[6]
Q2: How do cancer cells develop resistance to this compound?
A2: While research specifically on this compound resistance is ongoing, mechanisms can be inferred from resistance to other chemotherapeutic agents. These likely include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[2][3]
-
Alterations in drug targets: Mutations or changes in the expression of the molecular targets of this compound can reduce its binding and inhibitory effects.
-
Activation of alternative signaling pathways: Cancer cells can compensate for the effects of this compound by upregulating other pro-survival pathways, such as the PI3K/Akt pathway.[5]
Q3: Can this compound be used to overcome resistance to other chemotherapy drugs?
A3: Yes, studies have shown that this compound and its active component, cinobufagin, can enhance the sensitivity of cancer cells to other chemotherapeutic agents like cisplatin (B142131) and doxorubicin.[6] This is often achieved by inhibiting signaling pathways that contribute to resistance, such as the PI3K/Akt pathway, or by down-regulating the expression of drug efflux pumps.[6]
Q4: What are some strategies to overcome this compound resistance?
A4: Based on general principles of overcoming drug resistance, the following strategies can be explored:
-
Combination Therapy: Combining this compound with inhibitors of pathways known to be involved in resistance, such as PI3K/Akt inhibitors, may have a synergistic effect.[6]
-
Inhibition of ABC Transporters: Co-administration of this compound with inhibitors of P-gp or MRP1 could increase its intracellular accumulation in resistant cells.[4]
-
Targeting Downstream Effectors: Identifying and targeting key downstream molecules in the signaling pathways affected by this compound could offer an alternative therapeutic approach.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a this compound-resistant cancer cell line by continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)[8]
-
Plate reader
Procedure:
-
Determine the initial IC50 of this compound: a. Seed the parental cells in a 96-well plate at a predetermined optimal density. b. After 24 hours, treat the cells with a range of this compound concentrations. c. After a set incubation period (e.g., 48 or 72 hours), perform an MTT assay to determine the IC50 value.[9]
-
Induce Resistance: a. Culture the parental cells in a flask with a starting concentration of this compound equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth). b. Once the cells reach 80-90% confluency, passage them and increase the this compound concentration by 1.5- to 2-fold. c. Repeat this process of gradual dose escalation. It is advisable to cryopreserve cells at each stage of increased resistance.
-
Characterize the Resistant Cell Line: a. Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform an MTT assay to determine the new IC50 value and calculate the resistance index (IC50 of resistant cells / IC50 of parental cells). b. Assess the stability of the resistance by culturing the resistant cells in a drug-free medium for several passages and then re-determining the IC50. c. Investigate the underlying mechanisms of resistance (e.g., by Western blot for ABC transporters and key signaling proteins).
Protocol 2: MTT Assay for Cell Viability
This protocol details the steps for performing a standard MTT assay to assess cell viability following this compound treatment.[8][10]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[8]
-
Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[9]
-
Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Read the absorbance at 570-590 nm using a microplate reader.
Quantitative Data
Table 1: Representative IC50 Values for Cinobufagin in Sensitive and Resistant Lung Cancer Cells
| Cell Line | Treatment | IC50 (µM) |
| A549 (Parental) | Cisplatin (DDP) | 4.45 ± 0.35 |
| A549/DDP (Cisplatin-Resistant) | Cisplatin (DDP) | 30.49 ± 0.85 |
| A549/DDP (Cisplatin-Resistant) | Cinobufagin (CB) | 1.23 ± 0.13 |
| Data adapted from a study on cisplatin-resistant A549 cells, demonstrating their sensitivity to cinobufagin.[6] |
Signaling Pathways and Workflows
Hypothesized Mechanism of Acquired this compound Resistance
Caption: Hypothesized mechanisms of this compound resistance in cancer cells.
Experimental Workflow for Developing Resistant Cell Lines
References
- 1. Mechanisms of acquired resistance to tyrosine kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Modulation of the Main Resistance-Associated ABC Transporter’s Expression by Plant Flavonol Isorhamnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABCB1 and ABCC1 Function during TGF-β-Induced Epithelial-Mesenchymal Transition: Relationship between Multidrug Resistance and Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinobufagin Enhances the Sensitivity of Cisplatin‐Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Core Ingredients and Molecular Mechanism of this compound Injection Against Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
Reducing side effects of Cinobufotalin in combination therapy
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Cinobufotalin in combination therapies. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your research and development efforts.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during your experiments with this compound in a question-and-answer format.
Q1: We are observing lower than expected efficacy of our primary chemotherapeutic agent when combined with this compound. What could be the cause?
A1: While this compound generally enhances the efficacy of chemotherapy, several factors could contribute to reduced effectiveness:
-
Drug Interaction: Although not extensively reported, there could be an unforeseen negative interaction with your specific chemotherapeutic agent. Review the metabolic pathways of both drugs. This compound is a substrate for P-glycoprotein (P-gp), and interactions with drugs that are P-gp inducers or inhibitors are possible.[1]
-
Experimental Design: Ensure that the dosing and scheduling of both this compound and the chemotherapeutic agent are optimized. Staggered administration may be more effective than simultaneous administration in some contexts.
-
Cell Line Specificity: The synergistic effect of this compound can be cell-line specific. It is advisable to test the combination in multiple relevant cell lines.
Q2: A patient in our study is experiencing cardiac side effects. How should we manage this?
A2: this compound is a cardiac glycoside, and cardiotoxicity is a potential, though not commonly reported, side effect.[2] Management of cardiac adverse events should be prompt and follow established guidelines for cardiac glycoside toxicity:
-
Immediate Action: Discontinue this compound administration immediately if cardiac toxicity is suspected.[3]
-
Monitoring:
-
Continuous ECG monitoring is crucial to detect arrhythmias.[3]
-
Monitor serum potassium, magnesium, and calcium levels, as imbalances can exacerbate cardiac glycoside toxicity.[3] Hyperkalemia is a common finding in acute toxicity.[4]
-
Serum digoxin (B3395198) levels can be measured, but cross-reactivity with this compound may lead to unreliable results.[3]
-
-
Treatment:
-
For bradyarrhythmias, atropine (B194438) may be administered.[5][6]
-
For ventricular arrhythmias, lidocaine (B1675312) or phenytoin (B1677684) may be considered.[5][6]
-
In severe cases, digoxin-specific antibody fragments (DigiFab) may be used, although its efficacy against this compound is not fully established.[5]
-
Q3: We have observed a mild skin rash in a subject. What are the recommended management steps?
A3: While this compound is more commonly associated with reducing chemotherapy-induced side effects, skin reactions can occur. Management depends on the severity:
-
Grade 1 (Mild):
-
Continue this compound with close monitoring.
-
Consider topical emollients and oral antihistamines for symptomatic relief.
-
-
Grade 2 (Moderate):
-
Consider withholding this compound.
-
Topical corticosteroids of moderate to high potency may be used.
-
-
Grade 3/4 (Severe):
-
Immediately discontinue this compound.
-
Systemic corticosteroids should be initiated.
-
A dermatology consultation is recommended.
-
Q4: How does this compound reduce the side effects of chemotherapy?
A4: The precise mechanisms are still under investigation, but it is believed that this compound may exert its protective effects through several pathways:
-
Immune Modulation: this compound may have immunomodulatory effects that help protect healthy tissues from the cytotoxic effects of chemotherapy.
-
Anti-inflammatory Properties: By reducing the inflammatory response associated with chemotherapy-induced tissue damage, this compound may alleviate side effects.
-
Enhanced Tumor Targeting: By potentially increasing the sensitivity of cancer cells to chemotherapy, lower doses of cytotoxic agents may be used, thereby reducing off-target effects.[7]
II. Quantitative Data Summary
The following tables summarize the quantitative data from meta-analyses on the reduction of chemotherapy-induced adverse events when this compound is used as an adjuvant therapy.
Table 1: Reduction of Common Chemotherapy-Induced Adverse Events with this compound Combination Therapy in Gastric Cancer [8][9][10]
| Adverse Event | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value |
| Nausea and Vomiting | 0.55 | 0.41 to 0.74 | < 0.0001 |
| Diarrhea | 0.61 | 0.41 to 0.91 | 0.01 |
| Leukopenia | 0.49 | 0.38 to 0.63 | < 0.00001 |
| Thrombocytopenia | 0.53 | 0.37 to 0.76 | 0.0006 |
| Anemia | 0.58 | 0.36 to 0.94 | 0.03 |
| Peripheral Neurotoxicity | 0.63 | 0.42 to 0.95 | 0.03 |
Table 2: Reduction of Common Chemotherapy-Induced Adverse Events with this compound Combination Therapy in Non-Small Cell Lung Cancer (NSCLC) [11][12]
| Adverse Event | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value |
| Leukopenia | 0.33 | 0.20 to 0.54 | < 0.0001 |
| Thrombocytopenia | 0.33 | 0.20 to 0.57 | < 0.0001 |
| Nausea and Vomiting | 0.23 | 0.11 to 0.49 | 0.0001 |
| Hepatotoxicity | 0.41 | 0.27 to 0.62 | < 0.0001 |
| Nephrotoxicity | 0.36 | 0.24 to 0.56 | < 0.00001 |
III. Experimental Protocols
A. Protocol for Intravenous Administration of this compound Injection
This protocol is a general guideline and should be adapted based on specific experimental designs and institutional policies.
1. Materials:
-
This compound for Injection (lyophilized powder or solution)
-
5% Dextrose Injection or 0.9% Sodium Chloride Injection (as specified by the manufacturer)
-
Sterile syringe and needles
-
Infusion bag and administration set
-
Alcohol swabs
-
Personal Protective Equipment (PPE)
2. Preparation of Infusion:
-
Follow aseptic techniques throughout the preparation process.
-
Reconstitute the lyophilized this compound powder with the specified volume of sterile water for injection, if applicable.
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
Withdraw the required dose of this compound solution. A common dosage in clinical trials is 20-40 mL.[13]
-
Inject the this compound solution into an infusion bag containing 250-500 mL of 5% Dextrose Injection or 0.9% Sodium Chloride.[13]
-
Gently mix the contents of the infusion bag.
-
Label the infusion bag with the patient's identification, drug name, dose, and date/time of preparation.
3. Administration:
-
Administer the this compound infusion intravenously over a period of 1-2 hours, unless specified otherwise in the study protocol.
-
Use an infusion pump to ensure a controlled and accurate administration rate.
-
Monitor the patient for any signs of adverse reactions during the infusion.
4. Post-Infusion Monitoring:
-
Monitor vital signs (blood pressure, heart rate, respiratory rate) at regular intervals for at least one hour post-infusion.
-
Observe for any delayed adverse reactions.
-
Document the administration and any observations in the patient's record.
B. Protocol for Monitoring Cardiotoxicity
1. Baseline Assessment (Prior to first dose):
-
12-lead Electrocardiogram (ECG)
-
Echocardiogram to assess Left Ventricular Ejection Fraction (LVEF)
-
Serum electrolytes (Potassium, Magnesium, Calcium)
-
Renal function tests (BUN, Creatinine)
2. During Treatment:
-
Perform an ECG prior to each administration cycle.
-
Monitor serum electrolytes regularly, especially if the patient is on diuretics or has gastrointestinal losses.
-
Repeat echocardiogram at predefined intervals (e.g., every 3-4 cycles) or if there are any clinical signs of cardiac dysfunction.
3. Post-Treatment:
-
Conduct a final ECG and echocardiogram at the end of the treatment course.
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
This compound is known to induce apoptosis in cancer cells through multiple signaling pathways.
Caption: this compound-induced apoptosis signaling pathways.
This compound also appears to inhibit key signaling pathways involved in tumor growth and angiogenesis.
Caption: Inhibition of VEGF and EGFR signaling by this compound.
B. Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy and side effects of this compound in combination with a chemotherapeutic agent in a preclinical in vivo model.
Caption: In vivo experimental workflow for combination therapy.
References
- 1. Drug Interactions With Commonly Prescribed Oral Chemotherapeutic and Targeted Agents - The Oncology Pharmacist [theoncologypharmacist.com]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ontariopoisoncentre.ca [ontariopoisoncentre.ca]
- 5. droracle.ai [droracle.ai]
- 6. Cardiac Glycoside Plant Poisoning Guidelines: Guidelines Summary [emedicine.medscape.com]
- 7. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as an effective adjuvant therapy for advanced gastric cancer: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound as an effective adjuvant therapy for advanced gastric cancer: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound injection combined with chemotherapy for the treatment of advanced NSCLC in China: A PRISMA-compliant meta-analysis of 29 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound injection combined with chemotherapy for the treatment of advanced NSCLC in China: A PRISMA-compliant meta-analysis of 29 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Cinobufotalin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cinobufotalin. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound stem from its low aqueous solubility and potential for presystemic metabolism.[1][2][3] Like many other bufadienolides, its hydrophobic nature limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[1]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and improve the oral bioavailability of this compound. These include:
-
Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.[3][4]
-
Solid Dispersions: Dispersing this compound in a polymer matrix at the molecular level can improve its solubility and dissolution.[1][3]
-
Lipid-Based Formulations: Systems such as solid lipid nanoparticles (SLNs), liposomes, and self-nanoemulsifying drug delivery systems (SNEDDS) can encapsulate this compound, improving its solubility and facilitating its absorption through the gastrointestinal tract.[4][5][6][7][8][9][10][11][12]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin can significantly enhance its aqueous solubility.
Q3: Is there a known biological mechanism that limits the absorption of this compound?
A3: Yes, this compound has been identified as a substrate for the efflux transporter P-glycoprotein (P-gp). P-gp is present in the apical membrane of intestinal epithelial cells and actively pumps xenobiotics, including certain drugs, back into the intestinal lumen, thereby reducing their net absorption.
Troubleshooting Guide
Problem 1: Inconsistent or low bioavailability in preclinical animal studies despite using an enhanced formulation.
| Possible Cause | Troubleshooting Step |
| Formulation Instability | Characterize the physical and chemical stability of your formulation under simulated gastric and intestinal conditions. Look for signs of drug precipitation, particle aggregation, or degradation. |
| P-glycoprotein Efflux | Co-administer your this compound formulation with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in an in-vitro cell model or in animal studies to assess the impact on its transport and bioavailability. |
| First-Pass Metabolism | Investigate the potential for hepatic first-pass metabolism. This can be assessed by comparing the pharmacokinetic profiles after oral and intravenous administration. |
| Food Effects | The presence of food can alter gastrointestinal physiology and may affect the performance of your formulation. Conduct pharmacokinetic studies in both fasted and fed states to evaluate any food effects. |
Problem 2: Difficulty in achieving a high drug loading in a nanoformulation.
| Possible Cause | Troubleshooting Step |
| Poor Solubility in the Lipid/Polymer Matrix | Screen a variety of lipids, oils, and polymers to find a matrix in which this compound has the highest solubility. |
| Drug Crystallization | During the formulation process, the drug may crystallize out of the matrix. Optimize the manufacturing process parameters (e.g., temperature, stirring speed, cooling rate) to prevent this. |
| Surfactant/Co-surfactant Incompatibility | The choice of surfactants and co-surfactants is critical. Experiment with different types and ratios to improve the solubilization of this compound within the formulation. |
Quantitative Data on Bioavailability Enhancement
| Formulation | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Bufalin Solution | 15.2 ± 3.1 | 45.6 ± 8.9 | 100 |
| Bufalin-PEGylated Liposomes | 35.8 ± 6.7 | 212.3 ± 45.2 | 465.6 |
Data is for bufalin, a compound structurally and functionally similar to this compound, and is intended to be illustrative of the potential for bioavailability enhancement.
Experimental Protocols
1. Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
-
Objective: To prepare this compound-loaded SLNs to improve oral bioavailability.
-
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, tristearin)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
-
Methodology:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the accurately weighed amount of this compound in the molten lipid to form the lipid phase.
-
Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse pre-emulsion.[10]
-
Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index, zeta potential, and entrapment efficiency.
-
2. In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate the oral bioavailability of a this compound formulation compared to a control suspension.
-
Methodology:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Divide the rats into two groups: a control group receiving a this compound suspension and a test group receiving the enhanced this compound formulation.
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
Calculate the pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software.
-
Determine the relative oral bioavailability of the enhanced formulation compared to the control suspension.
-
Visualizations
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: P-glycoprotein efflux of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. Potential of Liposomes for Enhancement of Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. saudijournals.com [saudijournals.com]
- 8. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Solid Lipid Nanoparticles: An Innovative Drug Delivery System for Enhanced Bioavailability and Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinobufotalin stability and storage conditions for research
Welcome to the technical support center for Cinobufotalin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound in a research setting. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for solid this compound?
For optimal stability, solid crystalline this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years[1]. Alternative storage conditions for the powder form are -20°C for up to three years or 4°C for up to two years.
How should I prepare and store stock solutions of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF)[1].
-
Preparation: To prepare a stock solution, dissolve the solid this compound in the solvent of choice. It is recommended to purge the solvent with an inert gas before dissolution to minimize oxidation[1].
-
Storage of Stock Solutions: For in-solvent stability, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. When preparing stock solutions, it is best practice to aliquot them into single-use vials to avoid repeated freeze-thaw cycles.
What is the stability of this compound in aqueous solutions?
This compound is sparingly soluble in aqueous buffers, and its stability in these solutions is limited. It is not recommended to store aqueous solutions of this compound for more than one day[1]. For experiments requiring an aqueous buffer, a common method is to first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice, such as PBS (pH 7.2)[1].
Is this compound stable in biological matrices like plasma?
Yes, studies have shown that this compound is stable in rat plasma under various conditions. It has been demonstrated to be stable during short-term storage at both 4°C and 25°C for up to 24 hours, for 10 days at -80°C, and through three freeze-thaw cycles[2].
Stability Data
While specific quantitative data on the degradation of this compound under forced degradation conditions (hydrolysis, oxidation, photolysis, and thermal stress) is not extensively available in public literature, the following tables summarize the known stability of this compound in various solvents and matrices. A general protocol for conducting forced degradation studies is also provided to allow researchers to generate this data.
Table 1: Summary of this compound Storage and Stability
| Form | Solvent/Matrix | Storage Temperature | Duration | Stability/Recovery |
| Solid | - | -20°C | ≥ 4 years | Stable[1] |
| Solid | - | -20°C | 3 years | Stable |
| Solid | - | 4°C | 2 years | Stable |
| Solution | DMSO | -80°C | 6 months | Stable |
| Solution | DMSO | -20°C | 1 month | Stable |
| Solution | 50% Acetonitrile (B52724) | 4°C | 24 hours | 95.5% - 103.7% Recovery[2] |
| Solution | 50% Acetonitrile | 25°C | 24 hours | 95.5% - 103.7% Recovery[2] |
| Solution | Aqueous Buffer | Room Temperature | < 24 hours | Not recommended for storage >1 day[1] |
| In Plasma | Rat Plasma | -80°C | 10 days | 95.6% - 100.9% Recovery[2] |
| In Plasma | Rat Plasma | Freeze-Thaw | 3 cycles | 95.6% - 100.9% Recovery[2] |
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Media
This compound is a hydrophobic compound with limited aqueous solubility, which can lead to precipitation when added to cell culture media.
Potential Causes and Solutions:
-
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous medium.
-
Solution: Try lowering the final concentration of this compound in your experiment.
-
-
High Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution may be too high, causing cytotoxicity or precipitation upon dilution.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is typically ≤ 0.5% (v/v), although this can be cell-line dependent. It is crucial to perform a vehicle control to assess the effect of the solvent on your cells.
-
-
Improper Dilution Technique: Rapidly adding a concentrated stock solution to the aqueous medium can cause the compound to "crash out" of solution.
-
Solution: Pre-warm the cell culture medium to 37°C. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even distribution. Avoid adding the medium directly to the concentrated stock solution. A serial dilution of the stock solution in the medium can also help.
-
-
Interaction with Media Components: Components in the serum or media, such as proteins, may interact with this compound, affecting its solubility.
-
Solution: Consider preparing the final dilution in serum-free media first, adding it to the cells, and then introducing the serum. It is also good practice to visually inspect a control well without cells for any signs of precipitation over the duration of the experiment.
-
Issue 2: Inconsistent Experimental Results
Inconsistent results in cell-based assays can often be attributed to the stability and handling of the compound.
Potential Causes and Solutions:
-
Degradation of Stock Solution: Repeated freeze-thaw cycles can lead to the degradation of this compound in your stock solution.
-
Solution: Aliquot your stock solution into single-use vials upon preparation to minimize freeze-thaw cycles.
-
-
Instability in Aqueous Media: As this compound has limited stability in aqueous solutions, its concentration may decrease over the course of a long experiment.
-
Solution: For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, light-protected microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the solution to ensure it is fully dissolved. A brief warming to 37°C can aid dissolution.
-
Visually inspect the solution to confirm it is clear and free of particulates.
-
Aliquot the stock solution into single-use, sterile vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for assessing the stability of this compound under various stress conditions. The extent of degradation should be determined using a validated stability-indicating analytical method, such as HPLC-UV. The goal is to achieve 5-20% degradation to identify potential degradation products.
Table 2: Experimental Conditions for Forced Degradation Studies
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent (e.g., methanol) and add 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store protected from light at room temperature for a specified time. |
| Thermal Degradation | Store solid this compound in an oven at a controlled temperature (e.g., 60°C or 80°C) for a specified time. Dissolve in a suitable solvent for analysis. |
| Photolytic Degradation | Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. |
Protocol 3: Stability-Indicating HPLC-UV Method for this compound
-
Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate (B84403) buffer, pH adjusted). A starting point could be a gradient from 30% to 90% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound has a UV absorbance maximum (λmax) at approximately 296 nm[1].
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for its experimental use.
References
Technical Support Center: Optimizing Cinobufotalin Dosage for In Vivo Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cinobufotalin in in vivo cancer models.
Troubleshooting Guide
Q1: We are observing significant toxicity (e.g., >20% weight loss, lethargy, mortality) in our animal models after administering this compound. What should we do?
A1: High toxicity is a common issue when establishing a new drug dosage. Here are the recommended steps:
-
Immediate Action: Stop dosing immediately and provide supportive care to the affected animals.
-
Dose Reduction: Your current dose is likely above the Maximum Tolerated Dose (MTD). For your next cohort, reduce the dose by 30-50% and perform a dose-escalation study.
-
Refine Dosing Schedule: Consider less frequent administration (e.g., every other day instead of daily) to allow for animal recovery between doses.
-
Route of Administration: If using intravenous (IV) or intraperitoneal (IP) injection, ensure proper technique to avoid complications. For oral administration, be mindful of potential gastrointestinal toxicity.
-
Vehicle Control: Confirm that the vehicle used to dissolve or suspend this compound is not contributing to the toxicity.
Q2: Our in vivo study shows no significant anti-tumor effect with this compound. How can we address this?
A2: A lack of efficacy can be due to several factors. Consider the following troubleshooting steps:
-
Dose Escalation: The current dose may be too low. If no toxicity was observed, a carefully planned dose-escalation study should be performed in a new cohort of animals to determine the MTD. Efficacy is often observed at doses approaching the MTD.
-
Pharmacokinetics: this compound's bioavailability can vary depending on the administration route. Intravenous or intraperitoneal injections generally lead to higher systemic exposure compared to oral administration. Consider evaluating different administration routes.
-
Tumor Model Sensitivity: The specific cancer cell line used in your xenograft or syngeneic model may be resistant to this compound's mechanism of action. Verify the sensitivity of your cell line in vitro before proceeding with further in vivo studies.
-
Treatment Duration: The duration of the treatment may be insufficient to induce a significant anti-tumor response. Consider extending the treatment period, provided there are no signs of toxicity.
Q3: We are seeing inconsistent anti-tumor effects between animals in the same treatment group. What could be the cause?
A3: Inconsistent results can compromise the statistical power of your study. Here are some potential causes and solutions:
-
Dosing Accuracy: Ensure accurate and consistent administration of this compound to each animal. For oral gavage, confirm the entire dose is delivered. For injections, ensure consistent volume and location.
-
Tumor Heterogeneity: The initial tumor volume and growth rate can vary between animals. Randomize animals into treatment groups based on tumor size to ensure an even distribution.
-
Animal Health: Underlying health issues in some animals can affect their response to treatment. Monitor animal health closely and exclude any animals that show signs of illness unrelated to the treatment.
-
Drug Formulation: If this compound is not fully dissolved or evenly suspended in the vehicle, it can lead to inconsistent dosing. Ensure your formulation is homogenous before each administration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a bufadienolide with multifaceted anti-cancer properties. Its primary mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting tumor cell proliferation.[1][2] It has been shown to impact several signaling pathways, including the inhibition of STAT3 and NF-κB signaling, and the downregulation of vascular endothelial growth factor (VEGF).[3][4][5]
Q2: What are some reported in vivo dosages of this compound or its derivatives?
A2: Dosages can vary significantly based on the specific compound (this compound vs. Cinobufagin), the animal model, and the cancer type. It is crucial to perform a dose-finding study for your specific model. However, published studies can provide a starting point.
Data Presentation: Reported In Vivo Dosages of this compound and Related Compounds
| Compound | Cancer Model | Animal Model | Dosage | Administration Route | Reference |
| Cinobufagin | Non-small-cell lung cancer | Nude mice | 0.5 or 1.0 mg/kg | Intraperitoneal | [5] |
| This compound | Hepatocellular carcinoma model | Rats | 2.5 mg/kg | Intravenous | [6][7] |
| This compound Injection | Liver Cancer | Nude mice | Not specified | Not specified | [8][9][10] |
Q3: What is the recommended starting dose for a new in vivo model?
A3: For a new model, it is recommended to start with a low dose, for instance, one-tenth of the lowest reported effective dose in a similar model, and then perform a dose-escalation study to determine the MTD. If no similar studies are available, in vitro cytotoxicity data can help estimate a starting dose.
Q4: How should this compound be prepared for in vivo administration?
A4: The preparation will depend on the specific formulation of this compound you have. It may be dissolved in a vehicle such as saline, PBS with a small amount of DMSO, or a specific formulation for injection. It is critical to ensure the vehicle is non-toxic at the administered volume.
Q5: What are the key parameters to monitor during a this compound in vivo study?
A5: Key parameters include:
-
Efficacy: Tumor volume and weight.
-
Toxicity: Body weight, clinical signs of distress (lethargy, ruffled fur), and mortality.
-
Pharmacodynamics: If possible, collect tumor and blood samples to analyze biomarkers related to this compound's mechanism of action (e.g., apoptosis markers, levels of key signaling proteins).
Experimental Protocols
Protocol: In Vivo Dose-Finding Study (Dose Escalation)
-
Animal Model: Establish your tumor model (e.g., subcutaneous xenograft) in a sufficient number of animals.
-
Group Allocation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize animals into groups of 3-5. Include a vehicle control group.
-
Starting Dose: Select a conservative starting dose based on literature or in vitro data.
-
Dose Escalation:
-
Administer the starting dose to the first cohort.
-
Monitor for signs of toxicity and measure tumor volume and body weight for a set period (e.g., 7-14 days).
-
If no significant toxicity is observed, escalate the dose in the next cohort (e.g., by 50-100%).
-
Repeat this process until you identify the MTD, which is often defined as the dose that causes approximately 10-20% reversible body weight loss without treatment-related mortality.
-
-
Efficacy Study: Once the MTD is determined, a larger-scale efficacy study can be designed using the MTD and one or two lower doses.
Mandatory Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. Facebook [cancer.gov]
- 2. Network Pharmacology Prediction: The Possible Mechanisms of this compound against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cinobufacin? [synapse.patsnap.com]
- 5. Cinobufagin exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of the Differences in this compound’s Pharmacokinetics Between Normal and Diethylnitrosamine-Injured Rats: The Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation of the Differences in this compound's Pharmacokinetics Between Normal and Diethylnitrosamine-Injured Rats: The Role of P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of Core Ingredients and Molecular Mechanism of this compound Injection Against Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Validation of Core Ingredients and Molecular Mechanism of this compound Injection Against Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Cinobufotalin solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinobufotalin. Our goal is to help you overcome common solubility challenges in cell culture media and ensure the success of your experiments.
Troubleshooting Guide
Q1: I dissolved this compound in my cell culture medium, and now I see a precipitate. What should I do?
A1: this compound has very low solubility in aqueous solutions like cell culture media.[1] Direct dissolution in media will likely lead to precipitation. The recommended method is to first dissolve this compound in an organic solvent to create a stock solution, and then dilute this stock solution into your cell culture medium.
If you have already observed precipitation, it is best to discard the solution and prepare a fresh one following the correct procedure. Trying to redissolve the precipitate in the medium is unlikely to be successful and may lead to inaccurate concentration calculations.
Q2: My this compound solution, prepared from a DMSO stock, turned cloudy after adding it to the cell culture medium. What went wrong?
A2: Cloudiness or precipitation upon dilution of a DMSO stock solution into aqueous media can occur for a few reasons:
-
Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium might be too low to maintain this compound's solubility at the desired concentration.
-
High Drug Concentration: The final concentration of this compound in the medium may have exceeded its solubility limit in the mixed solvent system.
-
Temperature Shock: A significant temperature difference between your DMSO stock (often stored at -20°C) and the cell culture medium (typically at 37°C) can cause the compound to precipitate out of solution.
-
Pipetting Technique: Adding the DMSO stock directly into the bulk of the medium without proper mixing can lead to localized high concentrations and precipitation.
To troubleshoot this, try the following:
-
Pre-warm the stock solution: Allow the DMSO stock to come to room temperature before use.
-
Increase final DMSO concentration (with caution): While ensuring the final DMSO concentration remains non-toxic to your cells (generally below 0.5%), a slight increase might be necessary.[2]
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach.
-
Vortexing/Mixing: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even distribution.
Q3: I'm unsure which solvent to use for my this compound stock solution. What are the options?
A3: this compound is soluble in several organic solvents. The choice of solvent will depend on your experimental requirements and cell type's tolerance. Here are some common options:
-
DMSO (Dimethyl sulfoxide): A widely used solvent with good solubilizing power for this compound.[1][3]
-
DMF (Dimethylformamide): Offers higher solubility for this compound compared to DMSO.[1]
-
Ethanol: Another viable option for dissolving this compound.[1]
It is crucial to prepare a high-concentration stock solution so that the volume of organic solvent added to your cell culture is minimal, thereby reducing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for in vitro experiments?
A1: The effective concentration of this compound can vary significantly depending on the cell line and the biological effect being studied. Published studies have reported using concentrations ranging from the nanomolar (nM) to the micromolar (µM) range.[1][4][5][6][7] For example, it has been shown to reduce SRC-3 protein levels in MCF-7 breast cancer cells at concentrations of 10 to 100 nM.[1] In other studies, concentrations of 0.5 µM and higher have been used to inhibit proliferation, migration, and invasion of ovarian cancer cells.[4][5][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[2] It is essential to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your experimental conditions.
Q3: How should I store my this compound stock solution?
A3: this compound powder is typically stored at -20°C for long-term stability.[1] Once dissolved in an organic solvent like DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q4: Can I filter-sterilize my this compound stock solution?
A4: While it is possible to filter-sterilize a DMSO stock solution using a syringe filter, it is important to use a filter material that is compatible with DMSO (e.g., PTFE). Be aware that some of the compound may bind to the filter membrane, potentially reducing its concentration. Given that DMSO itself is bacteriostatic, and if you are using sterile DMSO and aseptic techniques, filtration may not always be necessary.
Quantitative Data Summary
| Compound | Solvent | Solubility |
| This compound | DMSO | ~5 mg/mL[1] or 50 mg/mL[3] |
| This compound | DMF (Dimethylformamide) | ~10 mg/mL[1] |
| This compound | Ethanol | ~5 mg/mL[1] |
| This compound | 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL[1] |
Note: Solubility data can vary between suppliers. Always refer to the product-specific data sheet.
Experimental Protocol: Preparation of this compound Working Solution
This protocol describes the preparation of a this compound working solution for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 458.55 g/mol ). b. Under aseptic conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to the tube. d. Vortex the solution until the this compound is completely dissolved. Gentle warming may aid dissolution but should be done with caution. e. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
Prepare the Working Solution in Cell Culture Medium: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. c. In a sterile tube, add the required volume of pre-warmed cell culture medium. d. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution. This ensures rapid and even dispersion, minimizing the risk of precipitation. e. Use the freshly prepared working solution for your experiments immediately.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Signaling pathways reportedly modulated by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. This compound | IL Receptor | Akt | MRP | P-gp | TargetMol [targetmol.com]
- 4. This compound as a Novel Agent to Inhibit in Vitro Epithelial Ovarian Cancer Cell Proliferation, Migration and Invasion [file.scirp.org]
- 5. Differential Effects of In Vitro Treatment with this compound on Three Types of Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as a Novel Agent to Inhibit in Vitro Epithelial Ovarian Cancer Cell Proliferation, Migration and Invasion [scirp.org]
- 7. This compound impedes Sw.71 cytotrophoblast cell line function via cell cycle arrest and apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cinobufotalin Toxicity in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinobufotalin in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicities associated with this compound in preclinical studies?
A1: The primary toxicity of concern for this compound is cardiotoxicity, due to its structural and functional similarity to cardiac glycosides like digoxin.[1] Preclinical studies have observed signs of cardiotoxicity at high doses, including rapid breathing and arrhythmia.[2] Other potential toxicities that have been noted in clinical settings with this compound injections, and are therefore relevant to monitor in preclinical studies, include hematological toxicity, gastrointestinal side effects, and peripheral neurotoxicity.[3]
Q2: What are the typical dose ranges for this compound in preclinical animal models?
A2: The optimal dose of this compound will vary depending on the animal model, cancer type, and route of administration. However, some reported doses in preclinical studies include:
-
Mice: Low doses of 1 mg/kg and high doses of 5 mg/kg have been used to study its anti-tumor effects in liver cancer models.[4]
-
Rats: An intravenous dose of 2.5 mg/kg has been used for pharmacokinetic studies.[5][6]
-
Beagle Dogs: In a cardiotoxicity study, doses of 0.3, 1, and 3 g/kg of this compound injection were administered. Cardiotoxic effects were observed at the 3 g/kg dose.[2]
It is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model before initiating efficacy studies.
Q3: What are the key signaling pathways involved in this compound's toxicity?
A3: this compound's mechanism of action and toxicity are linked to several signaling pathways. One of the key mechanisms of its anti-cancer effect, which can also be related to its toxicity, is the induction of non-apoptotic cell death through the opening of the mitochondrial permeability transition pore (mPTP), which is dependent on cyclophilin D (Cyp-D).[7] Other implicated pathways include the PI3K-Akt, MAPK, and JAK-STAT signaling pathways.[8] Specifically for cardiotoxicity, pathways related to oxidative stress, apoptosis, and calcium homeostasis are of concern.[9][10]
Q4: Are there any known strategies to mitigate this compound's toxicity?
A4: Yes, several strategies are being explored to manage the toxicity of this compound:
-
Pharmacological Intervention: The cardiotoxicity observed at a high dose of this compound injection (3 g/kg) in Beagle dogs was attenuated by the administration of sodium phenytoin.[2] Additionally, since this compound can induce cell death via the Cyp-D-dependent mPTP, inhibitors of this pathway, such as Cyclosporine A, have been shown to block its effects in vitro.[7]
-
Formulation Strategies: The development of novel formulations, such as nanoformulations, is a promising approach to reduce the toxicity of cardiac glycosides by altering their pharmacokinetic and biodistribution profiles.
-
Combination Therapy: In some clinical studies, this compound injection, when combined with chemotherapy, has been reported to alleviate some of the adverse effects of the chemotherapeutic agents.[3]
Troubleshooting Guides
Problem 1: Unexpected animal mortality during the study.
| Possible Cause | Troubleshooting Steps |
| Dose is too high, exceeding the MTD. | 1. Review your dose selection. If you did not perform a dose-ranging study, this is a critical first step. 2. If you did a dose-ranging study, re-evaluate the data. The MTD is the highest dose that does not cause unacceptable side effects.[11] 3. Consider starting with a lower dose and escalating more slowly. |
| Rapid intravenous injection causing acute cardiotoxicity. | 1. Slow down the rate of intravenous injection to minimize rapid spikes in plasma concentration. 2. Consider alternative routes of administration, such as intraperitoneal or oral, if appropriate for your study design. |
| Animal stress or underlying health issues. | 1. Ensure proper animal handling techniques to minimize stress. 2. Source animals from a reputable vendor and allow for an adequate acclimatization period before starting the experiment. 3. Perform a baseline health assessment of the animals before dosing. |
Problem 2: Animals are showing signs of distress (e.g., rapid breathing, lethargy, weight loss).
| Possible Cause | Troubleshooting Steps |
| Cardiotoxicity | 1. Monitor for specific signs of cardiotoxicity, such as rapid breathing.[2] 2. If possible, perform an electrocardiogram (ECG) to look for arrhythmias.[2] 3. Collect blood samples to measure cardiac biomarkers like cardiac troponin I (cTnI) and creatine (B1669601) kinase isoenzymes (CK-MB).[2][12] |
| Neurotoxicity | 1. Conduct a functional observational battery to assess for any neurological deficits. 2. Perform an open-field test to evaluate changes in locomotor activity and anxiety-like behavior. |
| Gastrointestinal toxicity | 1. Monitor for signs of diarrhea, dehydration, and loss of appetite. 2. Ensure animals have free access to food and water. Provide supportive care as needed. |
| General systemic toxicity | 1. Monitor body weight daily. A significant drop in body weight is a key indicator of toxicity.[13] 2. Reduce the dose or consider a less frequent dosing schedule. |
Data Presentation: Quantitative Toxicity Data
Table 1: Dose-Related Cardiotoxicity of this compound Injection in Beagle Dogs
| Dose (g/kg) | Observed Cardiotoxic Effects |
| 0.3 | No significant effects observed. |
| 1 | No significant effects observed. |
| 3 | Rapid breathing, arrhythmia, increased cardiac troponin I, creatine kinase isoenzymes, and aspartate aminotransferase.[2] |
Note: This data is from a study in Beagle dogs and may not be directly translatable to rodent models. It is essential to determine the MTD in your specific animal model.
Experimental Protocols
Protocol 1: Assessment of Cardiotoxicity in Rats
This protocol is adapted from general methods for inducing and evaluating drug-induced cardiotoxicity and should be optimized for this compound.[14][15]
1. Animal Model: Male Sprague-Dawley rats are commonly used.
2. Dosing:
- Administer this compound at various doses (determined from a dose-ranging study) via the desired route of administration (e.g., intravenous).
- Include a vehicle control group.
3. Electrocardiogram (ECG) Monitoring:
- Anesthetize the rats (e.g., with isoflurane).
- Place subcutaneous electrodes on the limbs in a standard lead II configuration.
- Record the ECG at baseline (before dosing) and at various time points after dosing.
- Analyze the ECG for changes in heart rate, PR interval, QRS duration, and the presence of arrhythmias.
4. Serum Biomarker Analysis:
- Collect blood samples at baseline and at selected time points post-dosing.
- Process the blood to obtain serum.
- Measure the levels of cardiac biomarkers such as cardiac troponin I (cTnI), cardiac troponin T (cTnT), and creatine kinase-MB (CK-MB) using commercially available ELISA kits.[12]
5. Histopathology:
- At the end of the study, euthanize the animals and perfuse the hearts with formalin.
- Excise the hearts and fix them in 10% neutral buffered formalin.
- Process the tissues, embed in paraffin, and section.
- Stain sections with Hematoxylin and Eosin (H&E) to assess for myocardial damage, such as myocyte vacuolization, inflammation, and necrosis.
Protocol 2: Assessment of Neurobehavioral Toxicity in Mice using the Open Field Test
This protocol provides a method to assess general locomotor activity and anxiety-like behavior.[16]
1. Apparatus:
- A square arena (e.g., 40 x 40 cm) with walls high enough to prevent escape.
- The arena floor is typically divided into a central zone and a peripheral zone.
- A video camera is mounted above the arena to record the animal's movement.
2. Procedure:
- Habituate the mice to the testing room for at least 30 minutes before the test.
- Gently place the mouse in the center of the open field arena.
- Record the animal's activity for a set duration (e.g., 5-10 minutes).
- Between each trial, thoroughly clean the arena with 70% ethanol (B145695) to remove any odor cues.
3. Data Analysis:
- Use a video tracking software to automatically score the following parameters:
- Total distance traveled: An indicator of overall locomotor activity.
- Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
- Frequency of entries into the center zone: Another measure of anxiety-like behavior.
- Rearing frequency: The number of times the animal stands on its hind legs, which can be an indicator of exploratory behavior.
Visualizations: Signaling Pathways and Workflows
This compound-Induced Cell Death Pathway
References
- 1. Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety reassessment of this compound injection: new findings into cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an effective adjuvant therapy for advanced gastric cancer: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of the Differences in this compound’s Pharmacokinetics Between Normal and Diethylnitrosamine-Injured Rats: The Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of the Differences in this compound's Pharmacokinetics Between Normal and Diethylnitrosamine-Injured Rats: The Role of P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-clinical evaluation of this compound as a potential anti-lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology [frontiersin.org]
- 9. A Comprehensive Overview on Chemotherapy-Induced Cardiotoxicity: Insights into the Underlying Inflammatory and Oxidative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemotherapy-Induced Cardiotoxicity: Overview of the Roles of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The small molecule chemical compound this compound attenuates resistance to DDP by inducing ENKUR expression to suppress MYH9-mediated c-Myc deubiquitination in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A method for determining the maximum tolerated dose for acute in vivo cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Index of Cinobufotalin Formulations
This technical support center is designed for researchers, scientists, and drug development professionals working with Cinobufotalin. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of this promising anti-cancer agent.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation of this compound to improve its therapeutic index.
| Question | Answer |
| 1. Why is enhancing the therapeutic index of this compound important? | This compound, a major active component of Chan'su, exhibits significant anti-tumor activity. However, its clinical application can be limited by its poor water solubility, low bioavailability, and potential for cardiotoxicity at higher doses. Enhancing the therapeutic index—the ratio between its toxic dose and its therapeutic dose—is crucial for improving its safety and efficacy. |
| 2. What are the main challenges in formulating this compound? | The primary challenges stem from its hydrophobic nature, which leads to poor solubility and dissolution rates. This can result in low bioavailability and the need for higher doses, increasing the risk of toxicity. Other challenges include formulation instability and batch-to-batch variability. |
| 3. What formulation strategies can be used to improve this compound's therapeutic index? | Nanoformulations, such as liposomes and solid lipid nanoparticles (SLNs), are promising strategies. These systems can improve the solubility and bioavailability of hydrophobic drugs like this compound. They can also offer controlled release and targeted delivery to tumor tissues, potentially reducing systemic toxicity. |
| 4. How do nanoformulations improve the delivery of this compound? | Nanoformulations encapsulate this compound within a carrier, which can protect it from degradation, improve its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. This targeted delivery can increase the drug's concentration at the tumor site while minimizing exposure to healthy tissues. |
| 5. What are the key quality control parameters for this compound nanoformulations? | Critical parameters to monitor include particle size and distribution, surface charge (zeta potential), encapsulation efficiency, drug loading capacity, and in vitro drug release profile. Consistent control of these parameters is essential for reproducible in vivo performance. |
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments with this compound formulations.
Guide 1: Low Encapsulation Efficiency of this compound in Nanoparticles
Problem: You are experiencing low encapsulation efficiency (<70%) of this compound in your nanoparticle formulation (e.g., liposomes or solid lipid nanoparticles).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of this compound in the lipid/polymer matrix. | 1. Optimize the lipid/polymer composition: Screen different lipids (e.g., DSPC, DMPC for liposomes; tristearin, glyceryl monostearate for SLNs) or polymers to find one with better affinity for this compound. 2. Incorporate a co-solvent: During the formulation process, dissolve this compound in a small amount of a suitable organic solvent (e.g., ethanol, DMSO) before adding it to the lipid/polymer phase. | Increased solubility of this compound in the carrier matrix, leading to higher encapsulation. |
| Drug precipitation during formulation. | 1. Adjust the solvent/anti-solvent ratio: In nanoprecipitation methods, optimize the ratio to control the rate of nanoparticle formation and prevent premature drug precipitation. 2. Control the temperature: Ensure the temperature is maintained above the melting point of the lipid during the entire encapsulation process for methods like hot homogenization. | Slower, more controlled nanoparticle formation, allowing for efficient drug entrapment. |
| Inadequate interaction between the drug and the carrier. | 1. Modify the pH of the aqueous phase: For liposomes, creating a pH gradient between the interior and exterior can enhance the loading of weakly basic or acidic drugs. 2. Add a charge-carrying lipid: Including a charged lipid (e.g., DSPG) can improve the encapsulation of drugs with opposite charges through electrostatic interactions. | Enhanced interaction between this compound and the carrier, leading to improved encapsulation efficiency. |
Guide 2: Aggregation and Instability of this compound Nanoparticle Suspension
Problem: Your this compound nanoparticle suspension shows visible aggregates or precipitates, or you observe a significant increase in particle size and polydispersity index (PDI) over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient stabilizer concentration. | 1. Optimize stabilizer concentration: Systematically vary the concentration of your stabilizer (e.g., Poloxamer 188, Tween 80) to find the optimal level that provides sufficient steric or electrostatic repulsion between nanoparticles. | A stable nanoparticle suspension with a consistent particle size and a low PDI (<0.3). |
| High concentration of nanoparticles. | 1. Dilute the nanoparticle suspension: Prepare formulations at a lower nanoparticle concentration to reduce the frequency of particle collisions. | Reduced aggregation and improved long-term stability of the suspension. |
| Improper storage conditions. | 1. Optimize storage temperature: Store the nanoparticle suspension at a recommended temperature (often 4°C) to minimize particle fusion and degradation. Avoid freezing unless a suitable cryoprotectant is used. 2. Protect from light: If this compound or any formulation component is light-sensitive, store the suspension in amber vials or in the dark. | Maintained physical and chemical stability of the this compound formulation over time. |
| Residual organic solvent. | 1. Optimize the solvent removal process: Ensure complete removal of the organic solvent used during formulation (e.g., by rotary evaporation or dialysis) as residual solvent can destabilize the nanoparticles. | A stable formulation free from the destabilizing effects of residual solvents. |
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential improvements in the therapeutic index of this compound through nanoformulations.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Free this compound | N/A | N/A | N/A | N/A |
| This compound Liposomes | 120 ± 15 | 0.15 ± 0.05 | -25 ± 5 | 85 ± 5 |
| This compound SLNs | 150 ± 20 | 0.20 ± 0.07 | -30 ± 6 | 90 ± 4 |
Table 2: In Vitro Cytotoxicity of this compound Formulations in A549 Lung Cancer Cells (MTT Assay)
| Formulation | IC50 (µM) after 48h |
| Free this compound | 1.5 ± 0.3 |
| This compound Liposomes | 0.8 ± 0.1 |
| This compound SLNs | 0.6 ± 0.1 |
Table 3: In Vivo Acute Toxicity in Mice
| Formulation | LD50 (mg/kg) |
| Free this compound | 10 |
| This compound Liposomes | 25 |
| This compound SLNs | 30 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and evaluation of this compound formulations.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of the Lipid Phase:
-
Weigh 100 mg of glyceryl monostearate (solid lipid) and 10 mg of this compound.
-
Heat the mixture to 75°C (5-10°C above the melting point of the lipid) in a water bath until a clear, uniform lipid melt is formed.
-
-
Preparation of the Aqueous Phase:
-
Dissolve 1% (w/v) of Poloxamer 188 (surfactant) in deionized water.
-
Heat the aqueous phase to 75°C.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm) using a high-shear homogenizer for 5 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization at 500 bar for 3 cycles.
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant and the pellet using a validated analytical method (e.g., HPLC).
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of free this compound and this compound nanoformulations in culture medium.
-
Replace the medium in the wells with 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting cell viability against drug concentration.
-
Visualizations
Signaling Pathways
Experimental Workflows
Logical Relationships
Cinobufotalin drug interaction with standard chemotherapeutic agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for investigating the drug interactions between cinobufotalin and standard chemotherapeutic agents.
Quick Links
-
FAQs: --INVALID-LINK--
-
Troubleshooting Guides:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
Experimental Protocols:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
Signaling Pathways and Mechanisms:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
Data Presentation: Summary of Synergistic Interactions
The following tables summarize the quantitative data on the synergistic interactions between this compound (or its related compounds) and standard chemotherapeutic agents.
Table 1: this compound and Cisplatin (B142131) Interaction
| Cell Line | This compound Concentration | Cisplatin IC50 (Alone) | Cisplatin IC50 (Combination) | Combination Index (CI) | Effect | Reference |
| A549/DDP (Cisplatin-Resistant Lung Cancer) | 0.1 µM | High (Resistant) | Significantly Reduced | < 1 | Synergism | [1] |
| H22 (Liver Cancer) | High Dose | Not Specified | Significantly Lower Tumor Mass | Not Specified | Synergism | [2] |
Table 2: this compound and Doxorubicin (B1662922) Interaction
| Cell Line | Cinobufacini Concentration | Doxorubicin Concentration | Apoptosis Rate | Effect | Reference |
| Hepatocellular Carcinoma (HCC) | Varied | Varied | Increased in Combination | Synergism | [3] |
Table 3: Bufalin and 5-Fluorouracil (B62378) Interaction
| Cell Line | Bufalin Concentration | 5-Fluorouracil Concentration | Apoptosis Rate | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | HCT116 (Colorectal Cancer) | 10 nM | 10 µM | Significantly Increased | Synergism |[3] |
Table 4: Cinobufagin (B1669057) and Paclitaxel (B517696) Interaction
| Cell Line | Cinobufagin (CBF) Concentration | Paclitaxel (PTX) Concentration | Interaction | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | HepG2 (Hepatoma) | Varied | Varied | PTX+CBF | Synergism |[4] | | HepG2 (Hepatoma) | Varied (with Bufalin) | Varied | PTX+BFL+CBF | Strong Synergism |[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the synergistic effect of this compound with chemotherapeutic agents?
A1: The primary mechanism appears to be the induction of apoptosis and the inhibition of key survival signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways.[1][5] this compound can sensitize cancer cells to the cytotoxic effects of chemotherapeutic drugs, helping to overcome drug resistance.[1]
Q2: How do I determine the optimal concentrations for a drug combination study with this compound?
A2: It is recommended to first determine the IC50 (half-maximal inhibitory concentration) of each drug individually on your cell line of interest.[6] For combination studies, you can then use a range of concentrations below and above the IC50 values for each drug in a matrix format to assess for synergy across different dose levels.
Q3: What are the best methods to quantify the synergistic interaction between this compound and another drug?
A3: The most common method is the Combination Index (CI) method based on the Chou-Talalay principle. A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[7] Software such as CompuSyn can be used to calculate CI values from your experimental data.[7]
Q4: Are there any known issues with the solubility of this compound in cell culture media?
A4: this compound is a hydrophobic compound, and precipitation in aqueous culture media can be a concern, especially at higher concentrations. It is typically dissolved in a small amount of DMSO before being diluted in the final culture medium. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q5: Can this compound reverse multidrug resistance (MDR)?
A5: Some studies suggest that this compound and related compounds can have a reversal effect on multidrug resistance in cancer cells.[8] This is often associated with the inhibition of drug efflux pumps and the modulation of signaling pathways involved in drug resistance.
Troubleshooting Guides
Cell Viability (MTT) Assay
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the 96-well plate; Incomplete dissolution of formazan (B1609692) crystals. | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Increase incubation time with the solubilizing agent and mix thoroughly. |
| Low absorbance readings in control wells | Low cell number; Low metabolic activity of cells; Reagent issues. | Optimize cell seeding density; Ensure cells are in the logarithmic growth phase; Check the expiration date and proper storage of the MTT reagent. |
| Precipitation of this compound in the culture medium | Poor solubility of the compound at the tested concentration. | Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution in the final medium; Visually inspect wells for precipitation before and after treatment; Test the solubility limit of this compound in your specific medium. |
| Unexpectedly high viability at high drug concentrations | The compound may be directly reducing the MTT reagent, leading to a false positive signal. | Perform a cell-free control experiment by adding the drug to the medium with MTT to check for direct reduction. |
Apoptosis (Annexin V/PI) Assay
| Problem | Possible Cause | Solution |
| High percentage of necrotic cells (Annexin V+/PI+) in the control group | Harsh cell handling during harvesting (e.g., over-trypsinization); Cells were overgrown or unhealthy before the experiment. | Use a gentle cell scraper or a shorter trypsinization time for adherent cells; Ensure cells are healthy and in the logarithmic growth phase. |
| No significant increase in apoptosis after treatment | Drug concentrations are too low or incubation time is too short; Apoptotic cells have detached and were lost during washing steps. | Perform a dose-response and time-course experiment to find the optimal conditions; Collect both the supernatant and the adherent cells for analysis. |
| Unexpectedly high percentage of early apoptotic cells (Annexin V+/PI-) in the control | Spontaneous apoptosis due to suboptimal culture conditions. | Use fresh culture medium and ensure proper incubator conditions (temperature, CO2, humidity). |
| Shift in the entire cell population in the flow cytometry plot | Autofluorescence of the cells or the drug compound. | Include an unstained cell control and single-stain controls for proper compensation; If the drug is fluorescent, choose Annexin V and PI conjugates with different emission spectra. |
Synergy Calculation (Combination Index)
| Problem | Possible Cause | Solution |
| Inconsistent CI values across experiments | Variability in the IC50 values of the single drugs between experiments; Inaccurate pipetting of drug dilutions. | Determine the IC50 values for the single agents in parallel with each combination experiment; Use calibrated pipettes and be meticulous with serial dilutions. |
| CI values are highly dependent on the effect level (Fa) | The synergistic effect may be dose-dependent. | Analyze the CI values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9) to understand the nature of the interaction across a range of doses. |
| Difficulty in interpreting CI values close to 1 | The interaction may be additive or only weakly synergistic/antagonistic. | Consider the dose-reduction index (DRI) in addition to the CI. A DRI > 1 indicates a favorable dose reduction for that drug in the combination. |
| Software errors or difficulties with data input | Incorrect formatting of the input data. | Carefully read the user manual for the software (e.g., CompuSyn) and ensure your data for single agents and combinations are entered correctly. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline for assessing cell viability following treatment with this compound and a chemotherapeutic agent.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound and chemotherapeutic agent of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound, the chemotherapeutic agent, and their combinations in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle controls (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Mix gently on an orbital shaker to dissolve the formazan crystals completely. Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This protocol provides a general method for detecting apoptosis using flow cytometry.
Materials:
-
6-well plates
-
Cell culture medium
-
This compound and chemotherapeutic agent of interest
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs as described for the MTT assay.
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathways and Mechanisms
This compound and Cisplatin
The synergistic effect of this compound and cisplatin is often attributed to the inhibition of the PI3K/AKT and MAPK/ERK signaling pathways, which are crucial for cell survival and proliferation.[1][5] By inhibiting these pathways, this compound can enhance the sensitivity of cancer cells to cisplatin, particularly in resistant cell lines.[1]
This compound and Doxorubicin
The combination of cinobufacini (a preparation containing this compound) and doxorubicin leads to a significant increase in apoptosis in hepatocellular carcinoma cells.[3] This enhanced apoptosis is mediated through both the intrinsic (mitochondrial) and extrinsic (Fas-mediated) pathways.
This compound (as Bufalin) and 5-Fluorouracil
Bufalin, a compound related to this compound, acts synergistically with 5-fluorouracil (5-FU) to induce apoptosis in colorectal cancer cells.[3] This synergy is achieved through the mitochondrial apoptotic pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
This compound (as Cinobufagin) and Paclitaxel
The combination of cinobufagin and paclitaxel exhibits a synergistic antitumor effect in hepatoma cells.[4] While the precise signaling pathway for this specific combination requires further elucidation, paclitaxel is known to induce apoptosis by stabilizing microtubules, leading to cell cycle arrest. Cinobufagin also induces apoptosis, and their combination likely enhances this pro-apoptotic signaling.
References
- 1. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Response Surface Methodology to Optimize the Combination Treatment of Paclitaxel, Bufalin and Cinobufagin for Hepatoma Therapy [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Antitumor Activity of Camptothecin-Doxorubicin Combinations and their Conjugates with Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Strategies to minimize off-target effects of Cinobufotalin
Welcome to the technical support center for Cinobufotalin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on strategies to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bufadienolide, a type of cardiotonic steroid, isolated from toad venom, a traditional Chinese medicine known as Chan'Su.[1][2][3] Its primary and most well-characterized mechanism of action is the inhibition of the Na+/K+-ATPase enzyme, a ubiquitous protein responsible for maintaining ion homeostasis across cell membranes.[4][5] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium, affecting various cellular processes.[6][7] While this is its main on-target effect in cancer therapy, the fact that Na+/K+-ATPase is present on nearly all cells is a primary reason for potential off-target effects.[5]
Q2: What are the key known on-target signaling pathways of this compound in cancer cells?
Beyond Na+/K+-ATPase inhibition, research has shown that this compound exerts its anti-cancer effects by modulating several key signaling pathways. Network pharmacology and experimental studies have identified that this compound can inhibit pro-proliferative pathways such as the PI3K-AKT, MAPK, and JAK-STAT signaling pathways.[4] Conversely, it can also activate pro-apoptotic pathways. For instance, phosphoproteomic studies have revealed that this compound can induce apoptosis in cholangiocarcinoma cells by activating the ATM/CHK2/p53 signaling pathway, which is typically associated with the DNA damage response.[1][2]
Q3: What are the primary off-target effects and toxicities associated with this compound?
As a cardiac glycoside, the most significant concern for this compound is cardiotoxicity, a class-wide effect for these compounds.[8] Its poor water solubility can also lead to low bioavailability, complicating dosing and potentially increasing toxicity.[8] While some meta-analyses suggest that this compound injection, when used in combination with chemotherapy, may reduce side effects like hematological and gastrointestinal toxicity, these remain potential off-target concerns.[3][9] High cytotoxicity in non-cancerous cells is a key off-target effect to monitor in preclinical studies.
Q4: How can I determine the optimal, minimally toxic concentration of this compound for my in vitro experiments?
The optimal concentration should be determined by generating a full dose-response curve for your specific cell line(s). This involves testing a wide range of concentrations (e.g., from nanomolar to high micromolar) to calculate the half-maximal inhibitory concentration (IC50).[10] It is crucial to perform this assay on both your target cancer cells and relevant non-cancerous control cells to determine the therapeutic window. Working with concentrations at or slightly above the IC50 for cancer cells, while being significantly lower than the IC50 for normal cells, will help minimize off-target toxicity.
Q5: What are the main strategies to reduce the systemic toxicity of this compound for in vivo studies?
Minimizing systemic toxicity is critical for the clinical translation of this compound. Key strategies include:
-
Combination Therapy : Using this compound in combination with other chemotherapeutic agents (e.g., cisplatin, gefitinib) can produce synergistic effects, allowing for lower, less toxic doses of each compound.[3][8][11]
-
Advanced Formulation Strategies : Overcoming poor water solubility and improving bioavailability can be achieved through pharmaceutical formulations like solid dispersions, cyclodextrin (B1172386) inclusion complexes, and nanodrug delivery systems.[8] Nanocarriers can also be designed for targeted delivery to tumor tissues, reducing systemic exposure.[12]
-
Prodrug Development : A highly specific approach involves synthesizing a prodrug that is only activated in the tumor microenvironment. For example, a fibroblast activation protein α (FAPα)-activated arenobufagin (B1667589) prodrug showed significantly improved tumor targeting and reduced cardiac toxicity in preclinical models.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound.
Problem 1: I am observing high cytotoxicity in my cancer cell line, even at very low concentrations, making it difficult to study specific on-target effects.
-
Potential Cause: Compound Precipitation.
-
Solution: Due to its poor water solubility, this compound may precipitate in cell culture medium at higher concentrations, causing non-specific cell death.[8] Visually inspect your culture wells for any signs of precipitation. Determine the compound's solubility limit in your specific medium and ensure your working concentrations are well below this limit.[10]
-
-
Potential Cause: High Sensitivity of the Cell Line.
-
Solution: Perform a detailed dose-response experiment with a wider range of lower concentrations to precisely determine the IC50 value. Compare your results with published data for similar cell lines to ensure they are within an expected range.
-
-
Potential Cause: Broad Off-Target Activity.
Problem 2: My experiments show significant cell death in my non-cancerous (control) cell line.
-
Potential Cause: On-Target Toxicity in Normal Cells.
-
Solution: The primary target of this compound, Na+/K+-ATPase, is ubiquitously expressed.[5] It is expected to have some effect on normal cells. The key is to identify a therapeutic window where cancer cells are more sensitive than normal cells. Quantify this by comparing the IC50 values between your cancer and control cell lines. A large difference suggests a viable therapeutic window.
-
-
Potential Cause: Undisclosed Off-Target Effects.
-
Solution: The most definitive way to confirm that the observed cytotoxicity is due to an off-target effect is to use a target knockout model.[10] Use CRISPR-Cas9 to knock out the putative on-target (e.g., a specific subunit of Na+/K+-ATPase). If the compound's cytotoxic effect persists in these knockout cells, it strongly indicates that the cell death is caused by off-target interactions.[14]
-
Problem 3: My in vivo study shows signs of systemic toxicity (e.g., significant weight loss, lethargy, or organ damage upon histological analysis).
-
Potential Cause: Dose is too high.
-
Solution: The simplest first step is to perform a dose-reduction study to find the maximum tolerated dose (MTD). Administer the drug at a lower dose or reduce the frequency of administration.[15]
-
-
Potential Cause: Poor Pharmacokinetics and Systemic Exposure.
-
Solution: This is a known challenge for bufadienolides.[8] Consider collaborating with medicinal chemists or formulation scientists to explore strategies that improve tumor targeting and reduce systemic exposure. This could involve encapsulating this compound in nanoparticles or synthesizing a tumor-activated prodrug.[8][12]
-
-
Potential Cause: Synergistic Toxicity with Other Agents.
-
Solution: If using a combination therapy, toxicity may arise from the interaction of the drugs. Perform toxicity assessments for each individual drug and the combination to understand the toxicity profile. It may be necessary to reduce the dose of one or both agents.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| RBE | Intrahepatic Cholangiocarcinoma | 0.342 | [1][2] |
| HCCC-9810 | Intrahepatic Cholangiocarcinoma | 0.421 | [1][2] |
| PC-9 | Non-Small-Cell Lung Cancer | 0.562 | [15] |
| H460 | Non-Small-Cell Lung Cancer | 0.047 | [15] |
Note: IC50 values can vary based on experimental conditions, such as incubation time and assay method.
Table 2: Summary of Strategies to Minimize Off-Target Effects of this compound
| Strategy Category | Specific Approach | Rationale | Citation |
| Dosing & Combination | Dose Optimization & Reduction | Find the therapeutic window to maximize cancer cell killing while minimizing effects on healthy cells. | [10] |
| Combination Therapy | Achieve synergistic anti-cancer effects at lower, less toxic concentrations of each drug. | [3][8] | |
| Formulation & Delivery | Nanodrug Delivery Systems | Improve solubility, bioavailability, and enable targeted delivery to tumor sites, reducing systemic exposure. | [8][12] |
| Cyclodextrin Inclusion | Enhance water solubility and stability of the compound. | [8] | |
| Chemical Modification | Prodrug Synthesis | Design molecules that are inactive systemically and become activated only within the tumor microenvironment. | [8] |
| Structural Modification | Create chemical derivatives with an improved therapeutic index (higher potency against cancer vs. general toxicity). | [8] |
Key Experimental Protocols
Protocol 1: Determining IC50 using a Cell Counting Kit-8 (CCK-8) Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with medium containing various concentrations of the compound (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.0 µM).[1] Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).[1]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control wells to determine the percentage of cell viability. Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model (log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC50 value.
Protocol 2: Validating On-Target vs. Off-Target Effects using CRISPR-Cas9 Knockout
Objective: To determine if the cytotoxic effect of this compound is dependent on its primary target (Na+/K+-ATPase).
Methodology:
-
gRNA Design: Design and validate guide RNAs (gRNAs) targeting a key subunit of the Na+/K+-ATPase (e.g., ATP1A1).
-
Transfection: Co-transfect cancer cells with a Cas9 nuclease expression plasmid and the validated gRNA plasmid.
-
Clonal Selection: Select and expand single-cell clones.
-
Knockout Verification: Screen the clones to confirm successful target knockout using Western Blot analysis (to show protein loss) and DNA sequencing (to confirm the genomic modification).
-
Comparative Viability Assay: Perform a cell viability assay (as described in Protocol 1) in parallel on the wild-type (WT) cells and the verified knockout (KO) cells.
-
Interpretation:
-
If the KO cells become resistant to this compound (i.e., show a significant rightward shift in the dose-response curve and a much higher IC50 value) compared to WT cells, the effect is on-target .
-
If the KO cells show the same or similar sensitivity to this compound as WT cells, the cytotoxic effect is primarily mediated by off-target interactions.[14]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Phosphoproteomics reveals that this compound promotes intrahepatic cholangiocarcinoma cell apoptosis by activating the ATM/CHK2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoproteomics reveals that this compound promotes intrahepatic cholangiocarcinoma cell apoptosis by activating the ATM/CHK2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics | MDPI [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. The Effectiveness and Safety of this compound Injection as an Adjunctive Treatment for Lung Cancer: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The small molecule chemical compound this compound attenuates resistance to DDP by inducing ENKUR expression to suppress MYH9-mediated c-Myc deubiquitination in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azonano.com [azonano.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cinobufagin exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cinobufotalin Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinobufotalin extracts. The information addresses the inherent variability in extract composition and offers solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in the chemical composition of this compound extracts?
A1: The composition of this compound extracts can vary significantly due to several factors:
-
Species of Toad: The specific species of toad from which the venom is collected is a major determinant of the bufadienolide profile. For example, the relative amounts of major components like bufalin, cinobufagin, and resibufogenin (B1668039) differ between species such as Bufo bufo gargarizans and Bufo melanostictus.[1][2]
-
Geographic Origin: The geographic location where the toads are sourced can influence the chemical composition of their venom, likely due to environmental and dietary differences.[3]
-
Harvesting and Processing: The methods used to harvest the toad venom and the subsequent post-harvest processing, including drying techniques, can significantly alter the final composition of the extract. For instance, air-drying at room temperature can lead to a substantial loss of both free and conjugated bufadienolides compared to vacuum-drying or freeze-drying.[1][4]
-
Extraction Method: The choice of solvent and extraction technique plays a crucial role in determining which compounds are enriched in the final extract. Water-based extractions tend to yield higher concentrations of compounds like serotonin (B10506), while organic solvents like methanol (B129727) or ethanol (B145695) are more effective for extracting bufadienolides.[5]
Q2: What are the major classes of bioactive compounds found in this compound extracts?
A2: this compound extracts are complex mixtures containing several classes of compounds, with the most prominent being:
-
Bufadienolides: These are the primary cardiotonic steroids and are considered the main active and toxic components. They can be further categorized into free bufadienolides (bufogenins) and conjugated bufadienolides (bufotoxins).[6][7] Key examples include cinobufagin, bufalin, resibufogenin, and this compound.[8]
-
Indole Alkaloids: Compounds such as serotonin are also present in the extracts.[2][5]
-
Peptides and Amino Acids: These are also identified as components of the aqueous extracts.[9]
Q3: Which analytical techniques are recommended for the quality control of this compound extracts?
A3: To ensure the consistency and quality of this compound extracts, the following analytical methods are widely used:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a Diode Array Detector (DAD) or UV detector, is a robust and reliable method for separating and quantifying the major bufadienolides.[3][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are powerful tools for both the identification and quantification of a wide range of compounds in the extract, even at low concentrations.[11][12][13][14]
-
Chromatographic Fingerprinting: This technique uses the entire chromatographic profile as a characteristic "fingerprint" of the extract. It is a valuable tool for assessing the overall similarity and quality of different batches.[3][4][15][16]
Quantitative Data on Compositional Variability
The following tables summarize the quantitative differences in the composition of key bufadienolides in toad venom and skin from various sources and under different processing conditions.
Table 1: Variation of Major Bufadienolides in Toad Venom from Different Bufo Species [2]
| Compound | B. gargarizans (China) (%) | B. melanostictus (Sichuan) (%) | B. andrewsi (Sichuan) (%) | B. raddei (Sichuan) (%) |
| Gamabufotalin | 8.15–15.93 | 2.45–4.14 | 11.15–13.50 | 13.21–14.68 |
| Bufotalin | ||||
| Bufalin | ||||
| Cinobufagin | ||||
| Resibufogenin | ||||
| Total of 5 Bufadienolides | 8.15–15.93 | 2.45–4.14 | 11.15–13.50 | 13.21–14.68 |
Table 2: Comparison of Bufadienolide Content in Toad Venom and Toad Skin [6]
| Fraction | Major Components | Cytotoxicity (Order) |
| Toad Venom - Bufogenin (TV-F) | Bufogenins | 1 |
| Toad Venom - Bufotoxin (B1668042) (TV-C) | Bufalin-3-conjugated bufotoxins | 2 |
| Toad Skin - Bufotoxin (TS-C) | This compound and cinobufagin-3-conjugated bufotoxins | 3 |
Table 3: Effect of Drying Method on Bufadienolide Content in Toad Venom [4]
| Drying Method | Total Bufadienolide Content Ranking | Loss of Free Bufadienolides | Loss of Conjugated Bufadienolides |
| Vacuum-drying (60°C) | 1 | - | - |
| Freeze-drying | 2 | - | - |
| Air-drying (60°C) | 3 | - | - |
| Air-drying (Room Temp) | 4 | Up to 60% | Up to 70% |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Bufadienolides
This protocol provides a general procedure for the quantitative analysis of major bufadienolides in this compound extracts.
-
Sample Preparation:
-
Accurately weigh 1.0 g of powdered toad skin or extract.
-
Add 50 mL of methanol and sonicate for 30 minutes.
-
Allow the mixture to cool and add methanol to compensate for any weight loss.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
Start with a suitable gradient, for example, 25% A, increasing to 50% A over 40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 296 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare individual stock solutions of bufadienolide standards (e.g., gamabufotalin, arenobufagin, telocinobufagin, bufotalin, this compound, bufalin, cinobufagin, resibufogenin) in methanol.
-
Prepare a mixed standard solution containing all reference compounds at known concentrations.
-
Generate a calibration curve by injecting a series of dilutions of the mixed standard solution.
-
-
Quantification:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the concentration of each bufadienolide in the sample using the corresponding calibration curve.
-
Protocol 2: LC-MS/MS for Bufadienolide Identification and Quantification
This protocol outlines a general approach for the sensitive detection and quantification of bufadienolides.[12][14]
-
Sample Preparation:
-
Perform a protein precipitation extraction. To 100 µL of plasma or extract solution, add 300 µL of acetonitrile containing an internal standard (e.g., a bufadienolide not expected to be in the sample).
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each bufadienolide and the internal standard.
-
-
Data Analysis:
-
Identify compounds based on their retention times and specific MRM transitions.
-
Quantify the analytes by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
-
Protocol 3: Chromatographic Fingerprinting
This protocol describes the development of a chromatographic fingerprint for quality assessment.[3][16]
-
Sample and Reference Preparation:
-
Prepare extracts from at least 10 different batches of authentic raw material to establish a reference fingerprint.
-
Prepare the test sample extract using the same standardized procedure.
-
-
HPLC Analysis:
-
Use a validated HPLC-DAD method (similar to Protocol 1) that provides good separation of the major and minor components.
-
Record the chromatograms of all reference samples and the test sample at the optimal detection wavelength (e.g., 296 nm).
-
-
Data Analysis:
-
Import the chromatograms into a specialized software for fingerprint analysis (e.g., Similarity Evaluation System for Chromatographic Fingerprint of Traditional Chinese Medicine).
-
Align the chromatograms to correct for minor retention time shifts.
-
Generate a reference fingerprint by calculating the median or average chromatogram of the reference samples.
-
Calculate the similarity of the test sample fingerprint to the reference fingerprint using correlation coefficients or other similarity indices. A similarity score above a predefined threshold (e.g., 0.90) indicates acceptable quality.
-
Identify common characteristic peaks that should be present in all acceptable samples.
-
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound extracts.
Table 4: Common HPLC Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit).[17][18] 2. Precipitated buffer in the mobile phase.[19] 3. Column contamination.[17] | 1. Systematically remove components (guard column, then analytical column) to isolate the blockage. Reverse flush the column if the frit is blocked. Replace the guard column or frit if necessary.[17][18] 2. Ensure buffer solubility in the mobile phase. Flush the system with a high aqueous wash.[19] 3. Wash the column with a strong solvent.[17] |
| Peak Tailing | 1. Interaction with active silanols on the column.[20] 2. Column overload.[20] 3. Incompatible sample solvent.[21] | 1. Use a high-purity silica-based column. Add a mobile phase modifier like triethylamine (B128534) (TEA) or use a lower pH mobile phase to suppress silanol (B1196071) ionization.[20] 2. Reduce the injected sample amount.[20] 3. Dissolve the sample in the mobile phase or a weaker solvent.[21] |
| Split Peaks | 1. Column void or channeling.[19][21] 2. Clogged column inlet frit.[21] 3. Sample solvent incompatible with mobile phase.[21] | 1. Replace the column. Avoid sudden pressure shocks.[19][21] 2. Reverse and flush the column. If the problem persists, replace the inlet frit or the column.[21] 3. Change the sample solvent to be more compatible with the mobile phase.[21] |
| Retention Time Drift | 1. Poor column temperature control.[22] 2. Inconsistent mobile phase composition.[22] 3. Column not properly equilibrated.[22] 4. Leaks in the system.[23] | 1. Use a column oven and ensure a stable temperature.[22] 2. Prepare fresh mobile phase daily. If using a gradient mixer, ensure it is functioning correctly.[22] 3. Increase the column equilibration time before starting the analysis.[22] 4. Check all fittings for leaks and tighten or replace as necessary.[23] |
| Ghost Peaks | 1. Late eluting peaks from a previous injection.[20] 2. Contaminants in the mobile phase or from the injector.[20][24] | 1. Increase the run time or flush the column with a strong solvent between runs.[20] 2. Use high-purity solvents. Flush the injector and sample loop.[20][24] |
Visualizations
Signaling Pathways
The bioactive components of this compound extracts, particularly bufadienolides, exert their anti-tumor effects by modulating several key signaling pathways.
Caption: EGFR signaling pathway and points of inhibition by this compound.
Caption: Intrinsic and extrinsic apoptosis pathways modulated by this compound.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Chromatographic Fingerprint-Bioactivity Relationships of the Antitumor Properties of Bufo bufo gargarizans Skin Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of drying methods on the free and conjugated bufadienolide content in toad venom determined by ultra-performance liquid chromatography-triple quadrupole mass spectrometry coupled with a pattern recognition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of the Bufonis Venenum by Using TLC, HPLC, and LC-MS for Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical profiling and cytotoxicity assay of bufadienolides in toad venom and toad skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A research update on the antitumor effects of active components of Chinese medicine ChanSu [frontiersin.org]
- 9. Evaluation of Bufadienolides as the Main Antitumor Components in Cinobufacin Injection for Liver and Gastric Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways that Regulate Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Accidental bufotoxin intoxication: Arenobufagin identification by liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. lcms.cz [lcms.cz]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
- 23. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 24. eclass.uoa.gr [eclass.uoa.gr]
Validation & Comparative
Cinobufotalin vs. Bufalin: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Cinobufotalin and bufalin (B1668032), two prominent bufadienolides derived from toad venom, have garnered significant attention in oncology research for their potent anticancer properties. Both compounds have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance across a spectrum of malignancies. This guide provides a detailed comparison of their anticancer activities, supported by experimental data, to aid researchers in navigating their therapeutic potential.
At a Glance: Key Differences and Similarities
| Feature | This compound | Bufalin |
| Primary Mechanism | Induces apoptosis and non-apoptotic cell death.[1][2] | Primarily induces apoptosis.[3][4][5] |
| Signaling Pathway Modulation | PI3K/Akt, MAPK, JAK/STAT, ATM/CHK2/p53.[6][7][8] | PI3K/Akt, STAT3, Fas/FasL, mitochondrial pathways.[3][9][10][11] |
| Cell Cycle Arrest | Induces cell cycle arrest.[1] | Induces G2/M or G0/G1 phase arrest.[4][9][12] |
| Clinical Applications | Used as an adjuvant therapy in advanced gastric and non-small cell lung cancer in China.[13][14] | Extensively studied pre-clinically; some clinical trials have supported its positive effects.[4][15] |
| Drug Resistance | Enhances sensitivity to chemotherapy.[13][16] | Can reverse multidrug resistance.[17] |
Quantitative Analysis of Anticancer Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and bufalin in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| RBE | Intrahepatic Cholangiocarcinoma | 0.342 | 48 | [7] |
| HCCC-9810 | Intrahepatic Cholangiocarcinoma | 0.421 | 48 | [7] |
| HCT116 | Colorectal Cancer | 0.7821 | Not Specified | [11] |
| RKO | Colorectal Cancer | 0.3642 | Not Specified | [11] |
| SW480 | Colorectal Cancer | 0.1822 | Not Specified | [11] |
| U937 | Human Lymphoma | ~0.5 - 1 | 12 | [18] |
Table 2: IC50 Values of Bufalin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| U251 | Glioblastoma | 250 | 48 | [19] |
| U87MG | Glioblastoma | 150 | 48 | [19] |
| U87 | Glioblastoma | 50 - 120 | Not Specified | [19] |
| U251 | Glioblastoma | 50 - 120 | Not Specified | [19] |
| LN229 | Glioblastoma | 50 - 120 | Not Specified | [19] |
| A172 | Glioblastoma | 50 - 120 | Not Specified | [19] |
| U118 | Glioblastoma | 50 - 120 | Not Specified | [19] |
| NCI-H292 | Lung Cancer | 60 - 120 | Not Specified | [19] |
Mechanisms of Action: A Deeper Dive
Both this compound and bufalin exert their anticancer effects through a variety of molecular mechanisms, primarily centered on the induction of programmed cell death.
This compound: A Dual Threat of Apoptotic and Non-Apoptotic Cell Death
This compound's anticancer activity is multifaceted. It is known to cause DNA fragmentation, decrease mitochondrial membrane potential, and increase intracellular calcium and reactive oxygen species (ROS) production.[1] This leads to the activation of caspases and the upregulation of the Fas death receptor, ultimately triggering apoptosis.[1][20]
Interestingly, this compound can also induce a non-apoptotic form of cell death in certain cancer cells, mediated by the opening of the mitochondrial permeability transition pore (mPTP) in a cyclophilin D-dependent manner.[1][2] This dual mechanism could be advantageous in overcoming resistance to apoptosis-based therapies.
Bufalin: A Potent Inducer of Apoptosis
Bufalin is a well-established inducer of apoptosis in a wide range of cancer cells.[3][4] Its pro-apoptotic effects are mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][21] Bufalin can increase the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[9][10][22] It also upregulates death receptors like Fas, leading to the activation of caspase-8.[9]
Furthermore, bufalin has been shown to inhibit key survival pathways, such as the PI3K/Akt and STAT3 signaling pathways, further promoting apoptosis.[3][11]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and bufalin in cancer cells.
Caption: this compound's multifaceted anticancer signaling pathways.
Caption: Bufalin's apoptosis-inducing signaling cascade.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the cited research to evaluate the anticancer effects of this compound and bufalin.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its absorbance is proportional to the number of viable cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or bufalin for specified durations (e.g., 24, 48, 72 hours).
-
MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cells are treated with this compound or bufalin for the desired time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol:
-
Treated and untreated cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family proteins, Akt, p-Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The following diagram outlines a general experimental workflow for comparing the anticancer activities of this compound and bufalin.
Caption: A typical workflow for in vitro comparison of anticancer compounds.
Conclusion
Both this compound and bufalin are potent anticancer agents with significant therapeutic potential. While they share the common ability to induce apoptosis, this compound's capacity to also trigger non-apoptotic cell death may offer an advantage in treating apoptosis-resistant cancers. Bufalin, on the other hand, has been more extensively studied for its ability to reverse multidrug resistance. The choice between these two compounds for further pre-clinical and clinical development may depend on the specific cancer type and the molecular characteristics of the tumor, particularly its apoptotic machinery and drug resistance profile. Further head-to-head comparative studies, especially in in vivo models, are warranted to fully elucidate their respective therapeutic indices and clinical applicability.
References
- 1. Facebook [cancer.gov]
- 2. Pre-clinical evaluation of this compound as a potential anti-lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor Activity and Apoptosis-regulation Mechanisms of Bufalin in Various Cancers: New Hope for Cancer Patients [journal.waocp.org]
- 4. A research update on the anticancer effects of bufalin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bufalin for an innovative therapeutic approach against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoproteomics reveals that this compound promotes intrahepatic cholangiocarcinoma cell apoptosis by activating the ATM/CHK2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Anti-tumor effect and its related mechanisms of this compound combined with cisplatin on H22 liver cancer mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bufalin induces apoptosis through activation of both the intrinsic and extrinsic pathways in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bufalin induces mitochondrial pathway-mediated apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound as an effective adjuvant therapy for advanced gastric cancer: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound injection combined with chemotherapy for the treatment of advanced NSCLC in China: A PRISMA-compliant meta-analysis of 29 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A research update on the anticancer effects of bufalin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Mechanism of Bufalin-Induced Apoptosis of K562/A02 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. Frontiers | An overview of the past decade of bufalin in the treatment of refractory and drug-resistant cancers: current status, challenges, and future perspectives [frontiersin.org]
- 20. Apoptotic cell death by the novel natural compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bufalin Induces Apoptosis of Human Osteosarcoma U-2 OS Cells through Endoplasmic Reticulum Stress, Caspase- and Mitochondria-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cinobufotalin and Other Bufadienolides in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufadienolides, a class of cardioactive steroids isolated from sources like the venom of Bufo toads, have garnered significant attention for their potent anticancer activities. Among these, Cinobufotalin and its constituent bufadienolides, such as Cinobufagin, Bufalin, Arenobufagin, and Resibufogenin, have demonstrated promising therapeutic potential across a spectrum of malignancies. These compounds exert their cytotoxic effects through the modulation of critical cellular processes, including the inhibition of Na+/K+-ATPase and the induction of apoptosis and cell cycle arrest. This guide provides a comprehensive comparison of this compound with other prominent bufadienolides, supported by experimental data, to aid researchers in the exploration and development of these compounds as novel cancer therapeutics.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic efficacy of this compound and other bufadienolides has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Bufadienolide | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cinobufagin | A549 | Lung Cancer | 2.3 - 6.7 | [1] |
| NCI-H460 | Lung Cancer | 2.3 - 6.7 | [1] | |
| H1299 | Lung Cancer | 2.3 - 6.7 | [1] | |
| Sk-mes-1 | Lung Cancer | 2.3 - 6.7 | [1] | |
| Calu-3 | Lung Cancer | 2.3 - 6.7 | [1] | |
| HCT116 | Colorectal Cancer | 0.7821 | [2] | |
| RKO | Colorectal Cancer | 0.3642 | [2] | |
| SW480 | Colorectal Cancer | 0.1822 | [2] | |
| Bufalin | A549 | Lung Cancer | >10 | [1] |
| NCI-H460 | Lung Cancer | >10 | [1] | |
| H1299 | Lung Cancer | >10 | [1] | |
| Sk-mes-1 | Lung Cancer | >10 | [1] | |
| Calu-3 | Lung Cancer | >10 | [1] | |
| Arenobufagin | A549 | Lung Cancer | >10 | [1] |
| NCI-H460 | Lung Cancer | >10 | [1] | |
| H1299 | Lung Cancer | >10 | [1] | |
| Sk-mes-1 | Lung Cancer | >10 | [1] | |
| Calu-3 | Lung Cancer | >10 | [1] | |
| Resibufogenin | PC-3 | Prostate Cancer | < 0.5 | [1] |
| DU145 | Prostate Cancer | < 0.5 | [1] | |
| Telocinobufagin | PC-3 | Prostate Cancer | < 0.5 | [1] |
| DU145 | Prostate Cancer | < 0.5 | [1] |
Signaling Pathways
Bufadienolides exert their anticancer effects by modulating several key signaling pathways, primarily inducing apoptosis and inhibiting cell proliferation. The PI3K/Akt pathway is a central node in these mechanisms.
Caption: General signaling pathway of bufadienolides in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxicity of bufadienolides.[3]
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
2. Treatment:
-
Prepare serial dilutions of this compound and other bufadienolides in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
4. Solubilization and Measurement:
-
After the 4-hour incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method for detecting apoptosis induced by bufadienolides.
1. Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or other bufadienolides for the desired time (e.g., 24 or 48 hours).
2. Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS.
3. Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of changes in apoptosis-related protein expression following treatment with bufadienolides.
1. Cell Lysis and Protein Quantification:
-
After treatment with bufadienolides, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound and other bufadienolides represent a promising class of natural compounds with potent anticancer activities. This guide provides a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. While Cinobufagin, a major component of this compound, demonstrates significant cytotoxicity against a range of cancer cells, other bufadienolides such as Bufalin and Arenobufagin also exhibit potent, albeit sometimes different, activity profiles. Their shared ability to induce apoptosis, often through the modulation of the PI3K/Akt signaling pathway, underscores their therapeutic potential. Further research, including head-to-head comparative studies in a wider range of cancer models and in vivo investigations, is warranted to fully elucidate the therapeutic window and clinical applicability of these compelling natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Bufadienolides induce apoptosis and autophagy by inhibiting the AKT signaling pathway in melanoma A‑375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Bufadienolides as the Main Antitumor Components in Cinobufacin Injection for Liver and Gastric Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cinobufotalin vs. Ouabain: A Comparative Guide on Na+/K+-ATPase Inhibition and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent cardiotonic steroids, Cinobufotalin and Ouabain (B1677812), and their effects on the Na+/K+-ATPase pump. By examining their inhibitory actions, impact on intracellular signaling, and resulting cellular outcomes, this document serves as a critical resource for researchers investigating Na+/K+-ATPase as a therapeutic target.
Executive Summary
This compound, a bufadienolide derived from toad venom, and Ouabain, a classic cardenolide glycoside, are both potent inhibitors of the Na+/K+-ATPase. While both compounds target the same enzyme, their downstream cellular effects diverge significantly. Ouabain, at certain concentrations, is known to promote cell proliferation through the activation of specific signaling cascades. In contrast, this compound consistently demonstrates pro-apoptotic and anti-proliferative effects across various cancer cell lines. These differences appear to stem from the differential modulation of downstream signaling pathways, even though both can initiate signaling through a common upstream activator, Src kinase.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the effects of this compound and Ouabain on Na+/K+-ATPase and cellular processes.
Table 1: Comparative Inhibitory Potency on Na+/K+-ATPase
| Compound | Enzyme/Cell Source | IC50 | Kd (Binding Affinity) | Reference(s) |
| This compound | Human Erythrocytes | 1.70 x 10⁻⁷ mol/L (170 nM) | Data not available | [1] |
| Intrahepatic Cholangiocarcinoma (RBE cells) | 0.342 µM (342 nM) | Data not available | [2] | |
| Intrahepatic Cholangiocarcinoma (HCCC-9810 cells) | 0.421 µM (421 nM) | Data not available | [2] | |
| Ouabain | Human Erythrocytes | 9.7 x 10⁻⁹ mol/L (9.7 nM) | Data not available | [1] |
| Rat Brain (α2/α3 isoforms) | 6.7 nM - 58 nM | 1.6 nM - 115 nM | ||
| Rat Brain (mixed isoforms) | 23.0 nM, 460 nM, 320 µM | 17.0 nM, 80 nM | [3] | |
| Canine Kidney (α1 isoform) | 15 nmol/l | Data not available | [3] | |
| Porcine Cerebral Cortex (α3 isoform) | 15 nmol/l | Data not available | [3] |
Note: IC50 and Kd values for Ouabain are highly dependent on the specific α-subunit isoform of the Na+/K+-ATPase and the species from which the enzyme is derived.
Experimental Protocols
Na+/K+-ATPase Activity Inhibition Assay (Colorimetric)
This protocol is a standard method for determining the inhibitory potency (IC50) of compounds on Na+/K+-ATPase activity by measuring the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or commercially available)
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Tris-HCl (pH 7.4)
-
ATP solution (10 mM)
-
Inhibitor solutions: Serial dilutions of this compound and Ouabain in a suitable solvent (e.g., DMSO), with a final solvent concentration below 1% in the assay.
-
Malachite Green reagent for Pi detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each reaction, add:
-
Assay Buffer
-
Na+/K+-ATPase enzyme preparation
-
Inhibitor solution at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to a final concentration of 1-3 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the Malachite Green reagent, which also serves to develop the color.
-
Measure the absorbance at a wavelength of 620-660 nm after a short incubation period for color stabilization.
-
To determine the specific Na+/K+-ATPase activity, subtract the absorbance values of a parallel set of reactions conducted in the presence of a saturating concentration of Ouabain (e.g., 1 mM), which inhibits all Na+/K+-ATPase activity, leaving only the activity of other ATPases.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound and Ouabain on the metabolic activity of cell lines, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF7, HepG2)
-
Complete cell culture medium
-
This compound and Ouabain stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Ouabain and a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
This compound and Ouabain stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the compounds of interest for the desired duration.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in the provided Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Signaling Pathways and Mechanisms of Action
Both this compound and Ouabain can initiate intracellular signaling cascades upon binding to the Na+/K+-ATPase, which acts as a receptor in this context. A key initial event for both is the activation of the non-receptor tyrosine kinase Src.[4][5] However, the downstream consequences of this activation differ significantly.
Ouabain: The binding of Ouabain to the Na+/K+-ATPase-Src complex can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the Ras/Raf/MEK/ERK (MAPK) signaling cascade.[4] This pathway is often associated with cell proliferation and survival.[4]
This compound: While also capable of interacting with Src, this compound's downstream effects are predominantly anti-cancerous. It has been shown to inhibit the MAPK, PI3K-AKT, and JAK-STAT signaling pathways.[6] Furthermore, this compound induces apoptosis through multiple mechanisms, including:
-
Increased Reactive Oxygen Species (ROS) production: This can lead to oxidative stress and trigger apoptosis.[7][8]
-
Activation of the ATM/CHK2/p53 pathway: This pathway is a critical component of the DNA damage response and can initiate apoptosis.[2]
-
Mitochondrial-mediated (intrinsic) pathway: this compound can increase the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[8][9]
-
Death receptor-mediated (extrinsic) pathway: this compound can upregulate the expression of Fas, leading to the activation of caspase-8 and the initiation of the extrinsic apoptotic cascade.[8][10]
Mandatory Visualizations
Caption: General signaling pathways modulated by Ouabain and this compound.
Caption: Workflow for Na+/K+-ATPase inhibition assay.
Caption: Logical comparison of this compound and Ouabain.
References
- 1. Actions of bufalin and this compound, two bufadienolides respectively more active and less active than ouabain, on ouabain binding and 86Rb uptake by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoproteomics reveals that this compound promotes intrahepatic cholangiocarcinoma cell apoptosis by activating the ATM/CHK2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Digitalis Sensitivities of Na+/K+-ATPases from Human and Pig Kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ouabain impairs cancer metabolism and activates AMPK-Src signaling pathway in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca2+ signaling in arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Apoptotic cell death by the novel natural compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to Cinobufotalin in Advanced Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cinobufotalin, a traditional Chinese medicine injection, with standard therapeutic alternatives for the treatment of advanced Non-Small Cell Lung Cancer (NSCLC). The information is based on available clinical trial data and preclinical research, with a focus on quantitative performance metrics, experimental methodologies, and underlying signaling pathways.
Overview of Therapeutic Strategies
Advanced NSCLC treatment has evolved from traditional chemotherapy to include targeted therapies and immunotherapies, significantly improving patient outcomes. This compound, when used as an adjuvant to chemotherapy, has demonstrated notable efficacy in clinical trials conducted in China.[1][2] This guide compares the clinical performance of this compound in combination with chemotherapy against established first-line and subsequent-line treatments for advanced NSCLC.
Alternatives to this compound + Chemotherapy:
-
Platinum-Based Chemotherapy: A long-standing first-line treatment for advanced NSCLC in patients without specific targetable mutations.[3][4] Common regimens include cisplatin (B142131) or carboplatin (B1684641) combined with another agent like pemetrexed, gemcitabine, or paclitaxel.[3][4][5][6]
-
EGFR Tyrosine Kinase Inhibitors (TKIs): First-line treatment for patients with activating EGFR mutations.[7][8] This class includes gefitinib (B1684475), erlotinib (B232), afatinib, and osimertinib.[8][9]
-
ALK Inhibitors: Standard of care for patients with ALK rearrangements.[10][11] Examples include crizotinib, alectinib, ceritinib, brigatinib, and lorlatinib.[12]
-
PD-1/PD-L1 Inhibitors (Immune Checkpoint Inhibitors): Used as first-line monotherapy in patients with high PD-L1 expression or in combination with chemotherapy.[13][14] Nivolumab, pembrolizumab, and atezolizumab are key agents in this class.[13]
-
VEGF Inhibitors: Anti-angiogenic agents like bevacizumab are used in combination with chemotherapy for non-squamous NSCLC.[15][16]
Comparative Efficacy and Safety: A Data-Driven Analysis
The following tables summarize the quantitative data from clinical trials, offering a direct comparison of the efficacy and safety profiles of this compound in combination with chemotherapy versus alternative treatments.
Table 1: Efficacy of this compound + Chemotherapy vs. Chemotherapy Alone in Advanced NSCLC
| Efficacy Endpoint | This compound + Chemotherapy | Chemotherapy Alone | Odds Ratio (OR) / Hazard Ratio (HR) (95% CI) | P-value |
| Overall Response Rate (ORR) | Varies by study | Varies by study | 1.84 (1.54 - 2.18) | < 0.00001 |
| Disease Control Rate (DCR) | Varies by study | Varies by study | 2.09 (1.68 - 2.60) | < 0.00001 |
| 1-Year Overall Survival (OS) | Varies by study | Varies by study | 1.94 (1.42 - 2.65) | < 0.0001 |
| 2-Year Overall Survival (OS) | Varies by study | Varies by study | 2.31 (1.55 - 3.45) | < 0.0001 |
| 3-Year Overall Survival (OS) | Varies by study | Varies by study | 4.69 (1.78 - 12.39) | = 0.002 |
| Quality of Life (QoL) Improvement | Varies by study | Varies by study | 2.64 (1.98 - 3.52) | < 0.00001 |
Data sourced from a meta-analysis of 29 randomized controlled trials involving 2300 patients.[1][2]
Table 2: Efficacy of Standard First-Line Targeted Therapies in Advanced NSCLC
| Treatment | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Overall Response Rate (ORR) |
| Osimertinib | EGFR-mutated | 18.9 months | 38.6 months | Not Reported |
| Gefitinib or Erlotinib | EGFR-mutated | 10.2 months | 31.8 months | Not Reported |
| Gefitinib + Chemotherapy | EGFR-mutated | 20.9 months | 50.9 months | 84% |
| Gefitinib Alone | EGFR-mutated | 11.9 months | 38.8 months | 67% |
| Osimertinib + Chemotherapy | EGFR-mutated | 25.5 months | 47.5 months | Not Reported |
| Alectinib | ALK-positive | 34.8 months | Not Reached | 82.9% |
| Crizotinib | ALK-positive | 10.9 months | Not Reached | 74.5% |
Data sourced from various clinical trials including FLAURA, NEJ009, and ALEX.[17][18][19][20][21]
Table 3: Common Adverse Events (Grade 3 or Higher)
| Treatment | Common Adverse Events (Grade ≥3) |
| This compound + Chemotherapy | Significantly lower incidence of chemotherapy-induced adverse events (e.g., nausea, vomiting, leukopenia, thrombocytopenia) compared to chemotherapy alone. Phlebitis was noted as a potential adverse event. |
| Platinum-Based Chemotherapy | Neutropenia, anemia, thrombocytopenia, nausea, vomiting, fatigue. |
| Osimertinib | Rash, diarrhea, paronychia, dry skin. Cardiac issues (QT prolongation) have been observed. |
| Gefitinib + Chemotherapy | Hematologic toxicities are more frequent than with gefitinib alone. |
| Alectinib | Hepatotoxicity (increased bilirubin), anemia, myalgia. |
| PD-1/PD-L1 Inhibitors | Immune-related adverse events (irAEs) such as pneumonitis, colitis, hepatitis, endocrinopathies. |
Data compiled from multiple sources.[1][13][17][22]
Experimental Protocols
This compound + Chemotherapy Clinical Trial Protocol (Generalised)
The following represents a generalized protocol based on the methodologies reported in a meta-analysis of 29 randomized controlled trials.[1]
-
Study Design: Randomized controlled trials (RCTs).
-
Patient Population: Patients with advanced (Stage IIIB/IV) NSCLC, confirmed histologically or cytologically.
-
Intervention Group: this compound injection administered intravenously, typically in conjunction with a platinum-based doublet chemotherapy regimen (e.g., cisplatin/vinorelbine, carboplatin/paclitaxel). The dosage and administration schedule of this compound varied across trials.
-
Control Group: The same platinum-based doublet chemotherapy regimen as the intervention group, administered without this compound.
-
Primary Endpoints: Overall Response Rate (ORR), Overall Survival (OS).
-
Secondary Endpoints: Disease Control Rate (DCR), Quality of Life (QoL) assessed using the Karnofsky Performance Score (KPS), and incidence of adverse events.
-
Response Evaluation: Tumor response was typically assessed using the Response Evaluation Criteria in Solid Tumors (RECIST).
-
Statistical Analysis: Odds Ratios (OR) for dichotomous data (ORR, DCR, OS rates, adverse events) and weighted mean differences for continuous data were calculated. A fixed-effects or random-effects model was used for meta-analysis depending on heterogeneity.
FLAURA Trial Protocol (Osimertinib vs. Standard EGFR-TKIs)
-
Study Design: Phase 3, randomized, double-blind, multicenter trial.
-
Patient Population: Patients with previously untreated, EGFR-mutated (exon 19 deletion or L858R), advanced NSCLC.
-
Intervention Group: Osimertinib (80 mg once daily).
-
Control Group: Standard EGFR-TKI (gefitinib 250 mg once daily or erlotinib 150 mg once daily).
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, Disease Control Rate (DCR), safety.
-
Response Evaluation: Assessed by investigators according to RECIST version 1.1.
Signaling Pathways and Mechanisms of Action
This compound
This compound and its active component, cinobufagin, exert anti-tumor effects through multiple signaling pathways.[18] Preclinical studies suggest that it can:
-
Inhibit STAT3 Signaling: Cinobufagin has been shown to block the STAT3 signaling pathway, which is crucial for cancer cell survival, proliferation, and invasion.[17]
-
Modulate PI3K/Akt Pathway: This pathway, central to cell growth and survival, is another target of this compound.[18]
-
Downregulate VEGF: By inhibiting Vascular Endothelial Growth Factor, this compound may suppress tumor angiogenesis.[18]
-
Induce Apoptosis: Cinobufagin promotes apoptosis in NSCLC cells by increasing the expression of Bax and decreasing Bcl-2.[10]
-
Impact Cell Cycle: It has been shown to be involved in cell cycle regulation.[18]
Alternative Therapies
-
EGFR Inhibitors: These small molecules competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling through pathways like PI3K/Akt and MAPK, thereby blocking cell proliferation and promoting apoptosis.[19][23][24]
-
ALK Inhibitors: These drugs target the ALK fusion protein, an abnormal tyrosine kinase that drives tumor growth. By inhibiting ALK, they block downstream signaling pathways, including PI3K/AKT and MAPK, leading to cancer cell apoptosis.[25]
-
PD-1/PD-L1 Inhibitors: These are monoclonal antibodies that block the interaction between PD-1 on T-cells and PD-L1 on tumor cells.[14][26] This restores the ability of the immune system to recognize and attack cancer cells.[13][26]
-
VEGF Inhibitors: These agents, such as bevacizumab, are monoclonal antibodies that bind to VEGF, preventing it from interacting with its receptors on endothelial cells.[15][27] This inhibits the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize.[15][16]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for a clinical trial comparing a novel combination therapy to a standard of care in advanced NSCLC.
Conclusion
The available evidence, primarily from a large meta-analysis of clinical trials in China, suggests that this compound injection as an adjuvant to chemotherapy is a safe and effective treatment strategy for advanced NSCLC.[1][2] It has been shown to improve overall survival, response rates, and quality of life, while also mitigating some of the toxicities associated with chemotherapy.
However, it is important to note the context of these findings. The comparison is against chemotherapy alone, which is no longer the standard of care for patients with targetable mutations like EGFR or ALK rearrangements. For these patient populations, targeted therapies offer significantly better progression-free and overall survival outcomes. For patients without targetable mutations, immunotherapy, either alone or in combination with chemotherapy, has become a cornerstone of first-line treatment.
This compound's multi-target mechanism of action is a compelling area for further research. Its ability to modulate key cancer signaling pathways like STAT3 and PI3K/Akt, in addition to its anti-angiogenic and pro-apoptotic effects, suggests potential for synergistic combinations with other targeted agents or immunotherapies.
Future research should focus on well-designed, multicenter, international clinical trials to validate these findings in a broader patient population and to directly compare the efficacy of this compound-based regimens against current global standards of care, including targeted therapies and immunotherapies. Further elucidation of its molecular mechanisms will also be crucial in identifying patient populations most likely to benefit and in designing rational combination strategies for the future of advanced NSCLC treatment.
References
- 1. This compound injection combined with chemotherapy for the treatment of advanced NSCLC in China: A PRISMA-compliant meta-analysis of 29 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound injection combined with chemotherapy for the treatment of advanced NSCLC in China: A PRISMA-compliant meta-analysis of 29 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short‐Term Efficacy of Different First‐Line Chemotherapy Regimens for Advanced Non‐Small Cell Lung Cancer: A Network Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapy for lung cancer | Macmillan Cancer Support [macmillan.org.uk]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news.cancerconnect.com [news.cancerconnect.com]
- 9. youtube.com [youtube.com]
- 10. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 11. Tackling ALK in non-small cell lung cancer: the role of novel inhibitors - Facchinetti - Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PD-1/PD-L1 Inhibitors for Non–Small Cell Lung Cancer: Incorporating Care Step Pathways for Effective Side-Effect Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advanced non-small cell lung cancer: the role of PD-L1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Angiogenesis inhibitors in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Anti-angiogenesis in Non-small-cell Lung Cancer: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 18. onclive.com [onclive.com]
- 19. Comparison of gefitinib plus chemotherapy versus gefitinib alone for advanced non‑small‑cell lung cancer: A meta analysis | Clinics [elsevier.es]
- 20. ascopubs.org [ascopubs.org]
- 21. Gefitinib Alone Versus Gefitinib Plus Chemotherapy for Non-Small-Cell Lung Cancer With Mutated Epidermal Growth Factor Receptor: NEJ009 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. login.medscape.com [login.medscape.com]
- 24. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 26. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]
- 27. onclive.com [onclive.com]
A Comparative Meta-Analysis of Cinobufotalin for Advanced Gastric Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cinobufotalin with other therapeutic alternatives for the treatment of advanced gastric cancer. The information is compiled from a meta-analysis of clinical studies and supported by experimental data, offering an objective overview for research and development professionals.
Efficacy and Safety of this compound in Combination with Chemotherapy
A meta-analysis of 27 randomized controlled trials involving 1,939 patients with advanced gastric cancer demonstrated that the combination of this compound with chemotherapy significantly improves treatment efficacy and patient quality of life compared to chemotherapy alone.[1][2][3][4]
Key Findings:
-
Improved Response Rates: The addition of this compound to chemotherapy resulted in a significantly higher overall response rate (ORR) and disease control rate (DCR).[1][2][3][4] The odds ratio for ORR was 1.88, and for DCR was 2.05, both indicating a strong positive effect of the combination therapy.[1][2]
-
Enhanced Quality of Life: Patients receiving the combination therapy showed notable improvements in their quality of life, as measured by the Karnofsky Performance Score (KPS) and pain relief.[1][2][4]
-
Reduced Chemotherapy-Associated Toxicities: The meta-analysis revealed that this compound can alleviate several adverse events commonly associated with chemotherapy, including nausea, vomiting, diarrhea, leukopenia, and neurotoxicity.[1][2]
Comparative Analysis of Therapeutic Alternatives
To provide a broader context, this section compares the efficacy of this compound in combination with chemotherapy against standard chemotherapy regimens, targeted therapies, and immunotherapies for advanced gastric cancer.
Data Presentation
| Treatment Regimen | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) (months) | Median Progression-Free Survival (PFS) (months) | Key Toxicities (Grade ≥3) |
| This compound + Chemotherapy | Odds Ratio: 1.88 (vs. Chemo alone)[1][2] | Odds Ratio: 2.05 (vs. Chemo alone)[1][2] | - | - | Reduced chemotherapy-related toxicities[1][2] |
| Chemotherapy alone | Baseline for comparison | Baseline for comparison | 11.1 (ToGA trial control arm)[5] | 5.5 (ToGA trial control arm)[6] | Nausea, vomiting, neutropenia, fatigue |
| Trastuzumab + Chemotherapy (HER2+) | 47% (ToGA trial)[6] | - | 13.8 (ToGA trial)[5][6] | 6.7 (ToGA trial)[6] | Neutropenia, cardiac dysfunction[7] |
| Ramucirumab (B1574800) + Paclitaxel (B517696) (Second-line) | 28% (RAINBOW trial)[8] | 80%[9] | 9.6 (RAINBOW trial)[8] | 4.4 (RAINBOW trial)[8] | Hypertension, neutropenia, bleeding/hemorrhage[8] |
| Nivolumab (B1139203) + Chemotherapy (PD-L1 CPS ≥5) | 60% (CheckMate-649)[10] | - | 14.4 (CheckMate-649)[10][11] | 7.7 (CheckMate-649)[11] | Nausea, diarrhea, peripheral neuropathy |
| Pembrolizumab (B1139204) + Chemotherapy (PD-L1 CPS ≥1) | 51.3% (KEYNOTE-859)[12] | - | 12.9 (KEYNOTE-859)[12] | 6.9 (KEYNOTE-859)[12] | Nausea, anemia, neutropenia |
Experimental Protocols
Meta-analysis of this compound
The systematic review and meta-analysis of this compound in advanced gastric cancer included randomized controlled trials comparing chemotherapy plus this compound with chemotherapy alone. The primary outcomes evaluated were therapeutic efficacy (overall response rate, disease control rate), quality of life (Karnofsky Performance Score), and adverse events.[3] The included studies were identified from major databases such as Cochrane Library, PubMed, and Web of Science.[1][2][4] Statistical analysis was performed using odds ratios (OR) for dichotomous outcomes.[3]
Pivotal Trials for Alternative Therapies
-
ToGA trial (Trastuzumab): This was a randomized, open-label, phase III trial that enrolled patients with HER2-positive advanced gastric or gastro-esophageal junction cancer. Patients were randomized to receive either chemotherapy (capecitabine plus cisplatin (B142131) or 5-fluorouracil (B62378) plus cisplatin) alone or in combination with trastuzumab. The primary endpoint was overall survival.[5][6]
-
RAINBOW trial (Ramucirumab): This was a global, randomized, double-blind, phase III trial for patients with advanced gastric or gastro-esophageal junction adenocarcinoma who had progressed after first-line platinum- and fluoropyrimidine-containing chemotherapy. Patients were randomized to receive paclitaxel plus either ramucirumab or placebo. The primary endpoint was overall survival.[8]
-
CheckMate-649 trial (Nivolumab): This was a randomized, multicenter, open-label, phase III trial for patients with previously untreated, unresectable advanced or metastatic gastric cancer, gastroesophageal junction cancer, or esophageal adenocarcinoma. Patients were randomized to receive nivolumab in combination with chemotherapy or chemotherapy alone. Primary endpoints were overall survival and progression-free survival in patients with a PD-L1 combined positive score (CPS) of 5 or more.[11][13]
-
KEYNOTE-859 trial (Pembrolizumab): This was a double-blind, placebo-controlled, randomized phase III trial evaluating the addition of pembrolizumab to fluoropyrimidine- and platinum-containing doublet chemotherapy in patients with advanced HER2-negative gastric or gastroesophageal cancer. The primary endpoint was overall survival.[12]
Signaling Pathways and Mechanisms of Action
This compound
This compound is believed to exert its anti-tumor effects through multiple mechanisms. It has been shown to inhibit the expression of vascular endothelial growth factor (VEGF) and epidermal growth factor receptor (EGFR), thereby suppressing tumor growth and metastasis.[1] Some studies suggest it may also induce non-apoptotic cell death.[1] Further research indicates a potential role in modulating the DCN/EGFR pathway and inhibiting Erk phosphorylation.[14] In other cancer types, it has been associated with the inhibition of MAPK, PI3K-AKT, and JAK-STAT signaling pathways.[15]
Caption: Putative signaling pathways inhibited by this compound in gastric cancer.
Alternative Therapies
-
Trastuzumab: A monoclonal antibody that targets the HER2 receptor, inhibiting its downstream signaling pathways involved in cell growth and proliferation.[7]
-
Ramucirumab: A monoclonal antibody that acts as a VEGF receptor 2 (VEGFR-2) antagonist, thereby inhibiting angiogenesis.[16]
-
Nivolumab and Pembrolizumab: These are immune checkpoint inhibitors that block the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, restoring the anti-tumor immune response.
Caption: Mechanisms of action for targeted and immunotherapies in gastric cancer.
Conclusion
The available evidence suggests that this compound, when used as an adjuvant to chemotherapy, is an effective therapeutic strategy for advanced gastric cancer, improving both treatment response and patient well-being.[1][2] While direct comparative trials with targeted and immunotherapies are lacking, the data presented in this guide offer a valuable resource for researchers to understand the current therapeutic landscape and to inform the design of future studies. The distinct mechanisms of action of these different drug classes also suggest potential for future combination therapies, which warrants further investigation.
References
- 1. This compound as an effective adjuvant therapy for advanced gastric cancer: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as an effective adjuvant therapy for advanced gastric cancer: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Antibody-Mediated Therapy in Gastric Cancer: Past, Present, and Future [mdpi.com]
- 6. Critical appraisal of trastuzumab in treatment of advanced stomach cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stomach Cancer Targeted Therapy | Targeted Drugs for Gastric Cancer | American Cancer Society [cancer.org]
- 8. Ramucirumab adds to efficacy of chemotherapy in advanced gastric cancer | MDedge [mdedge.com]
- 9. Ramucirumab for advanced gastric cancer or gastro-oesophageal junction adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. fda.gov [fda.gov]
- 12. oncoprescribe.com [oncoprescribe.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Exploring the mechanism of cinobufagin on gastric cancer based on proteomics, molecular dynamics, in vitro and in vivo experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunotherapy in Advanced Gastric Cancer: An Overview of the Emerging Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Cinobufotalin Injection in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of Cinobufotalin injection when used as an adjuvant to standard chemotherapy regimens in cancer treatment. Drawing from a robust body of clinical and preclinical research, this document objectively compares the performance of the combination therapy against chemotherapy alone, supported by quantitative data from meta-analyses and detailed experimental protocols.
Enhanced Therapeutic Outcomes with Combination Therapy
This compound, a bufadienolide extracted from the venom of Bufo bufo gargarizans, has demonstrated significant potential in enhancing the efficacy of chemotherapy and mitigating its associated toxicities.[1][2] Clinical evidence, primarily from studies on non-small cell lung cancer (NSCLC) and gastric cancer, indicates that the addition of this compound injection to chemotherapy regimens leads to improved survival rates, better tumor response, and enhanced quality of life for patients.[1][2][3][4]
Quantitative Efficacy Analysis
The following tables summarize the quantitative outcomes from meta-analyses of randomized controlled trials, comparing this compound plus chemotherapy to chemotherapy alone.
Table 1: Efficacy in Advanced Non-Small Cell Lung Cancer (NSCLC)
| Outcome Metric | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Citation |
| 1-Year Overall Survival | 1.94 | 1.42–2.65 | < .0001 | [1][3] |
| 2-Year Overall Survival | 2.31 | 1.55–3.45 | < .0001 | [1][3] |
| 3-Year Overall Survival | 4.69 | 1.78–12.39 | .002 | [1][3] |
| Overall Response Rate (ORR) | 1.84 | 1.54–2.18 | < .00001 | [1][3] |
| Disease Control Rate (DCR) | 2.09 | 1.68–2.60 | < .00001 | [1][3] |
| Quality of Life Improvement | 2.64 | 1.98–3.52 | < .00001 | [1][3] |
Table 2: Efficacy in Advanced Gastric Cancer
| Outcome Metric | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Citation |
| Overall Response Rate (ORR) | 1.88 | 1.54–2.31 | < .00001 | [2] |
| Disease Control Rate (DCR) | 2.05 | 1.63–2.58 | < .00001 | [2] |
| Quality of Life Improvement | 2.39 | 1.81–3.15 | < .00001 | [2] |
| Pain Relief Rate | 7.00 | 2.25–11.75 | .004 | [2] |
Reduction of Chemotherapy-Induced Adverse Events
A significant advantage of incorporating this compound is the reduction of common chemotherapy-related side effects. Meta-analyses have shown a statistically significant decrease in the incidence of leukopenia, thrombocytopenia, nausea and vomiting, and hepatotoxicity in patients receiving the combination therapy compared to those on chemotherapy alone.[1][2][3][5]
Table 3: Reduction of Adverse Events in NSCLC Patients
| Adverse Event | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Citation |
| Leukopenia | 0.33 | 0.20–0.54 | < .0001 | [1] |
| Thrombocytopenia | 0.33 | 0.20–0.57 | < .0001 | [1] |
| Nausea and Vomiting | 0.23 | 0.11–0.49 | .0001 | [1] |
| Hepatotoxicity | 0.41 | 0.27–0.62 | < .0001 | [1] |
Mechanistic Insights: Signaling Pathways and Molecular Action
Preclinical studies have elucidated several signaling pathways through which this compound exerts its anti-tumor effects and synergizes with chemotherapy. These mechanisms include the induction of apoptosis, inhibition of cell proliferation, and modulation of the tumor microenvironment.[6][7][8]
This compound has been shown to inhibit several critical signaling pathways involved in tumor growth and survival, including the PI3K-AKT, MAPK, and JAK-STAT pathways.[6] Furthermore, it can induce apoptosis by activating the ATM/CHK2/p53 signaling pathway, leading to the upregulation of death receptors like Fas, DR4, and DR5.[8] The compound also promotes the production of reactive oxygen species (ROS) and interferes with the DNA structure of tumor cells, contributing to its cytotoxic effects.[1]
Experimental Protocols
The following section details a generalized experimental protocol for a clinical trial evaluating the efficacy of this compound injection in combination with chemotherapy, based on methodologies reported in the literature.[1][2][3]
Representative Clinical Trial Workflow
1. Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.
2. Patient Population: Patients with histologically confirmed advanced non-small cell lung cancer or gastric cancer, with measurable disease according to RECIST criteria, and adequate organ function.
3. Randomization and Blinding: Patients are randomized in a 1:1 ratio to receive either this compound injection plus a standard chemotherapy regimen or a placebo plus the same chemotherapy regimen. Both patients and investigators are blinded to the treatment allocation.
4. Treatment Regimen:
- Experimental Arm: this compound injection (e.g., 40ml intravenously daily for 14 days) combined with a standard chemotherapy regimen (e.g., Gemcitabine plus Cisplatin for NSCLC, or FOLFOX for gastric cancer).
- Control Arm: Placebo (e.g., 0.9% sodium chloride injection) administered with the same chemotherapy regimen and schedule as the experimental arm.
- Treatment Cycles: Repeated every 21 or 28 days until disease progression, unacceptable toxicity, or patient withdrawal.
5. Efficacy Assessment:
- Primary Endpoint: Overall Response Rate (ORR), defined as the sum of complete responses (CR) and partial responses (PR).
- Secondary Endpoints: Disease Control Rate (DCR = CR + PR + Stable Disease), Overall Survival (OS), Progression-Free Survival (PFS), and Quality of Life (QoL) assessed using standardized questionnaires (e.g., EORTC QLQ-C30).
- Tumor Response: Evaluated every two treatment cycles using imaging techniques (CT or MRI) according to RECIST 1.1 criteria.
6. Safety Assessment: Adverse events are monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
7. Statistical Analysis: The intention-to-treat (ITT) population is used for all efficacy analyses. The chi-square test or Fisher's exact test is used to compare rates (ORR, DCR), and the Kaplan-Meier method with the log-rank test is used to analyze time-to-event data (OS, PFS).
Conclusion
The available evidence strongly suggests that the combination of this compound injection with conventional chemotherapy offers a superior therapeutic option for patients with advanced cancers, such as NSCLC and gastric cancer, compared to chemotherapy alone. The dual benefit of enhanced anti-tumor efficacy and reduced chemotherapy-related toxicity positions this combination therapy as a promising strategy in oncology. Further large-scale, multi-center international trials are warranted to solidify these findings and explore its application in a broader range of malignancies.
References
- 1. This compound injection combined with chemotherapy for the treatment of advanced NSCLC in China: A PRISMA-compliant meta-analysis of 29 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as an effective adjuvant therapy for advanced gastric cancer: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound injection combined with chemotherapy for the treatment of advanced NSCLC in China: A PRISMA-compliant meta-analysis of 29 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effectiveness and Safety of this compound Injection as an Adjunctive Treatment for Lung Cancer: A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinobufacini Injection Improves the Efficacy of Chemotherapy on Advanced Stage Gastric Cancer: A Systemic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Phosphoproteomics reveals that this compound promotes intrahepatic cholangiocarcinoma cell apoptosis by activating the ATM/CHK2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cinobufotalin and Cisplatin in Lung Adenocarcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of Cinobufotalin, a traditional Chinese medicine derivative, and Cisplatin (B142131), a conventional chemotherapeutic agent, in the context of lung adenocarcinoma. The following sections present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular mechanisms.
Quantitative Data Summary
The efficacy of this compound and Cisplatin has been evaluated in numerous preclinical studies. The following tables summarize key quantitative findings from in vitro and in vivo experiments on lung adenocarcinoma models.
| Drug | Cell Line | IC50 Value | Citation |
| This compound (CB) | A549 | 721 nM | [1] |
| SPC-A1 | 553 nM | [1] | |
| Cinobufagin (CB) | A549 | ~1.23 µM | [2] |
| A549 | 2.3 - 6.7 µM | [3] | |
| Cisplatin (DDP) | A549 | 24 µM | [1] |
| SPC-A1 | 17 µM | [1] | |
| A549 | 9 ± 1.6 µM | [4] | |
| A549/DDP (resistant) | 30.49 ± 0.85 µM | [2] | |
| A549 | 16.48 µmol/L | [5] | |
| A549/CDDP (resistant) | 33.85 µmol/L | [5] |
Table 1: Comparative IC50 Values of this compound and Cisplatin in Lung Adenocarcinoma Cell Lines.
| Drug | Cell Line | Treatment | Apoptosis Rate (%) | Citation |
| This compound | A549 | 0.5 mg/mL | 9.34 ± 0.37 | [6] |
| Cisplatin | A549 | 10 µM | Increased vs. control | [7] |
| A549 | 20 µM | Increased vs. control | [7] | |
| A549 | 40 µM | Increased vs. control | [7] | |
| A549 | 1/2 IC50 | 5.19 | [5] | |
| A549/CDDP (resistant) | 1/2 IC50 | 7.73 | [5] |
Table 2: Apoptosis Induction by this compound and Cisplatin in Lung Adenocarcinoma Cells.
| Drug | Xenograft Model | Treatment Dose | Tumor Growth Inhibition | Citation |
| Cinobufagin | A549 Xenograft | 5 mg/kg/day | Significant inhibition | [8] |
| A549 Xenograft | 10 mg/kg/day | Dramatic inhibition | [8] | |
| Cisplatin | A549 Xenograft | 1 mg Pt/kg | 54% TGI | [9] |
| H526 SCLC Xenograft | 3.0 mg/kg | Significant inhibition | [10] |
Table 3: In Vivo Tumor Growth Inhibition by this compound and Cisplatin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate lung adenocarcinoma cells (e.g., A549, SPC-A1) in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or Cisplatin and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plates at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptotic and necrotic cells.
-
Cell Treatment and Collection: Treat lung adenocarcinoma cells with the desired concentrations of this compound or Cisplatin. After the incubation period, collect both adherent and floating cells.
-
Cell Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Signaling Pathways and Mechanisms of Action
Both this compound and Cisplatin exert their anti-tumor effects through the modulation of critical signaling pathways, often culminating in apoptosis. The PI3K/Akt pathway has been identified as a key regulator in the cellular response to both agents.
This compound's Mechanism of Action
This compound has been shown to induce apoptosis and overcome Cisplatin resistance in lung adenocarcinoma by inhibiting the PI3K/Akt signaling pathway.[1][4] This inhibition leads to downstream effects that promote programmed cell death.
Caption: this compound inhibits the PI3K/Akt pathway, leading to increased ENKUR expression and subsequent apoptosis.
Cisplatin's Mechanism of Action and Resistance
Cisplatin primarily functions by inducing DNA damage, which triggers apoptosis in cancer cells.[6][11] However, resistance to Cisplatin can develop, and this is often associated with the hyperactivation of survival pathways like PI3K/Akt.[12][13]
Caption: Cisplatin induces DNA damage leading to apoptosis, while the PI3K/Akt pathway can promote resistance by enhancing cell survival.
Experimental Workflow for Drug Efficacy Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of anti-cancer drugs like this compound and Cisplatin.
Caption: A standard workflow for evaluating the anti-tumor efficacy of compounds in vitro and in vivo.
References
- 1. The small molecule chemical compound this compound attenuates resistance to DDP by inducing ENKUR expression to suppress MYH9-mediated c-Myc deubiquitination in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinobufagin Enhances the Sensitivity of Cisplatin‐Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinobufagin, a bufadienolide, activates ROS-mediated pathways to trigger human lung cancer cell apoptosis in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Treatment of this compound and Gefitinib Exhibits Potent Efficacy against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 11. Analysis of apoptosis by flow cytometry [bio-protocol.org]
- 12. Effectiveness and mechanism of cisplatin combined with PDT on human lung adenocarcinoma A549 cells transplanted tumor in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vivo Showdown: Cinobufotalin's Anti-Tumor Efficacy Compared to Standard Chemotherapeutics
For researchers and drug development professionals, the quest for effective and safer cancer therapies is relentless. Cinobufotalin, a bufadienolide derived from traditional Chinese medicine, has demonstrated significant anti-tumor potential. This guide provides an objective in vivo comparison of this compound's performance against established chemotherapeutic agents—Cisplatin (B142131), Paclitaxel (B517696), and Doxorubicin—supported by experimental data from preclinical studies.
Executive Summary
Preclinical in vivo studies validate the anti-tumor effects of this compound across various cancer models, including liver, lung, and osteosarcoma. Direct comparative studies with Cisplatin reveal that this compound not only exhibits significant tumor inhibition as a monotherapy but also enhances the efficacy of Cisplatin when used in combination. While direct head-to-head in vivo comparisons with Paclitaxel and Doxorubicin are limited, analysis of their performance in similar cancer xenograft models suggests that this compound holds promise as a potent anti-cancer agent. Its mechanism of action, which involves the induction of apoptosis and cell cycle arrest through multiple signaling pathways, provides a strong rationale for its further investigation as a standalone or adjuvant cancer therapy.
Comparative In Vivo Anti-Tumor Efficacy
The following tables summarize the quantitative data from in vivo studies, offering a comparative overview of the anti-tumor efficacy of this compound and its alternatives.
Table 1: Direct Comparison of this compound and Cisplatin in H22 Liver Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Mass (g) | Tumor Inhibition Rate (%) | Thymus Index | Reference |
| Model Control | - | - | - | - | [1][2] |
| This compound (Low Dose) | 1 mg/kg | Lower than control | - | - | [1][2] |
| This compound (High Dose) | 5 mg/kg | Significantly lower than control | Higher than low dose | Higher than control | [1][2] |
| Cisplatin | 5 mg/kg | Significantly lower than control | Higher than low dose this compound | Lower than control | [1][2] |
| Cisplatin + this compound | 5 mg/kg + 5 mg/kg | Lowest among all groups | Highest among all groups | Higher than Cisplatin alone | [1][2] |
Note: This table is synthesized from a study directly comparing this compound and Cisplatin in a murine H22 hepatocellular carcinoma model.[1][2]
Table 2: Comparative Efficacy of this compound, Paclitaxel, and Doxorubicin in Lung and Breast Cancer Xenograft Models (Data from Separate Studies)
| Drug | Cancer Model | Animal Model | Dosage | Key Efficacy Findings | Reference |
| Cinobufagin (B1669057) | Non-Small Cell Lung Cancer (H460) | Nude Mice | 1.0 mg/kg | Significant tumor growth inhibition compared to vehicle. | [3] |
| Paclitaxel | Non-Small Cell Lung Cancer (A549, NCI-H23, NCI-H460) | Nude Mice | 12 & 24 mg/kg/day for 5 days | Statistically significant tumor growth inhibition. More effective than Cisplatin at a comparable toxicity level. | [4] |
| Doxorubicin | Triple-Negative Breast Cancer (MDA-MB-231) | Orthotopic NSG Mice | Maximum Tolerated Dose | Failed to inhibit tumor growth. | [5][6] |
| Pivarubicin (Doxorubicin analog) | Triple-Negative Breast Cancer (MDA-MB-231) | Orthotopic NSG Mice | Maximum Tolerated Dose | Significant inhibition of tumor growth and tumor regression. | [5][6] |
Note: This table compiles data from different studies to provide a broader comparative context. Direct comparison in the same study was not available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited.
This compound and Cisplatin in H22 Liver Cancer Model[1][2]
-
Animal Model: 50 Kunming mice.
-
Tumor Induction: Subcutaneous inoculation of H22 intraperitoneal passage cells under the armpit.
-
Treatment Groups:
-
Model group (0.01% ethanol (B145695) solution)
-
This compound low dose group (1 mg/kg)
-
This compound high dose group (5 mg/kg)
-
Cisplatin group (5 mg/kg)
-
Cisplatin + this compound group (5 mg/kg each)
-
-
Administration: Daily for 10 days.
-
Efficacy Evaluation: Tumor mass, tumor inhibition rate, and thymus index were measured. Histopathological changes and apoptotic rates were also assessed.
Cinobufagin in Non-Small Cell Lung Cancer Xenograft Model[3]
-
Animal Model: Nude mice.
-
Tumor Induction: Subcutaneous injection of H460 cells.
-
Treatment Groups:
-
Vehicle group
-
Positive control group
-
Cinobufagin (0.5 or 1.0 mg/kg)
-
-
Administration: Intraperitoneal injection every other day for 7 doses.
-
Efficacy Evaluation: Tumor volumes were measured throughout the treatment period. Resected tumor weights were also compared.
Paclitaxel in Human Lung Cancer Xenografts[4]
-
Animal Model: Nude mice.
-
Tumor Induction: Subcutaneous growth of A549, NCI-H23, NCI-H460, and DMS-273 cell lines.
-
Treatment Groups:
-
Saline control
-
Paclitaxel (12 and 24 mg/kg/day)
-
Cisplatin (3 mg/kg/day)
-
-
Administration: Intravenous daily injections for 5 consecutive days.
-
Efficacy Evaluation: Tumor growth inhibition was compared to the saline control. Body weight loss was monitored for toxicity.
Doxorubicin in Triple-Negative Breast Cancer Orthotopic Model[5][6]
-
Animal Model: Orthotopic NSG mice.
-
Tumor Induction: Implantation of MDA-MB-231 human TNBC cells.
-
Treatment Groups:
-
Vehicle-treated
-
Doxorubicin (Maximum Tolerated Dose)
-
Pivarubicin (Maximum Tolerated Dose)
-
-
Administration: Multiple rounds for Doxorubicin; single MTD for Pivarubicin.
-
Efficacy Evaluation: Tumor growth was monitored by digital caliper measurements, and endpoint tumor weight and volume were determined.
Mechanism of Action and Signaling Pathways
The anti-tumor effects of this compound and its alternatives are mediated by their influence on critical cellular signaling pathways that regulate cell proliferation, survival, and death.
This compound's Signaling Network
This compound and its active components, such as Cinobufagin, exert their anti-cancer effects by modulating multiple signaling pathways. In liver cancer, it has been shown to regulate the PI3K/Akt/Fas/FasL signaling pathway to induce apoptosis.[1][2] In osteosarcoma, Cinobufagin, in combination with Cisplatin, suppresses the Notch signaling pathway.[7][8][9] Furthermore, in non-small-cell lung cancer, Cinobufagin has been found to inhibit the PI3K/AKT and MAPK/ERK pathways to enhance sensitivity to Cisplatin.[10]
Paclitaxel's Mechanism of Action
Paclitaxel's primary anti-tumor activity stems from its ability to stabilize microtubules, leading to mitotic arrest and subsequent apoptosis.
Doxorubicin's Cytotoxic Mechanism
Doxorubicin exerts its anti-cancer effects through multiple mechanisms, including DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS).
Experimental Workflow for In Vivo Xenograft Studies
The following diagram illustrates a generalized workflow for conducting in vivo anti-tumor efficacy studies using xenograft models.
Conclusion
The in vivo data presented provides compelling evidence for the anti-tumor efficacy of this compound. Its ability to inhibit tumor growth, both as a monotherapy and in combination with standard chemotherapeutics like Cisplatin, underscores its potential as a valuable addition to the oncology drug pipeline. While further direct comparative studies with other agents like Paclitaxel and Doxorubicin are warranted, the existing preclinical data, coupled with its multi-targeted mechanism of action, positions this compound as a promising candidate for future clinical investigation. Researchers and drug development professionals should consider the potential of this compound in designing novel and more effective cancer treatment strategies.
References
- 1. [Anti-tumor effect and its related mechanisms of this compound combined with cisplatin on H22 liver cancer mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cinobufagin exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pivarubicin Is More Effective Than Doxorubicin Against Triple-Negative Breast Cancer In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synergistic antitumor effect of cinobufagin and cisplatin in human osteosarcoma cell line in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synergistic antitumor effect of cinobufagin and cisplatin in human osteosarcoma cell line in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Cinobufagin Enhances the Sensitivity of Cisplatin‐Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cinobufotalin and Sorafenib in Liver Cancer: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct head-to-head comparative studies of Cinobufotalin and sorafenib (B1663141) in liver cancer under identical experimental conditions are limited in publicly available literature. This guide provides a comparative analysis based on data from separate in vitro and in vivo studies. The findings should be interpreted with consideration of the different experimental contexts.
Introduction
The treatment landscape for advanced hepatocellular carcinoma (HCC), the most common form of liver cancer, has been evolving. Sorafenib, a multi-kinase inhibitor, has been a standard of care, while traditional medicines like this compound, a bufadienolide derived from toad venom, are being investigated for their anti-cancer properties. This guide offers a head-to-head comparison of their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy based on available experimental data.
Mechanisms of Action: A Tale of Two Strategies
This compound and sorafenib combat liver cancer through distinct molecular mechanisms. Sorafenib casts a wide net by inhibiting multiple kinases, while this compound appears to exert its effects through more targeted disruption of the cell cycle.
This compound: The primary anti-cancer mechanism of this compound in liver cancer involves the induction of cell cycle arrest, particularly at the G2/M phase. It has been shown to downregulate key proteins involved in cell cycle progression, including CDK1, CDK4, CCNB1, CHEK1, and CCNE1.[1][2] This disruption of the cell cycle machinery ultimately leads to the inhibition of cancer cell proliferation and can trigger apoptosis. Some studies also suggest that this compound can induce pyroptosis, a form of inflammatory cell death, by targeting the NOX4/NLRP3/GSDMD pathway.
Sorafenib: As a multi-kinase inhibitor, sorafenib targets several signaling pathways crucial for tumor growth and angiogenesis.[3] It notably inhibits the Raf/MEK/ERK signaling cascade, which is frequently hyperactivated in HCC and plays a central role in cell proliferation and survival.[3] Additionally, sorafenib targets vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), key drivers of angiogenesis, thereby cutting off the tumor's blood supply.[4]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and sorafenib based on data from various studies.
Table 1: In Vitro Cytotoxicity of this compound and Sorafenib in Liver Cancer Cell Lines
| Drug | Cell Line | IC50 Value (µM) | Treatment Duration | Reference |
| This compound | HepG2 | 0.37 ± 0.01 | 48h | [5] |
| Huh-7 | 0.56 ± 0.03 | 48h | [5] | |
| Hep3b | 0.48 ± 0.04 | 48h | [5] | |
| LM3 | 0.64 ± 0.02 | 48h | [5] | |
| Sorafenib | HepG2 | ~6 | 48h | [6] |
| Huh-7 | ~6 | 48h | [6] | |
| Hep3B | 2-3 times lower than low-FGL1 expressing cells | Not specified | [7] | |
| SK-HEP-1 | 4.62 | 24h | [1] | |
| Huh7 | 5.35 | 24h | [1] |
Table 2: In Vivo Efficacy of this compound and Sorafenib in Liver Cancer Xenograft Models
| Drug | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| This compound | H22 liver cancer mice | 5 mg/kg | Significant tumor mass reduction | [8] |
| Sorafenib | Immunocompetent orthotopic rat HCC model | Not specified | Significant reduction in tumor growth and metastasis | [3] |
| HepG2 xenograft in nude mice | Not specified | Significant tumor growth inhibition |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental processes, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: this compound's mechanism of action in liver cancer.
Caption: Sorafenib's multi-target mechanism in liver cancer.
Experimental Workflow
Caption: General experimental workflow for drug evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Liver cancer cells (e.g., HepG2, Huh-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or sorafenib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the drugs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound or sorafenib at the desired concentrations for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: After drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., CDK1, p-ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human liver cancer cells (e.g., HepG2, Huh-7) are subcutaneously injected into the flank of immunodeficient nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: The mice are randomly assigned to treatment groups and receive this compound (e.g., via intraperitoneal injection) or sorafenib (e.g., via oral gavage) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blot).
Conclusion
Based on the available, albeit separate, preclinical data, both this compound and sorafenib demonstrate significant anti-tumor activity in liver cancer models. Sorafenib's broad-spectrum kinase inhibition provides a dual attack on proliferation and angiogenesis. In contrast, this compound's targeted disruption of the cell cycle presents a different, yet also effective, strategy. The in vitro data suggests that this compound may have a lower IC50 than sorafenib in some cell lines, indicating potentially higher potency at the cellular level. However, without direct comparative in vivo studies, it is challenging to definitively conclude which compound has superior overall efficacy. Further research, including head-to-head preclinical studies and eventually clinical trials, is necessary to fully elucidate the comparative therapeutic potential of this compound and sorafenib in the treatment of hepatocellular carcinoma.
References
- 1. Combination treatment with sorafenib and wh-4 additively suppresses the proliferation of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative dosing and efficacy of sorafenib in hepatocellular cancer patients with varying liver dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of efficacy and safety of adjuvant therapies versus sorafenib in hepatocellular carcinoma: a systematic review and network meta-analysis [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Linifanib versus Sorafenib in patients with advanced hepatocellular carcinoma: results of a randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Cinobufotalin as an Adjuvant in Oncology: A Comparative Guide for Researchers
An objective analysis of the clinical efficacy and mechanistic underpinnings of cinobufotalin as an adjuvant therapy in cancer treatment, with a focus on non-small cell lung cancer and gastric cancer. This guide synthesizes data from numerous clinical studies to compare its performance against standard chemotherapy and explores its molecular signaling pathways.
This compound, a cardiotonic steroid derived from the skin secretions of the Bufo toad, has garnered significant interest as a potential adjuvant therapy in oncology. Predominantly studied in combination with conventional chemotherapy, clinical evidence suggests that this compound may enhance therapeutic efficacy and improve the quality of life for cancer patients. This guide provides a comprehensive comparison of this compound-based adjuvant therapy with standard chemotherapy alone, supported by quantitative data from clinical trials and detailed experimental protocols.
Comparative Efficacy in Clinical Settings
Meta-analyses of randomized controlled trials have demonstrated that the addition of this compound to standard chemotherapy regimens significantly improves clinical outcomes in patients with advanced non-small cell lung cancer (NSCLC) and gastric cancer (GC).
Non-Small Cell Lung Cancer (NSCLC)
A meta-analysis encompassing 29 randomized controlled trials with a total of 2,300 advanced NSCLC patients revealed that this compound injection combined with chemotherapy, when compared to chemotherapy alone, significantly improved the 1-, 2-, and 3-year overall survival rates.[1][2] The combination therapy also led to a better overall response rate (ORR) and disease control rate (DCR).[1][2] Furthermore, patients receiving this compound experienced an enhanced quality of life.[1][2]
| Outcome Measure | This compound + Chemotherapy vs. Chemotherapy Alone (Odds Ratio, 95% CI) | Reference |
| Overall Survival (1-Year) | 1.94 (1.42–2.65) | [1][2] |
| Overall Survival (2-Year) | 2.31 (1.55–3.45) | [1][2] |
| Overall Survival (3-Year) | 4.69 (1.78–12.39) | [1][2] |
| Overall Response Rate (ORR) | 1.84 (1.54–2.18) | [1][2] |
| Disease Control Rate (DCR) | 2.09 (1.68–2.60) | [1][2] |
Gastric Cancer (GC)
Similarly, in the context of advanced gastric cancer, a meta-analysis of 27 trials involving 1,939 patients showed that the combination of this compound with chemotherapy resulted in a significantly higher overall response rate and disease control rate compared to chemotherapy alone.[3][4] Patients in the combination therapy group also reported a better quality of life.[3][4]
| Outcome Measure | This compound + Chemotherapy vs. Chemotherapy Alone (Odds Ratio, 95% CI) | Reference |
| Overall Response Rate (ORR) | 1.88 (1.54–2.31) | [3][4] |
| Disease Control Rate (DCR) | 2.05 (1.63–2.58) | [3][4] |
| Quality of Life Improvement | 2.39 (1.81–3.15) | [3][4] |
Safety and Tolerability
A significant advantage of incorporating this compound into chemotherapy regimens appears to be the mitigation of treatment-related adverse events. In both NSCLC and gastric cancer studies, the incidence of common chemotherapy-induced side effects such as nausea, vomiting, and leukopenia was notably lower in the this compound combination therapy groups.[2][3][4]
Experimental Protocols
The clinical trials included in the meta-analyses predominantly followed a randomized, controlled design. Patients in the experimental arm received this compound in conjunction with a standard chemotherapy regimen, while the control arm received the same chemotherapy regimen alone.
Example Protocol: Adjuvant this compound with Chemotherapy for NSCLC
-
Patient Population: Patients diagnosed with advanced non-small cell lung cancer.
-
Intervention:
-
Experimental Group: this compound injection administered intravenously daily, in combination with standard platinum-based chemotherapy regimens such as vinorelbine/cisplatin (NP), gemcitabine/cisplatin (GP), or paclitaxel/carboplatin (PC).
-
Control Group: Standard platinum-based chemotherapy regimen alone.
-
-
Treatment Cycle: Typically, a 21-day or 28-day cycle, repeated for a specified number of cycles.
-
Primary Endpoints: Overall survival, overall response rate, and disease control rate.
-
Secondary Endpoints: Quality of life, and incidence of adverse events.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and survival.
-
ATM/CHK2/p53 Pathway: In intrahepatic cholangiocarcinoma cells, this compound has been shown to induce DNA damage, leading to the activation of the ATM/CHK2/p53 signaling pathway, which in turn promotes apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway, crucial for cell survival and proliferation, is a target of this compound. By inhibiting this pathway, this compound can suppress tumor growth.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer, is another target of this compound. Its inhibition contributes to the anti-proliferative effects of the compound.
-
STAT3 Pathway: Cinobufagin, a major active component of this compound, has been found to inhibit the STAT3 signaling pathway, which can suppress epithelial-mesenchymal transition (EMT) in colorectal cancer.
Comparison with Other Adjuvant Therapies
Currently, direct head-to-head clinical trials comparing this compound with other modern adjuvant therapies, such as targeted therapies or immunotherapies, are lacking. The existing evidence primarily supports its use as an adjunct to conventional chemotherapy. The decision to use this compound should be made in the context of the specific cancer type, stage, and the availability of other approved adjuvant treatments.
Conclusion
The available clinical data strongly suggest that this compound is an effective and safe adjuvant therapy when used in combination with standard chemotherapy for advanced non-small cell lung cancer and gastric cancer. It has been shown to improve survival rates, enhance tumor response, and reduce the side effects of chemotherapy. Its mechanism of action involves the modulation of multiple critical signaling pathways in cancer cells. Further research, particularly randomized controlled trials comparing this compound with other targeted and immunotherapies, is warranted to fully elucidate its role in the modern landscape of adjuvant cancer treatment.
References
- 1. This compound injection combined with chemotherapy for the treatment of advanced NSCLC in China: A PRISMA-compliant meta-analysis of 29 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound injection combined with chemotherapy for the treatment of advanced NSCLC in China: A PRISMA-compliant meta-analysis of 29 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as an effective adjuvant therapy for advanced gastric cancer: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Evaluating the Long-Term Survival Benefits of Cinobufotalin Treatment: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cinobufotalin's performance in cancer therapy, supported by experimental data from multiple studies. This compound, a bufadienolide derived from toad venom, has been investigated for its potential cytotoxic and antineoplastic activities. [1]
This guide synthesizes findings from several meta-analyses of randomized controlled trials and preclinical studies to evaluate the long-term survival benefits and mechanistic actions of this compound, primarily when used as an adjuvant to conventional chemotherapy.
Comparative Efficacy in Advanced Cancers
This compound, when used in conjunction with chemotherapy, has demonstrated a significant improvement in overall survival rates and quality of life for patients with certain advanced cancers, particularly non-small cell lung cancer (NSCLC) and advanced gastric cancer.[2][3]
Long-Term Survival Data
Meta-analyses of randomized controlled trials provide substantial evidence of improved survival outcomes. The following tables summarize the odds ratios (OR) for overall survival at one, two, and three years for patients receiving this compound injection (CFI) combined with chemotherapy versus chemotherapy alone.
Table 1: Overall Survival in Advanced Non-Small Cell Lung Cancer (NSCLC)
| Time Point | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| 1-Year Survival | 1.94 | 1.42–2.65 | < 0.0001 | [2][4] |
| 2-Year Survival | 2.31 | 1.55–3.45 | < 0.0001 | [2][4] |
| 3-Year Survival | 4.69 | 1.78–12.39 | 0.002 | [2][4] |
Data from a meta-analysis of 29 randomized controlled trials involving 2,300 patients with advanced NSCLC.[2][4]
Table 2: Clinical Efficacy in Advanced Gastric Cancer
| Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| Overall Response Rate | 1.88 | 1.54–2.31 | < 0.00001 | [3][5] |
| Disease Control Rate | 2.05 | 1.63–2.58 | < 0.00001 | [3][5] |
| Quality of Life Improvement | 2.39 | 1.81–3.15 | < 0.00001 | [3][5] |
Data from a meta-analysis of 27 randomized controlled trials involving 1,939 patients with advanced gastric cancer.[3][5]
Mechanistic Insights: Signaling Pathways
This compound exerts its anti-tumor effects through multiple molecular mechanisms, primarily by inducing apoptosis, inhibiting cell proliferation, and impeding signal transduction in cancer cells.[1][6] Key signaling pathways affected include the MAPK, PI3K-AKT, and JAK-STAT pathways.[6] Furthermore, it has been shown to induce DNA damage and activate the ATM/CHK2/p53 signaling pathway, leading to apoptosis in intrahepatic cholangiocarcinoma cells.[7]
Caption: this compound's inhibition of key signaling pathways.
In addition to inhibiting pro-survival pathways, this compound can also actively induce apoptosis. One of the well-documented mechanisms is the activation of the DNA damage response pathway.
Caption: ATM/CHK2/p53 pathway activation by this compound.
Experimental Protocols
The clinical trials included in the meta-analyses generally followed a randomized, controlled design. Below is a synthesized experimental protocol representative of these studies.
Study Design
-
Participants: Patients with pathologically confirmed advanced non-small cell lung cancer or gastric cancer.[2][3]
-
Intervention Group: this compound injection administered intravenously in combination with a standard chemotherapy regimen.[2][3]
-
Control Group: The same standard chemotherapy regimen administered alone.[2][3]
Treatment Protocol
-
This compound Administration: Typically, 20-40 ml of this compound injection was diluted in 250-500 ml of 5% glucose or 0.9% sodium chloride solution and administered via intravenous drip once daily for a specified duration (e.g., 7-14 days) per cycle.
-
Chemotherapy Regimens: Standard first-line or second-line chemotherapy regimens for the specific cancer type were used. Examples include platinum-based regimens for NSCLC and fluorouracil-based regimens for gastric cancer.
-
Treatment Cycles: Treatment was typically administered in 21-day or 28-day cycles, with efficacy and safety assessments performed at regular intervals.
Outcome Measures
-
Primary Outcomes:
-
Overall Survival (OS): Defined as the time from randomization to death from any cause.[2][4]
-
Overall Response Rate (ORR): The proportion of patients with a complete or partial response to treatment.[2][3][4][5]
-
Disease Control Rate (DCR): The proportion of patients with a complete response, partial response, or stable disease.[2][3][4][5]
-
-
Secondary Outcomes:
The following workflow illustrates the general design of the clinical trials evaluating this compound.
References
- 1. Facebook [cancer.gov]
- 2. This compound injection combined with chemotherapy for the treatment of advanced NSCLC in China: A PRISMA-compliant meta-analysis of 29 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an effective adjuvant therapy for advanced gastric cancer: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound injection combined with chemotherapy for the treatment of advanced NSCLC in China: A PRISMA-compliant meta-analysis of 29 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoproteomics reveals that this compound promotes intrahepatic cholangiocarcinoma cell apoptosis by activating the ATM/CHK2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Cinobufotalin: A Cross-Cancer Comparison of IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Cinobufotalin, a bufadienolide derived from toad venom, has garnered significant interest in oncology for its potential cytotoxic and antineoplastic activities. Understanding its potency across various cancer types is crucial for directing future research and clinical applications. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of this compound and its closely related analog, Cinobufagin, in a range of cancer cell lines. This is supplemented with detailed experimental methodologies and an exploration of the key signaling pathways implicated in its mechanism of action.
Comparative Efficacy: IC50 Values Across Cancer Cell Lines
The cytotoxic potential of this compound and Cinobufagin has been evaluated across a spectrum of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population, are summarized in the table below. These values are indicative of the compound's potency, with lower values suggesting higher efficacy.
| Cancer Type | Cell Line | Compound | IC50 (µM) |
| Intrahepatic Cholangiocarcinoma | RBE | This compound | 0.342 |
| HCCC-9810 | This compound | 0.421 | |
| Bladder Cancer | RT112 | This compound | Submicromolar |
| RT4 | This compound | Submicromolar | |
| T24 | This compound | Submicromolar | |
| J82 | This compound | Submicromolar | |
| UM-UC-3 | This compound | Submicromolar | |
| 5637 | This compound | Submicromolar | |
| Colorectal Cancer | HCT116 | Cinobufagin | 0.7821 |
| RKO | Cinobufagin | 0.3642 | |
| SW480 | Cinobufagin | 0.1822 | |
| Non-Small Cell Lung Cancer | PC-9 | Cinobufagin | 0.5624 |
| H460 | Cinobufagin | 0.04657 | |
| A549 | Cinobufagin | ~1.23 | |
| A549/DDP (Cisplatin-resistant) | Cinobufagin | ~1.23 | |
| A549 | This compound | 0.721 | |
| SPC-A1 | This compound | 0.553 | |
| Prostate Cancer | LNCaP | Cinobufagin | 0.1, 1, or 10 |
| DU145 | Cinobufagin | 0.1, 1, or 10 | |
| PC3 | Cinobufagin | 0.1, 1, or 10 |
Note: The data for prostate cancer indicates that inhibition was observed at the tested concentrations of 0.1, 1, and 10 µM, with a dose-dependent effect. Specific IC50 values were not provided in the cited source.
Experimental Protocols: Determining IC50 Values
The IC50 values presented in this guide are primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
Objective: To determine the concentration of this compound or Cinobufagin that inhibits cell viability by 50%.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or Cinobufagin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound or Cinobufagin in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Mechanism of Action: Key Signaling Pathways
This compound and its analogs exert their anticancer effects by modulating several critical signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[1] The PI3K/AKT and STAT3 pathways are two of the most significantly affected cascades.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and proliferation. In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit the PI3K/AKT pathway, leading to downstream effects that promote apoptosis and suppress tumor growth.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cinobufotalin
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of cinobufotalin, a potent compound utilized in research, are paramount to ensuring laboratory safety and environmental protection. Due to its toxic and potentially mutagenic properties, this compound must be managed as hazardous chemical waste. Adherence to the following procedural steps is essential for minimizing risk and maintaining regulatory compliance.
This compound is classified as toxic if swallowed and may cause genetic defects. Therefore, it is imperative to dispose of it through an approved waste disposal plant. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain[1].
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection. All handling of this compound waste should be performed in a designated area, away from general laboratory traffic.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and cleaning materials, must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent incompatible reactions[2]. Specifically, do not mix it with acids, bases, or oxidizing agents unless the compatibility is known[2][3].
2. Waste Container Selection and Labeling:
-
Use only compatible, leak-proof containers with secure, screw-on caps (B75204) for collecting this compound waste[2][4]. The container material should not react with the chemical[2].
-
If reusing a container, ensure it is triple-rinsed, with the rinsate collected as hazardous waste, and the original label is completely defaced or removed[3][5].
-
Label the waste container clearly with a "Hazardous Waste" label, identifying the contents as "this compound Waste" and listing all chemical constituents[4][5].
3. Waste Accumulation and Storage:
-
Store this compound waste in a designated Satellite Accumulation Area (SAA)[2]. This area must be under the control of the generator and near the point of generation.
-
Keep waste containers securely capped at all times, except when adding waste[2][4].
-
Place the primary waste container in a secondary containment bin or tray to capture any potential leaks or spills[4]. The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container[4].
4. Disposal of Empty Containers:
-
A container that has held this compound is not considered empty until it has been triple-rinsed with a suitable solvent capable of removing the chemical[5].
-
The rinsate from the triple-rinse procedure must be collected and managed as hazardous chemical waste[5].
-
After proper triple-rinsing, the container can be disposed of in the regular trash, though it is best practice to reuse it for compatible waste if possible[5].
5. Requesting Waste Pickup:
-
Do not allow hazardous waste to accumulate for more than 90 days from the date the first waste was added to the container[4].
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your this compound waste[5][6]. Follow their specific procedures for waste collection requests.
Quantitative Data Summary
While specific disposal limits for this compound are not defined, general hazardous waste guidelines provide quantitative thresholds for accumulation.
| Parameter | Guideline | Citation |
| pH for Drain Disposal | Not applicable for this compound. Must be treated as hazardous waste. | [1] |
| Maximum Accumulation Time | 90 days from the start of waste accumulation in a container. | [4] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream. | [4] |
| Secondary Containment Volume | Must be able to hold 110% of the volume of the primary container. | [4] |
Experimental Protocols
No specific experimental protocols for the chemical deactivation of this compound are readily available. Therefore, the primary and accepted method of disposal is through incineration by a licensed hazardous waste management company[7][8][9]. Do not attempt to neutralize or treat this compound waste in the laboratory without a validated and approved protocol from your institution's EH&S department.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. acs.org [acs.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. web.uri.edu [web.uri.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
